1,7-Dihydroxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVBIBLYOCVYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060359 | |
| Record name | 1,7-Naphthalenediol | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [MSDSonline] | |
| Record name | 1,7-Dihydroxynaphthalene | |
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Flash Point |
[Ullmann] 252 °C | |
| Record name | 1,7-Dihydroxynaphthalene | |
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Vapor Pressure |
0.00000715 [mmHg] | |
| Record name | 1,7-Dihydroxynaphthalene | |
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CAS No. |
575-38-2 | |
| Record name | 1,7-Dihydroxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-38-2 | |
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| Record name | 1,7-Naphthalenediol | |
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| Record name | 1,7-Dihydroxynaphthalene | |
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| Record name | 1,7-Naphthalenediol | |
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| Record name | 1,7-Naphthalenediol | |
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| Record name | Naphthalene-1,7-diol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.531 | |
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| Record name | 1,7-NAPHTHALENEDIOL | |
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Foundational & Exploratory
Foreword: The Strategic Importance of 1,7-Dihydroxynaphthalene
An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Dihydroxynaphthalene
In the landscape of pharmaceutical, agrochemical, and dyestuff development, the efficacy of a synthetic route is often dictated by the quality and reactivity of its foundational intermediates. This compound (CAS: 575-38-2), a key naphthalenediol isomer, serves as a critical structural motif and building block in the synthesis of more complex molecules.[1][2] Its two hydroxyl groups, positioned at opposite ends of the fused ring system, offer distinct electronic properties and reactive sites, making it an invaluable precursor for a diverse array of organic transformations.[1]
This guide provides an in-depth exploration of a modern and efficient pathway for the synthesis of this compound, moving beyond traditional, often harsh industrial methods. We will dissect the causality behind the chosen methodology and present a comprehensive, self-validating protocol for its characterization, ensuring researchers and drug development professionals can produce and verify this crucial intermediate with confidence and high purity.
Logical Workflow: From Synthesis to Verified Intermediate
The successful generation of a high-purity chemical intermediate follows a logical and rigorous workflow. The process begins with a carefully selected synthetic route, proceeds through purification, and culminates in comprehensive analytical characterization to validate the structure and purity of the final compound.
Caption: Overall workflow from synthesis to final validated product.
PART 1: Synthesis Methodology - A Modern Approach via Decarboxylation
While traditional industrial production of dihydroxynaphthalenes often relies on the alkali fusion of naphthalenesulfonic acids, this method can be energy-intensive and lead to the formation of difficult-to-separate isomers.[3] A more elegant and specific approach involves the thermal decarboxylation of a dihydroxynaphthoic acid precursor. This method is advantageous as the precursor dictates the final isomer, leading to a cleaner reaction profile.
The synthesis of this compound can be efficiently achieved through the thermal decarboxylation of 3,5-dihydroxy-2-naphthoic acid.[3] Heating this precursor at temperatures of 225°C or higher drives the expulsion of carbon dioxide, yielding the desired this compound.[3]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Thermal Decarboxylation
This protocol is based on the principles of thermal decarboxylation of naphthoic acids.[3]
Objective: To synthesize this compound from 3,5-dihydroxy-2-naphthoic acid.
Materials:
-
3,5-dihydroxy-2-naphthoic acid
-
High-temperature reaction vessel (e.g., round-bottom flask with a short-path distillation head)
-
Heating mantle or sand bath capable of reaching >250°C
-
Inert atmosphere setup (Nitrogen or Argon gas)
-
Solvents for purification (e.g., Toluene, Ethanol)
Procedure:
-
Vessel Preparation: Place 10.0 g of 3,5-dihydroxy-2-naphthoic acid into a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet for an inert atmosphere, and a short-path distillation head connected to a collection flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes to displace oxygen, which could cause oxidative side reactions at high temperatures. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Heating: Begin stirring and gradually heat the flask using a heating mantle or sand bath. The solid will begin to melt and effervesce as CO₂ is evolved.
-
Reaction Conditions: Increase the temperature to 225-250°C and maintain it for 1-2 hours, or until the evolution of gas ceases.[3] The crude this compound may sublime and collect in the condenser of the distillation apparatus.
-
Cooling & Collection: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert atmosphere. The crude product will solidify in the flask and condenser.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Causality and Insights: The choice of thermal decarboxylation is deliberate. It leverages the inherent instability of the carboxylic acid group on the electron-rich naphthalene ring, especially when heated. Providing an inert atmosphere is critical; at these temperatures, the dihydroxylated product is susceptible to air oxidation, which would result in colored impurities and reduced yield.
PART 2: Comprehensive Characterization
Validation of the synthesized compound's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system, confirming that the target molecule has been successfully synthesized.
Summary of Key Analytical Data
The following table summarizes the expected characterization data for this compound.
| Property | Expected Value | Source(s) |
| Appearance | White to yellow, grey, or dark brown powder/solid | [4] |
| Molecular Formula | C₁₀H₈O₂ | [5][4][6][7][8] |
| Molecular Weight | 160.17 g/mol | [6][7] |
| Melting Point (m.p.) | 180-184 °C | [9][10] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like alcohol & ether. | [2][10] |
| ¹H NMR | Spectrum conforms to the structure with distinct aromatic and hydroxyl proton signals. | [5][11] |
| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl) and aromatic C-H/C=C bonds. | [12] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 160. | [6] |
Detailed Analytical Protocols
1. Melting Point Determination
-
Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range.
-
Protocol:
-
Place a small amount of the dried, purified product into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
A sharp range within the literature value of 180-184 °C indicates high purity.[9][10]
-
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for structural elucidation.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
-
Expected Results: The spectrum of this compound will show a complex pattern in the aromatic region (typically ~6.8-7.8 ppm) corresponding to the six protons on the naphthalene ring. Two additional signals, corresponding to the two hydroxyl protons (OH), will also be present; their chemical shift is variable and depends on concentration and solvent, but they will appear as singlets. The integration of the aromatic region to the hydroxyl region should yield a 6:2 ratio.[5][11]
3. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, identifying the functional groups present.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Results: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and characteristic aromatic C=C stretching absorptions will be visible in the 1500-1650 cm⁻¹ region.[12]
4. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental formula.
-
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionize the sample using a method like Electron Ionization (EI).
-
-
Expected Results: For this compound (C₁₀H₈O₂), the mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z of approximately 160, corresponding to the molecular weight of the compound.[6]
Conclusion
This guide has outlined a targeted and efficient strategy for the synthesis and comprehensive characterization of this compound. By employing a modern decarboxylation method, researchers can achieve a cleaner synthesis compared to older industrial processes. The subsequent multi-faceted analytical approach, combining physical and spectroscopic techniques, establishes a robust, self-validating workflow. This ensures the production of a high-purity, structurally confirmed intermediate, ready for its critical role in the demanding fields of pharmaceutical and materials science research.
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physicochemical properties of 1,7-dihydroxynaphthalene
An In-depth Technical Guide to the Physicochemical Properties of 1,7-Dihydroxynaphthalene
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 575-38-2), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and field-proven insights into the characterization and handling of this compound. We will explore its chemical identity, core physical properties, detailed spectroscopic profile, and established analytical methodologies, ensuring a foundation of scientific integrity and practical applicability.
This compound, a member of the naphthalenediol family, is a polycyclic aromatic hydrocarbon derivative of significant interest in synthetic chemistry. Its bifunctional nature, stemming from the two hydroxyl groups on the naphthalene scaffold, makes it a versatile building block for more complex molecular architectures. In the pharmaceutical landscape, the naphthalene core is a privileged structure found in numerous therapeutic agents. Understanding the fundamental physicochemical properties of precursors like this compound is not merely an academic exercise; it is a prerequisite for efficient process development, reaction optimization, quality control, and the rational design of new chemical entities. This guide synthesizes available data to provide a holistic view of the compound's characteristics.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical research. This compound is unambiguously defined by the following identifiers.
The arrangement of the hydroxyl groups on the naphthalene ring dictates its reactivity and intermolecular interactions.
Sources
A Senior Application Scientist's Guide to 1,7-Dihydroxynaphthalene Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Naphthalene Solubility
In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is paramount. It is a fundamental physical property that dictates the formulation strategies, reaction conditions, and ultimately, the bioavailability of a drug substance. This guide delves into the solubility characteristics of 1,7-dihydroxynaphthalene, a significant building block in the synthesis of a variety of dyes, agrochemicals, and pharmaceuticals.[1]
The Molecular Architecture of this compound: A Precursor to its Solubility Profile
This compound (CAS No. 575-38-2, Molecular Formula: C₁₀H₈O₂) is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with two hydroxyl groups at the 1 and 7 positions. This structure is the key to its solubility characteristics.
-
The Naphthalene Core: The fused aromatic ring system is inherently nonpolar and hydrophobic. This characteristic suggests a preference for nonpolar or moderately polar organic solvents.
-
The Hydroxyl Groups: The two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This introduces a hydrophilic character to the molecule, allowing for interactions with polar solvents.
The interplay between the hydrophobic naphthalene backbone and the hydrophilic hydroxyl groups results in a molecule with a nuanced solubility profile, exhibiting amphiphilic tendencies.
Deconstructing Solubility: The Energetics of Dissolution
The process of dissolving a solid solute, like this compound, in a liquid solvent is governed by a delicate balance of intermolecular forces. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.
-
T is the temperature in Kelvin.
-
ΔS is the entropy of solution, representing the change in disorder of the system.
The enthalpy of solution (ΔH) can be further broken down into three key energetic contributions:
-
ΔH₁ (Lattice Energy): The energy required to break the bonds holding the solute molecules together in the crystal lattice. This is always an endothermic process (ΔH₁ > 0).
-
ΔH₂ (Solvent Cavity Formation): The energy required to create a space or cavity in the solvent to accommodate a solute molecule. This is also an endothermic process (ΔH₂ > 0).
-
ΔH₃ (Solvation Energy): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0).
The overall enthalpy of solution is the sum of these three terms: ΔH = ΔH₁ + ΔH₂ + ΔH₃ .
For this compound, the strong intermolecular hydrogen bonds between the hydroxyl groups in the solid state contribute to a significant lattice energy (ΔH₁). Therefore, for dissolution to occur, the solvation energy (ΔH₃) gained from the interaction between this compound and the solvent molecules must be substantial enough to overcome both the lattice energy and the energy required for cavity formation.
The Influence of the Solvent: A Dance of Polarity and Hydrogen Bonding
The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of this compound will be dictated by the ability of the solvent to engage in similar intermolecular interactions.
Solvent Polarity
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for this compound. The hydroxyl groups of the solvent can form strong hydrogen bonds with the hydroxyl groups of the solute, leading to a favorable solvation energy (ΔH₃).
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents have a dipole moment but lack an O-H or N-H bond, so they can act as hydrogen bond acceptors but not donors. They are also expected to be effective solvents. The lone pairs on the oxygen or sulfur atoms can accept hydrogen bonds from the hydroxyl groups of this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar naphthalene core of this compound will have favorable interactions with these solvents. However, the energy required to break the strong hydrogen bonds in the solute's crystal lattice will likely not be compensated by the weak solute-solvent interactions, leading to lower solubility.
Hydrogen Bonding Capability
The ability of a solvent to form hydrogen bonds is a critical determinant of its effectiveness in dissolving this compound. Solvents that are strong hydrogen bond acceptors will readily interact with the hydroxyl protons of the solute. Similarly, solvents that are hydrogen bond donors can interact with the lone pairs on the hydroxyl oxygens.
Solubility Data: Qualitative and Comparative Insights
As previously mentioned, precise quantitative solubility data for this compound is scarce in the published literature. However, we can compile available qualitative information and compare it with data for its isomers to draw valuable inferences.
Table 1: Qualitative and Comparative Solubility of Dihydroxynaphthalene Isomers
| Solvent | This compound | 1,5-Dihydroxynaphthalene | 2,3-Dihydroxynaphthalene |
| Water | Slightly soluble[1] | Sparingly soluble, 0.6 g/L[2][3] | Limited solubility in cold water, increases with temperature[4] |
| Methanol | Soluble | Readily soluble | Soluble[4] |
| Ethanol | Soluble | Readily soluble | Soluble[4] |
| Acetone | Expected to be soluble | Readily soluble[2] | Soluble[4] |
| Diethyl Ether | Expected to be soluble | Readily soluble[2] | - |
| Ethyl Acetate | Expected to be soluble | - | - |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | - | Soluble, 160 mg/mL[5] |
| Toluene | Expected to have low solubility | Sparingly soluble | - |
| Hydrocarbons | Expected to have low solubility | Sparingly soluble[2] | - |
Note: "Expected to be soluble" is based on the chemical structure and the known solubility of similar compounds. This table highlights the need for experimental determination of the solubility of this compound.
Experimental Determination of Solubility: A Practical Workflow
Given the lack of comprehensive data, experimental determination of solubility is often necessary. The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the fundamental steps for determining the solubility of this compound in a given organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Pipettes and other standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a series of sealed flasks.
-
To each flask, add a precise volume of the chosen organic solvent.
-
Include a blank (solvent only) and control samples.
-
-
Equilibration:
-
Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a sufficient period to ensure equilibrium is reached. This is a critical step; typically, 24 to 72 hours is required. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial to avoid disturbing the undissolved solid.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
-
Thermodynamic Models for Solubility Prediction
In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful in the early stages of drug development for solvent screening.
-
The Ideal Solubility Equation: This is the simplest model and assumes an ideal solution where the enthalpy of mixing is zero. The ideal solubility (xᵢ) is calculated using the melting point (Tₘ) and the enthalpy of fusion (ΔHբ) of the solute:
ln(xᵢ) = - (ΔHբ / R) * ((Tₘ - T) / (Tₘ * T))
Where R is the ideal gas constant and T is the temperature of the solution. This model often overestimates solubility as it does not account for the non-ideal interactions between the solute and solvent.
-
The Hansen Solubility Parameters (HSP): This model provides a more sophisticated prediction by considering the cohesive energy of the solute and solvent. The total cohesive energy is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). A compound is more likely to dissolve in a solvent with similar Hansen solubility parameters.
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is crucial for several applications:
-
Organic Synthesis: The choice of solvent is critical for optimizing reaction yields and facilitating product purification. A solvent in which the reactants are soluble but the product is sparingly soluble can be advantageous for crystallization.
-
Pharmaceutical Formulation: For the development of drug products containing this compound derivatives, solubility in various pharmaceutically acceptable solvents will dictate the choice of formulation strategy (e.g., solutions, suspensions, or solid dosage forms).
-
Crystallization and Polymorphism: The choice of solvent can significantly influence the crystal habit and polymorphic form of the final product, which can have profound effects on its physical and chemical properties.
Safety and Handling
This compound is a chemical that should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[6] General safety precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical parameter. The interplay of its aromatic core and polar hydroxyl groups dictates a nuanced solubility profile that is highly dependent on the properties of the solvent.
Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. This data would be invaluable for the development of more accurate predictive models and would greatly facilitate the use of this versatile molecule in a wide range of applications.
References
- Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ACS Omega. [Link]
- Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ACS Omega. [Link]
- 2,3-Dihydroxynaphthalene. Solubility of Things. [Link]
- 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749. PubChem. [Link]
- Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions.
- 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552. PubChem. [Link]
- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiprolifer
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized W
- Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.
- 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]
- Naphthalene solubility in several organic solvents. OSTI.GOV. [Link]
- US4962241A - Process for producing dihydroxynaphthalenes.
- Extended Hansen solubility approach: naphthalene in individual solvents. PubMed. [Link]
- Physical Properties of Phenols: Solubility, Smell, and Physical St
- Functional Naphthalene Diimides: Synthesis, Properties, and Applications.
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized W
- Phenol. Wikipedia. [Link]
- (PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.
- Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic_acid. Chemos. [Link]
- Organic Solvent Solubility D
- an introduction to phenol. Chemguide. [Link]
- Why is naphthalene soluble in ethyl acet
- Chemical synthesis and application of aryldihydronaphthalene derivatives.
- Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | C13H12O4 | CID 249648. PubChem. [Link]
- Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. AIP Publishing. [Link]
- Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. [Link]
- A molecular dynamics simulation study on solubility behaviors of polycyclic aromatic hydrocarbons in supercritical w
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UV-Vis and fluorescence spectra of 1,7-dihydroxynaphthalene
An In-Depth Technical Guide to the UV-Vis and Fluorescence Spectra of 1,7-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (1,7-DHN) is a pivotal organic intermediate, serving as a foundational building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its rigid aromatic structure and two hydroxyl groups bestow upon it unique spectroscopic properties that are highly sensitive to its chemical environment. This technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of 1,7-DHN. We delve into the fundamental principles governing its photophysical behavior, present detailed methodologies for accurate spectral acquisition, and analyze the profound influence of environmental factors such as solvent polarity and pH. This document is designed to equip researchers and drug development professionals with the expert insights and practical protocols necessary to harness the spectroscopic characteristics of 1,7-DHN for analytical applications, probe development, and materials science.
Introduction to this compound
This compound (CAS No. 575-38-2) is a polycyclic aromatic hydrocarbon belonging to the dihydroxynaphthalene (DHN) family of isomers.[3][4] These isomers are distinguished by the positions of their two hydroxyl (-OH) substituents on the naphthalene core. The specific arrangement of these functional groups in 1,7-DHN dictates its electronic distribution, reactivity, and, consequently, its interaction with electromagnetic radiation.
Its primary utility lies as a high-purity intermediate in complex organic transformations.[1] In the pharmaceutical industry, it is a precursor for Active Pharmaceutical Ingredients (APIs), where its structure is modified to build therapeutic molecules.[1] Furthermore, its ability to form azo dyes makes it valuable in the pigment industry.[5] Understanding the spectroscopic signature of 1,7-DHN is crucial for quality control during synthesis, for developing new analytical methods, and for designing novel functional molecules that leverage its inherent photophysical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 575-38-2 | [3][4] |
| Molecular Formula | C₁₀H₈O₂ | [2][4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | White to yellow, grey, or dark brown powder | [2] |
| Melting Point | 180-184 °C | [3][6] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | [3] |
| IUPAC Name | Naphthalene-1,7-diol | [2] |
Fundamental Principles of Naphthalene Spectroscopy
The spectroscopic behavior of 1,7-DHN is governed by the electronic transitions within its naphthalene core, modulated by the electron-donating hydroxyl groups.
-
UV-Vis Absorption: Absorption of UV-Vis light by 1,7-DHN promotes electrons from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁ or S₂). This process involves π → π* transitions within the aromatic system. The energy of this transition, and thus the wavelength of maximum absorbance (λₘₐₓ), is sensitive to the molecule's structure and its interaction with the surrounding solvent.
-
Fluorescence Emission: Following excitation, the molecule rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon. This radiative decay is known as fluorescence. Due to energy loss during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Environmental Sensitivity: The utility of molecules like 1,7-DHN in sensing applications stems from the sensitivity of their electronic states to the local environment.
-
Solvatochromism: Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and/or emission spectra.[7] Hydrogen bonding interactions with protic solvents can further influence these shifts.[8]
-
pH Dependence: The hydroxyl groups of 1,7-DHN are weakly acidic and can be deprotonated in basic solutions. The resulting phenolate anions possess a modified electronic structure with extended conjugation, causing significant changes in the absorption and fluorescence spectra.[9][10][11] This property is fundamental to the design of pH-sensitive fluorescent probes.[12]
-
Experimental Methodology for Spectral Acquisition
The acquisition of reliable and reproducible spectroscopic data is paramount. The following protocol is designed as a self-validating system, incorporating essential quality control steps.
Materials and Instrumentation
-
Analyte: this compound, ≥97% purity.
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water).
-
Buffers: A set of standard pH buffers (e.g., citrate, phosphate, borate) for pH-dependent studies.
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
A research-grade spectrofluorometer equipped with a xenon arc lamp and dual monochromators for excitation and emission.
-
Quartz cuvettes with a 1 cm path length.
-
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 1,7-DHN and dissolve it in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM). The causality here is precision; a concentrated stock minimizes weighing errors and allows for accurate serial dilutions.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the solvent of choice to a final concentration suitable for measurement. For UV-Vis, this is typically in the micromolar (µM) range to achieve an absorbance between 0.1 and 1.0, adhering to the optimal range of the Beer-Lambert law. For fluorescence, concentrations are often lower (sub-micromolar) to avoid inner filter effects.
-
-
UV-Vis Spectrum Acquisition:
-
Calibrate the spectrophotometer by running a baseline correction with a cuvette containing the pure solvent (the "blank"). This step is critical to subtract any absorbance from the solvent and cuvette itself.
-
Record the absorption spectrum of the 1,7-DHN working solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
-
Fluorescence Spectrum Acquisition:
-
Determine Excitation Wavelength: Set the excitation wavelength to the primary λₘₐₓ identified from the UV-Vis spectrum to ensure maximal fluorescence emission.
-
Emission Scan: Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to a longer wavelength (e.g., 350-600 nm) to capture the full emission profile. The instrument must be zeroed against a solvent blank to remove Raman scattering peaks.
-
Excitation Scan: Set the emission monochromator to the wavelength of maximum emission (λₑₘ) and scan the excitation monochromator. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species. A mismatch can indicate the presence of impurities or multiple species.
-
-
Data Analysis and Validation:
-
Process the spectra to determine λₘₐₓ and λₑₘ.
-
For quantitative analysis, ensure a linear relationship between concentration and absorbance/fluorescence intensity in the desired range.
-
Caption: Workflow for Spectroscopic Analysis of 1,7-DHN.
Spectroscopic Profile of this compound
UV-Vis Absorption Spectrum
The electronic absorption spectrum of 1,7-DHN is characteristic of the naphthalene chromophore. In a non-polar solvent like cyclohexane, an absorption maximum has been reported at 335 nm.[3] This absorption band is attributed to a π→π* electronic transition. The presence of the two hydroxyl groups, which act as auxochromes (electron-donating groups), typically causes a red-shift compared to unsubstituted naphthalene and can introduce additional absorption bands.
Fluorescence Emission and Excited-State Dynamics
Dihydroxynaphthalenes are known to be fluorescent, and the study of their excited-state properties is an active area of research.[13] While specific quantum yield and lifetime data for 1,7-DHN are not widely published, its behavior can be inferred from related compounds. A key phenomenon is Excited-State Proton Transfer (ESPT), where a proton from one of the hydroxyl groups can be transferred to a solvent molecule.[13] This process is particularly efficient in protic solvents like alcohols and water and can lead to dual emission (from both the neutral molecule and the deprotonated anion) or a very large Stokes shift.[10][13]
Environmental Effects on Spectra
The position of the absorption and emission maxima of 1,7-DHN is expected to be highly dependent on the solvent environment. The Kamlet-Taft parameters, which quantify solvent dipolarity/polarizability (π*), hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β), are often used to correlate spectral shifts with specific solvent interactions.[7][8]
-
Polarity (π):* In moving from a non-polar solvent (e.g., hexane) to a polar aprotic solvent (e.g., acetonitrile), a red-shift in the emission spectrum is anticipated due to the stabilization of the more polar excited state.
-
Hydrogen Bonding (α and β): In protic solvents like ethanol or water, strong hydrogen bonding interactions with the hydroxyl groups will significantly impact the spectra, often leading to further red-shifts.[8]
The most dramatic spectral changes for 1,7-DHN occur as a function of pH due to the deprotonation of its phenolic hydroxyl groups. The molecule can exist in three forms: a neutral species (H₂A) in acidic to neutral solution, a monoanion (HA⁻) in moderately basic solution, and a dianion (A²⁻) in strongly basic solution. Each species has a distinct electronic structure and, therefore, a unique absorption and fluorescence spectrum.
This pH-dependent behavior is the basis for using such molecules as fluorescent pH indicators.[9][12] The fluorescence intensity of many hydroxylated aromatic compounds increases significantly with pH as the more electron-rich phenolate forms are often more emissive.[11]
Caption: pH-Dependent Equilibria of this compound.
Applications in Research and Development
The distinct spectroscopic properties of 1,7-DHN and its derivatives make them valuable tools for scientists.
-
Fluorescent Probe Development: The sensitivity of the naphthalene core to its environment is a key feature in the design of fluorescent probes. By chemically modifying the 1,7-DHN scaffold, researchers can create sensors for various analytes, including metal ions, reactive oxygen species, and biothiols like glutathione.[14][15][16][17] For example, naphthalene-based probes have been successfully used for detecting glutathione in living cells and have shown clinical significance in the diagnosis of sepsis.[15][17]
-
Pharmaceutical Intermediates: As a crucial intermediate, the spectroscopic properties of 1,7-DHN can be used for in-process monitoring and quality control during the synthesis of more complex drug molecules.[1]
-
Materials Science: Dihydroxynaphthalenes are used in the synthesis of advanced polymers and supramolecular structures.[18] Their inherent fluorescence can be used to probe the microenvironment of these materials.
Conclusion and Future Outlook
This compound is a molecule with a rich photophysical profile characterized by environmentally sensitive UV-Vis absorption and fluorescence. Its spectroscopic signature is profoundly influenced by solvent polarity, hydrogen bonding, and, most significantly, pH. While it serves primarily as a synthetic intermediate, its intrinsic properties hold considerable potential for the development of novel fluorescent sensors and smart materials.
Future research should focus on a more detailed characterization of its photophysical parameters, including the precise determination of its fluorescence quantum yield and lifetime in a variety of solvents. Investigating the kinetics of excited-state proton transfer and exploring its two-photon absorption properties could open new avenues for its application in advanced microscopy and bio-imaging, fields where naphthalene-based structures are already making a significant impact.[15]
References
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- Autech. (n.d.). The Role of this compound in Pharmaceutical Intermediate Synthesis.
- Wang, Y., et al. (2020). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules, 25(15), 3345.
- Kim, H., et al. (2023). Alcoholic Solvent-Mediated Excited-State Proton Transfer Dynamics of a Novel Dihydroxynaphthalene Dye. The Journal of Physical Chemistry A, 127(38), 8036–8044.
- Google Patents. (2019). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
- Kim, H. J., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Molecules, 26(23), 7288.
- ESSLAB. (n.d.). This compound.
- Zhang, X. F., et al. (2015). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? ACS Chemical Biology, 10(7), 1747–1755.
- ResearchGate. (n.d.). The Solid-liquid equilibrium behavior of 2,7-Dihydroxynaphthalene in eleven organic solvents.
- Kim, T., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(8), 2135–2145.
- Vitha, M. F., et al. (n.d.). The Effects of Solvents on the Spectroscopy of Dyes. Drake University.
- Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene.
- MDPI. (2020). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite.
- Alkali Scientific. (n.d.). This compound, 1 X 25 g (535486-25G).
- SpectraBase. (n.d.). 1,3-Dihydroxynaphthalene.
- ResearchGate. (n.d.). The changes in the UV‐Vis absorption spectrum of 1,5-dihydroxynaphthalene.
- CP Lab Safety. (n.d.). Laboratory Chemicals, this compound, 500g, Each.
- ResearchGate. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,7-Dihydroxynaphthalene (CAS 582-17-2) in Organic Synthesis and Specialty Chemicals.
- ResearchGate. (n.d.). Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution.
- Al-Adra, D. M., et al. (1987). Fluorescence Emission Spectroscopy of 1,4-dihydroxyphthalonitrile. A Method for Determining Intracellular pH in Cultured Cells. The Journal of General Physiology, 90(1), 89–110.
- Zhu, H., et al. (2005). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Journal of ASTM International, 2(7).
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,7-Dihydroxynaphthalene
Introduction: The Structural Elucidation of a Key Naphthalenic Building Block
1,7-Dihydroxynaphthalene (CAS No. 575-38-2) is a polycyclic aromatic hydrocarbon of significant interest in organic synthesis, serving as a versatile precursor for dyes, pharmaceuticals, and polymers. Its chemical identity, purity, and structural integrity are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that govern the observed chemical shifts and coupling patterns. We will detail the causality behind experimental choices, such as solvent selection, and provide robust, field-proven protocols for sample preparation and data acquisition. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply NMR for the definitive characterization of this important chemical entity. The structural identity of this compound has been previously confirmed using ¹H and ¹³C NMR, underscoring the reliability of this technique.
Molecular Structure and Predicted Spectral Complexity
To interpret the NMR spectra of this compound, we must first consider its molecular structure and symmetry. The naphthalene ring system is numbered in a specific manner, which is crucial for assigning NMR signals.

Figure 1. Chemical structure and IUPAC numbering of this compound.
The placement of the two hydroxyl groups at the C1 and C7 positions removes all planes of symmetry from the molecule. Consequently, all ten carbon atoms and all six aromatic protons are chemically non-equivalent. This lack of symmetry leads to the expectation of a complex spectrum with:
-
¹H NMR: Six distinct signals for the aromatic protons, plus one or two signals for the hydroxyl protons.
-
¹³C NMR: Ten distinct signals for the carbon atoms of the naphthalene core.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of the protons. The electron-donating nature of the hydroxyl groups significantly influences the chemical shifts of the neighboring aromatic protons through resonance effects, causing an increase in electron density (shielding) primarily at the ortho and para positions.
Aromatic Proton Assignments
The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals six distinct multiplets in the aromatic region. DMSO-d₆ is an excellent solvent choice for this analysis because its hydrogen-bond accepting nature slows down the exchange rate of the phenolic protons, resulting in sharper, more distinct -OH signals.[1]
The experimentally observed chemical shifts and their assignments are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-8 | 7.66 | Doublet (d) |
| H-5 | 7.41 | Doublet (d) |
| H-2 | 7.22 | Doublet (d) |
| H-4 | 7.06 | Triplet (t) |
| H-6 | 7.05 | Doublet (d) |
| H-3 | 6.79 | Doublet (d) |
| 1-OH | 9.80 | Singlet (s) |
| 7-OH | 9.60 | Singlet (s) |
| Data sourced from a 400 MHz spectrum in DMSO-d₆.[2] |
Causality of Chemical Shifts and Coupling
The assignments are based on established principles of spin-spin coupling and substituent effects:
-
Shielded Protons: The protons ortho and para to the powerful electron-donating hydroxyl groups are the most shielded (shifted furthest upfield). H-2 (ortho to 1-OH), H-6 (ortho to 7-OH), and H-8 (para to 1-OH, though influenced by proximity to C7-OH) show this effect, but their final positions are a complex interplay of competing influences. H-3, being ortho to the C4-H and meta to the 1-OH, appears significantly upfield at 6.79 ppm.
-
Spin-Spin Coupling: The coupling patterns (multiplicity) are critical for assignment. For instance, protons with only one adjacent proton (like H-8 coupling with H-7, which is a carbon) would ideally be doublets, but long-range couplings can add complexity. The observed splitting provides a connectivity map of the proton framework.
The relationship between adjacent protons on the naphthalene ring can be visualized through their coupling interactions.
The Hydroxyl Protons: A Special Case
The hydroxyl (-OH) protons of phenols typically appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature.[3] In the DMSO-d₆ spectrum, the two -OH protons appear as sharp singlets at 9.80 and 9.60 ppm.[2] This downfield shift and sharpening are characteristic of hydrogen bonding between the phenolic protons and the oxygen atom of the DMSO solvent. This interaction localizes the protons, reduces the rate of chemical exchange, and deshields them.
To definitively confirm the identity of these peaks, a "D₂O shake" experiment can be performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and mixing, the labile -OH protons will exchange with deuterium. A subsequent ¹H NMR spectrum will show the disappearance of the signals at 9.80 and 9.60 ppm, confirming their assignment as hydroxyl protons.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
While ¹H NMR spectroscopy reveals the proton framework, ¹³C NMR provides direct insight into the carbon skeleton of the molecule. Due to the lack of symmetry, ten distinct carbon signals are expected for this compound.
Predicted Chemical Shifts and Assignments
While specific, publicly archived experimental data for the ¹³C NMR of this compound is not as readily available as its ¹H NMR data, its structural identity has been confirmed by ¹³C and DEPT NMR experiments in regulatory submissions. Based on established substituent effects in naphthalene systems and data from related isomers, a predicted spectrum can be constructed with high confidence.[4][5]
The key principles for prediction are:
-
Carbons Bearing Hydroxyl Groups (C1, C7): These are ipso-carbons. The high electronegativity of the attached oxygen atom causes significant deshielding, shifting these signals far downfield, typically in the 150-160 ppm range.
-
Ortho and Para Carbons: The electron-donating effect of the -OH groups shields the ortho and para carbons, shifting them upfield relative to their positions in unsubstituted naphthalene.
-
Quaternary Carbons (C4a, C8a): These carbons, located at the ring fusion, typically appear in the 125-135 ppm range and can be identified by their lack of a signal in a DEPT-90 or DEPT-135 spectrum.
The predicted ¹³C NMR chemical shifts are summarized in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | ~155 | C-O |
| C7 | ~154 | C-O |
| C4a | ~136 | Quaternary |
| C8a | ~128 | Quaternary |
| C5 | ~127 | CH |
| C4 | ~122 | CH |
| C8 | ~118 | CH |
| C2 | ~115 | CH |
| C6 | ~110 | CH |
| C3 | ~108 | CH |
| Note: These are estimated values. Experimental verification is required for definitive assignment. |
Experimental Protocols: A Self-Validating Workflow
Achieving high-quality, reproducible NMR data requires meticulous adherence to standardized experimental protocols. The following section outlines a robust workflow for the analysis of this compound.
Sample Preparation
Objective: To prepare a homogeneous, contaminant-free solution of the analyte in a deuterated solvent suitable for high-resolution NMR.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)
-
High-precision analytical balance
-
5 mm NMR tube (e.g., Norell® 509-UP or equivalent)
-
Vial or microcentrifuge tube
-
Pasteur pipette or syringe
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial using a clean pipette.
-
Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. A brief, gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken as DMSO-d₆ is hygroscopic.[1]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Ensure the final solution height is approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
NMR Data Acquisition and Processing Workflow
The following diagram outlines the logical flow from sample insertion to final data analysis.
Conclusion
¹H and ¹³C NMR spectroscopy provides a powerful and indispensable toolkit for the comprehensive structural analysis of this compound. The ¹H spectrum, characterized by six unique aromatic proton signals and two downfield hydroxyl proton signals in DMSO-d₆, confirms the proton framework and connectivity. The predicted ¹³C spectrum, with its ten distinct signals, validates the carbon skeleton of the molecule. By understanding the fundamental principles of chemical shift theory and spin-spin coupling, and by employing rigorous, validated experimental protocols, researchers can confidently use NMR to verify the identity, purity, and structure of this vital chemical intermediate, ensuring its suitability for downstream applications in drug development and materials science.
References
- Reddit r/Chempros. (2023). Hydroxyl Groups in NMR.
- Ernst, L. (1976). ¹³C NMR spectroscopy of polycyclic aromatic hydrocarbons. Angewandte Chemie International Edition in English, 15(4), 229-230.
- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.
- Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,7-naphthalenediol. European Commission.
- ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?.
- Nanney, J. R., & Mahaffy, C. A. L. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-267.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
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Electrochemical behavior of 1,7-dihydroxynaphthalene
An In-Depth Technical Guide to the Electrochemical Behavior of 1,7-Dihydroxynaphthalene
Foreword: A Modern Perspective on Naphthalenediols
From their role as building blocks in complex dyes to their emergence in the architecture of advanced polymer materials, dihydroxynaphthalenes (DHNs) represent a class of compounds with significant scientific interest.[1] While isomers like 1,5-DHN and 1,8-DHN have been extensively studied, the electrochemical properties of this compound remain a nuanced field ripe for exploration.[2][3] Understanding the redox behavior of this specific isomer is paramount for its potential applications in areas such as specialized electrochemical sensors and as a precursor for novel electroactive polymers.[4][5]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a foundational understanding of the causality behind the electrochemical behavior of this compound. We will explore not just what happens at the electrode surface, but why it happens, providing researchers and drug development professionals with the insights needed to design robust, self-validating experiments.
The Core Redox Mechanism: A Proton-Coupled Electron Transfer Process
The electrochemical activity of this compound is rooted in the oxidation of its two hydroxyl (-OH) groups. Similar to other phenolic and dihydroxybenzene compounds, its oxidation is not a simple loss of electrons.[6] It is a concerted process involving the transfer of both protons (H+) and electrons (e-).
The generally accepted mechanism for such compounds involves a two-proton, two-electron (2H+/2e-) transfer.[2] In this process, the this compound molecule is oxidized to a corresponding naphthoquinone derivative. The process is typically quasi-reversible, meaning the generated quinone can be reduced back to the diol form in the reverse scan of a cyclic voltammetry experiment, though follow-up chemical reactions can sometimes diminish this reversibility.[7]
Below is a proposed reaction pathway, a logical deduction based on the behavior of analogous aromatic diols.
Caption: Proposed 2-electron, 2-proton redox mechanism for this compound.
Key Influencing Factors in Electrochemical Analysis
The electrochemical response of this compound is not static; it is highly sensitive to the experimental environment. Understanding and controlling these variables is the cornerstone of reproducible and meaningful measurements.
The Critical Role of pH
For any proton-coupled electron transfer reaction, pH is arguably the most critical parameter.[8] The potential at which oxidation and reduction occur will shift depending on the proton concentration in the supporting electrolyte.
-
Causality: In acidic solutions (high H+ concentration), the oxidation is generally more difficult (occurs at a more positive potential) because the equilibrium of the proton release step is shifted. Conversely, in alkaline solutions, the deprotonation of the hydroxyl groups is facilitated, often leading to an oxidation that occurs at a less positive potential.[9] This pH dependence is a hallmark of this class of compounds and can be used to confirm the involvement of protons in the reaction mechanism.[8] For many phenols, an optimal response for analytical purposes is found at alkaline pH, such as pH 10.[10]
Electrode Material and Surface Condition
The choice of working electrode material dictates the kinetics of the electron transfer.
-
Common Choices: Glassy carbon electrodes (GCE) are widely used due to their wide potential window, chemical inertness, and relatively fast electron transfer kinetics for many organic systems.[9] Platinum and gold electrodes are also employed, though they can be susceptible to surface fouling from the polymerization of oxidation products.[7]
-
Self-Validation Insight: The condition of the electrode surface is paramount for trustworthy data. An inadequately cleaned electrode can exhibit sluggish kinetics or side reactions, leading to distorted or non-reproducible voltammograms. A rigorous and consistent electrode polishing protocol is non-negotiable.[11] Passivation, or the formation of an insulating layer from reaction products, can also occur, identifiable by a decrease in peak current over successive scans.[7]
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the quintessential technique for investigating the electrochemical behavior of a new compound.[12] It provides rapid insight into redox potentials, reaction reversibility, and the kinetics of electron transfer.[13]
The following protocol provides a robust framework for the analysis of this compound.
Experimental Workflow Diagram
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Thermogravimetric Analysis of 1,7-Dihydroxynaphthalene: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1,7-dihydroxynaphthalene, a key intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings of TGA, a detailed experimental protocol, and a thorough guide to interpreting the resulting data. By understanding the thermal stability and decomposition profile of this compound, researchers can optimize its use in synthesis, ensure the quality of intermediates, and predict its behavior under various processing conditions. While direct experimental TGA data for this compound is not widely published, this guide synthesizes information from related compounds and theoretical principles to provide a robust predictive analysis.
Introduction to Thermogravimetric Analysis and its Application to this compound
Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This method is invaluable for determining a material's thermal stability, composition, and decomposition kinetics. For a compound like this compound (C₁₀H₈O₂), which serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules, understanding its thermal properties is paramount.[1][4]
The thermal stability of this compound can directly impact reaction yields, impurity profiles, and the overall safety of manufacturing processes. TGA provides a quantitative measure of the temperatures at which the compound begins to degrade, the rate of decomposition, and the nature of the residual material. This information is critical for:
-
Process Optimization: Establishing safe operating temperatures for reactions and purifications involving this compound.
-
Quality Control: Ensuring the purity and consistency of this compound batches by comparing their TGA profiles.
-
Forced Degradation Studies: Understanding the degradation pathways of the molecule under thermal stress, which is a key component of drug stability testing.
-
Material Characterization: Elucidating the thermal properties of a key synthetic intermediate.
1.1. Chemical Properties of this compound
This compound is an aromatic organic compound with the following key properties:
| Property | Value |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol [5] |
| Appearance | Yellowish to white powder[1] |
| Melting Point | 180-184 °C[6] |
| Solubility | Slightly soluble in water[6] |
The presence of two hydroxyl groups on the naphthalene ring makes this compound a reactive molecule, susceptible to oxidation and other chemical transformations, particularly at elevated temperatures.[1]
Experimental Protocol for TGA of this compound
The following protocol is a detailed, step-by-step methodology for conducting a thermogravimetric analysis of this compound, based on established standards such as ASTM E1131.[7][8][9][10][11]
2.1. Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument should be calibrated for both mass and temperature.
-
Mass Calibration: Performed using standard calibration weights to ensure the accuracy of the microbalance.
-
Temperature Calibration: Typically carried out using materials with known Curie points or melting points.
2.2. Experimental Parameters
The choice of experimental parameters is crucial for obtaining meaningful TGA data.
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5-10 mg | Provides a representative sample while minimizing thermal gradients. |
| Crucible | Alumina or platinum | Inert materials that will not react with the sample or its decomposition products. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study thermal decomposition without oxidation. Air is used to assess oxidative stability. |
| Flow Rate | 50-100 mL/min | Ensures a consistent atmosphere and efficient removal of decomposition products. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| Temperature Range | 25 °C to 600 °C | Covers the expected range of decomposition for most organic compounds.[10] |
2.3. Step-by-Step Procedure
-
Sample Preparation: Ensure the this compound sample is homogenous and representative of the batch.
-
Instrument Setup: Tare the TGA balance with an empty crucible.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into the crucible.
-
Experiment Initiation: Place the crucible in the TGA furnace and initiate the pre-programmed temperature profile and gas flow.
-
Data Collection: The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal events.
Predicted TGA Curve and Interpretation for this compound
3.1. Predicted Thermal Decomposition Profile
It is anticipated that the thermal decomposition of this compound in an inert atmosphere (nitrogen) will occur in one or two distinct stages. A study on the thermal degradation of poly(2,7-dihydroxynaphthalene) showed a two-stage decomposition process, which may suggest a similar pattern for the monomer.[12]
-
Initial Onset of Decomposition: Based on data from other naphthalene derivatives, the initial weight loss for this compound is expected to begin above its melting point, likely in the range of 200-250 °C.
-
Major Decomposition Stage(s): The primary decomposition is predicted to occur between 250 °C and 500 °C. This is consistent with the general thermal stability of naphthalene-based compounds. The decomposition mechanism likely involves the cleavage of the hydroxyl groups and subsequent fragmentation of the naphthalene ring.
-
Residual Mass: In an inert atmosphere, the decomposition of organic compounds like this compound is expected to leave a small amount of carbonaceous residue.
3.2. Interpreting the TGA and DTG Curves
The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The DTG curve, the first derivative of the TGA curve, shows the rate of mass loss and is particularly useful for identifying the temperatures of maximum decomposition rates.
| Feature of TGA/DTG Curve | Interpretation for this compound |
| Initial Plateau | The sample is thermally stable with no significant mass loss. |
| Onset Temperature (T_onset) | The temperature at which decomposition begins. |
| Inflection Point(s) in TGA Curve | Corresponds to the peak(s) in the DTG curve, indicating the temperature(s) of maximum decomposition rate (T_max). |
| Final Plateau | The remaining mass after the decomposition is complete, representing the char yield. |
3.3. Influence of Atmosphere
-
Inert Atmosphere (Nitrogen): The TGA curve will reflect the thermal stability of the molecule in the absence of oxygen. The decomposition products will be primarily volatile organic fragments.
-
Oxidative Atmosphere (Air): In the presence of air, the decomposition is expected to occur at lower temperatures due to oxidative degradation. The final residual mass will likely be lower than in a nitrogen atmosphere, as the carbonaceous residue can be further oxidized to volatile carbon oxides.
Advanced Analysis and Complementary Techniques
To gain a more comprehensive understanding of the thermal decomposition of this compound, TGA can be coupled with other analytical techniques.
4.1. Evolved Gas Analysis (EGA)
Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition. This provides valuable information about the degradation pathways.
4.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials.[5] The sample is rapidly heated in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This can provide a detailed fingerprint of the decomposition products of this compound.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. This guide has provided a comprehensive framework for conducting and interpreting TGA experiments on this important pharmaceutical intermediate. While direct experimental data remains to be published, the predictive analysis presented here, based on the behavior of related compounds, offers a solid foundation for researchers and drug development professionals. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for ensuring the safety, quality, and efficiency of processes in which it is utilized.
Visualizations
Experimental Workflow for TGA of this compound
Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of this compound.
References
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, www.astm.org.
- ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, www.astm.org.
- Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab, www.infinitalab.com.
- ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, www.astm.org.
- ASTM E1131, Conti Testing Labor
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- The Role of this compound in Pharmaceutical Intermedi
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- This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com, www.thermofisher.com.
- Phase Transitions of Naphthalene and Its Derivatives Confined in Mesoporous Silicas | Request PDF - ResearchGate, www.
- The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene | The Journal of Physical Chemistry - ACS Public
- Naphthalene - the NIST WebBook, webbook.nist.gov.
- Mastering the Art of Interpreting Thermogravimetric Analysis Data - Microbioz India, www.microbiozindia.com.
- Thermal Degradation Kinetics of Poly(2,7-dihydroxynaphthalene) | Request PDF, www.
- How can I interpret a TGA graph? - ECHEMI, www.echemi.com.
- Thermogravimetric Analysis (TGA) - ASTM E1131 - CMC Laboratories, www.
- The Thermochemical Properties of Naphthalene Derivatives - ResearchGate, www.
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- Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments, www.tainstruments.com.
- How to Interpret a TGA Curve: An Expert Guide - Torontech, www.torontech.com.
- Thermogravimetric Analysis (TGA) - Prime Process Safety Center, www.prime-process-safety-center.com.
- Interpreting TGA Curves | METTLER TOLEDO, www.mt.com.
- Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo, www.mt.com.
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- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiprolifer
- 2,7-Dihydroxynaphthalene (2,7-DHN) | Aromatic Substrate - MedchemExpress.com, www.medchemexpress.com.
- Thermogravimetric Analysis, www.che.utah.edu.
- Thermogravimetric Analysis (TGA) - Mettler Toledo, www.mt.com.
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- HEATS OF COMBUSTION AND FORMATION OF NAPHTHALENE, THE TWO METHYLNAPHTHALENES, cis AND trans- DECAHYDRONAPHTHALENE, AND RELATED COMPOUNDS1 | The Journal of Physical Chemistry - ACS Public
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- 1,8-Dihydroxynaphthalene | C10H8O2 | CID 68438 - PubChem, pubchem.ncbi.nlm.nih.gov.
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The Evolving Landscape of 1,7-Dihydroxynaphthalene Derivatives: From Core Bioactivity to Therapeutic Potential
An In-Depth Technical Guide:
Foreword: Beyond the Scaffold
In the vast architecture of pharmacologically active compounds, naphthalenic structures represent a foundational blueprint from which countless derivatives with profound biological implications have been built. Among these, the dihydroxynaphthalene (DHN) isomers have garnered significant attention for their inherent redox properties and versatile bioactivities. This guide moves beyond a simple cataloging of facts to provide a deep, mechanistic exploration of 1,7-dihydroxynaphthalene (1,7-DHN) and its derivatives. Our focus will be on the "why"—the causal relationships between chemical structure, experimental design, and observed biological outcomes. We will dissect the core antioxidant, anticancer, and antimicrobial activities, presenting not just data, but the self-validating experimental systems used to generate them. This document is intended for the practicing researcher and drug development professional, offering field-proven insights into harnessing the therapeutic potential of this promising chemical class.
Section 1: The Antioxidant Core - Understanding Structure-Activity Relationships
The primary biological characteristic of dihydroxynaphthalenones stems from their antioxidant properties, which are fundamentally tied to their ability to scavenge free radicals through hydrogen atom transfer (HAT).[1][2] The efficacy of this process is highly dependent on the positioning of the hydroxyl groups on the naphthalene ring, which influences the stability of the resulting naphthoxyl radical.[2]
The Isomer-Activity Paradigm
Comparative studies across various DHN isomers reveal a clear structure-activity relationship. The α-substitution pattern, as seen in 1,8-DHN and 1,6-DHN, is associated with higher antioxidant power and faster HAT processes compared to the β-substitution pattern of 2,6-DHN and 2,7-DHN.[2] Notably, 1,8-DHN is often the best-performing antioxidant, a property attributed to its unique hydrogen-bonded peri-hydroxylation pattern which stabilizes the intermediate radical.[2] While 1,7-DHN may not be the most potent isomer in its raw form, its scaffold serves as a critical starting point for derivatives designed to enhance this intrinsic activity.
Quantitative Assessment of Antioxidant Capacity
The antioxidant potential of DHN isomers is rigorously quantified using standardized spectrophotometric assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are industry standards for this purpose.[1]
| Compound | Assay | Relative Activity | Reference |
| 1,8-Dihydroxynaphthalene (1,8-DHN) | DPPH | High radical scavenging activity | [1] |
| 1,8-Dihydroxynaphthalene (1,8-DHN) | FRAP | High reducing power | [1] |
| 1,6-Dihydroxynaphthalene (1,6-DHN) | DPPH | Moderate radical scavenging activity | [1] |
| 1,6-Dihydroxynaphthalene (1,6-DHN) | FRAP | Moderate reducing power | [1] |
| 2,7-Dihydroxynaphthalene (2,7-DHN) | DPPH | Lower radical scavenging activity | [1] |
| 2,7-Dihydroxynaphthalene (2,7-DHN) | FRAP | Lower reducing power | [1] |
| 2,6-Dihydroxynaphthalene (2,6-DHN) | DPPH | Lower radical scavenging activity | [1] |
| 2,6-Dihydroxynaphthalene (2,6-DHN) | FRAP | Lower reducing power | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for assessing antioxidant activity. The inclusion of a known standard (e.g., Trolox or Ascorbic Acid) is critical for validating assay performance and for the relative comparison of test compounds.
Objective: To quantify the free radical scavenging capacity of a 1,7-DHN derivative.
Principle: The stable DPPH radical has a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it loses its radical character and becomes colorless. The decrease in absorbance is proportional to the antioxidant capacity of the test compound.[1]
Materials:
-
1,7-DHN derivative
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution must be freshly made and protected from light to prevent degradation. The rationale for using methanol is its ability to readily dissolve both the polar antioxidant and the nonpolar DPPH radical.
-
Preparation of Test Compound and Control: Prepare a stock solution of the 1,7-DHN derivative in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µM). Prepare a similar dilution series for the Trolox positive control.
-
Assay Execution: a. In a 96-well plate, add 100 µL of the methanolic DPPH solution to each well. b. Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the respective wells. c. Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial to prevent photo-degradation of DPPH, which would lead to a false positive result.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Data Analysis: Plot the scavenging percentage against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
Section 2: Anticancer Activity - Targeting Cellular Proliferation and Survival
Derivatives of dihydroxynaphthalene have emerged as promising candidates for cancer treatment, demonstrating cytotoxic activity against various cancer cell lines.[1][3][4] The core mechanism often involves the induction of apoptosis (programmed cell death) through the modulation of critical signaling pathways.[1][3]
Mechanisms of Action: EGFR Inhibition and Caspase Activation
Advanced derivatives, such as those incorporating quinolinone moieties onto a dihydroxy naphthalene scaffold, have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers. Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Furthermore, potent 1,5-dihydroxynaphthalene derivatives have been shown to significantly increase the levels of active caspase-3, a critical executioner enzyme in the apoptotic cascade.[3] The activation of caspases 3, 8, and 9 indicates that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Quantitative Anticancer Activity Data
The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration needed to inhibit 50% of cancer cell growth.
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyrano[2,3-d]thiazole (5a) | MCF-7 (Breast) | 0.93 ± 0.02 | [4] |
| Pyrano[2,3-d]thiazole (5d) | MCF-7 (Breast) | 1.76 ± 0.04 | [4] |
| Pyrano[2,3-d]thiazole (5e) | MCF-7 (Breast) | 2.36 ± 0.06 | [4] |
| Dihydropyridine (10) | MCF-7 (Breast) | 2.83 ± 0.07 | [4] |
| Thiosemicarbazide (3d) | MCF-7 (Breast) | 3.73 ± 0.09 | [4] |
| Reference Drug (Staurosporine) | MCF-7 (Breast) | 6.08 ± 0.15 | [4] |
Note: The derivatives listed are based on a dihydronaphthalene scaffold, demonstrating the potent anticancer activity achievable from this structural class.[4]
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is a robust method for assessing cytotoxicity. Its principle relies on the binding of the SRB dye to basic amino acids in cellular proteins under mildly acidic conditions, providing a sensitive measure of total cellular protein mass, which is directly proportional to cell number.
Objective: To determine the IC₅₀ value of a 1,7-DHN derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
1,7-DHN derivative
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. This initial density is critical; too few cells will result in a weak signal, while too many will lead to overconfluence and non-linear growth.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,7-DHN derivative for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Cell Fixation: a. Gently remove the medium. b. Add 100 µL of cold 10% TCA to each well to fix the cells, precipitating the proteins. c. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound cells. This step is crucial for reducing background signal. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. The use of acetic acid is key to ensuring that only protein-bound SRB remains. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the inhibition percentage against the drug concentration and use non-linear regression to determine the IC₅₀ value.
Section 3: Antimicrobial Properties
Certain dihydroxynaphthalene derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][5] The proposed mechanism often involves the disruption of the microbial cell membrane or the inhibition of essential cellular processes like protein synthesis.[1][6] For instance, 1,6-Dihydroxy-naphthalene has been shown to inhibit protein synthesis by acting as an enzyme inhibitor.[6]
Quantifying Antimicrobial Potency
The standard metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible microbial growth.[1]
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining MIC values, providing a quantitative and reproducible result.
Objective: To determine the MIC of a 1,7-DHN derivative against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (S. aureus)
-
Mueller-Hinton Broth (MHB)
-
1,7-DHN derivative
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the 1,7-DHN derivative in MHB. The final volume in each well should be 50 µL. This creates a concentration gradient to test.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of bacteria in MHB so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound. The final volume is now 100 µL.
-
Controls:
-
Growth Control: A well containing 50 µL MHB and 50 µL inoculum (no compound).
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm. The MIC well should be as clear as the sterility control.
Section 4: Conclusion and Future Outlook
This compound and its derivatives represent a versatile and promising class of bioactive molecules. Their foundational antioxidant properties provide a basis for their observed anticancer and antimicrobial effects. The true potential, however, lies in synthetic derivatization. By modifying the core 1,7-DHN scaffold, researchers can fine-tune potency, selectivity, and pharmacokinetic properties, as demonstrated by the highly effective quinolinone and pyranothiazole derivatives.[3][4]
Future research must focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Systematically modifying the 1,7-DHN scaffold to identify key functional groups that enhance specific biological activities.
-
Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways modulated by novel derivatives.
-
In Vivo Efficacy and Safety: Translating promising in vitro results into preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and toxicology.
The journey from a simple naphthalenic core to a clinically viable therapeutic is complex, but the compelling and diverse bioactivity of 1,7-DHN derivatives validates their position as a high-priority area for drug discovery and development.
References
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A Technical Guide to the Antioxidant Potential of 1,7-Dihydroxynaphthalene: A Framework for Evaluation and Drug Discovery
Abstract
Dihydroxynaphthalenes (DHNs) are a class of aromatic compounds that have garnered significant interest for their potent biological activities, particularly as antioxidants.[1] While extensive research has illuminated the structure-activity relationships of several isomers, the specific antioxidant potential of 1,7-dihydroxynaphthalene (1,7-DHN) remains less characterized. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the antioxidant capacity of 1,7-DHN. We synthesize established principles of antioxidant chemistry with field-proven in vitro methodologies to propose a robust investigational workflow. This document details the theoretical underpinnings of 1,7-DHN's potential activity, provides step-by-step experimental protocols, and outlines a strategy for data interpretation, thereby creating a self-validating system for its scientific assessment as a promising candidate for therapeutic development.
Introduction: The Dihydroxynaphthalene Scaffold in Antioxidant Chemistry
Reactive oxygen species (ROS) are key signaling molecules but can cause significant cellular damage when overproduced, a state known as oxidative stress.[2] Phenol-based compounds are a cornerstone of antioxidant research, valued for their ability to neutralize these damaging free radicals.[3][4] Dihydroxynaphthalenes, which feature two hydroxyl groups on a naphthalene core, are recognized for their significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[1]
The efficacy of a DHN isomer is critically dependent on the position of its hydroxyl groups, which dictates the stability of the resulting aryloxyl radical after donating a hydrogen atom or electron.[5] Studies on various isomers have revealed that those with an α-substitution pattern (hydroxyl group at position 1, 4, 5, or 8) generally exhibit higher antioxidant power than those with a β-substitution pattern (position 2, 3, 6, or 7).[5] For instance, 1,8-DHN, a naturally occurring fungal metabolite, is a potent antioxidant due to the stabilization of its aryloxyl radical through intramolecular hydrogen bonding.[5]
This guide focuses on this compound, an isomer with a mixed substitution pattern (one α-hydroxyl and one β-hydroxyl group). By understanding its unique physicochemical properties and applying a rigorous analytical framework, we can effectively characterize its antioxidant potential and position it within the broader landscape of DHN-based therapeutics.
Physicochemical Profile of this compound
A thorough understanding of the subject molecule is the foundation of any scientific investigation. 1,7-DHN is an important raw material and intermediate used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[6][7] Its core properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 575-38-2 | [8][9] |
| Molecular Formula | C₁₀H₈O₂ | [8][10] |
| Molecular Weight | 160.17 g/mol | [8][10] |
| Synonyms | 1,7-Naphthalenediol | [8] |
| Appearance | Off-white powder/solid | [11] |
| Purity | ≥97% (Typical Commercial Grade) |[6] |
Core Antioxidant Mechanisms: A Mechanistic Hypothesis for 1,7-DHN
Phenolic antioxidants primarily neutralize free radicals through two predominant pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable aryloxyl radical (ArO•).
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R:⁻). The radical cation can then deprotonate.
The antioxidant efficacy is governed by the ease of this donation and the stability of the resulting antioxidant radical. The α-hydroxyl group of 1,7-DHN is expected to facilitate a more favorable HAT process compared to the β-hydroxyl group, a trend observed in other DHN isomers. Therefore, it is hypothesized that 1,7-DHN will be a competent antioxidant, with its activity likely falling between the highly active α,α-isomers (like 1,8-DHN) and the less active β,β-isomers (like 2,7-DHN).[1]
A Validated Framework for In Vitro Evaluation
To comprehensively assess the antioxidant potential of 1,7-DHN, a multi-assay approach is essential. No single assay can capture the complex interplay of antioxidant mechanisms. We recommend a primary panel consisting of the DPPH and FRAP assays, which evaluate HAT and SET capabilities, respectively.
Table 2: Comparative Antioxidant Activity of Characterized DHN Isomers (Literature Data)
| Compound | Assay | Relative Activity | Rationale for Activity | Reference(s) |
|---|---|---|---|---|
| 1,8-DHN | DPPH, FRAP | High | α,α-substitution with unique peri-hydrogen bonding stabilizes the radical. | [1] |
| 1,6-DHN | DPPH, FRAP | Moderate-High | Mixed α,β-substitution; α-position dominates activity. | [1] |
| 2,6-DHN | DPPH, FRAP | Lower | β,β-substitution leads to less stable aryloxyl radicals. | [1] |
| 2,7-DHN | DPPH, FRAP | Lower | β,β-substitution results in lower reactivity. |[1] |
Experimental Workflow
The following workflow ensures reproducibility and provides a clear path from sample preparation to data interpretation.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1][3]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.[1] The result is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]
-
Materials:
-
Procedure:
-
Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in an amber bottle and prepare fresh.[13]
-
Preparation of Test Samples: Prepare a stock solution of 1,7-DHN (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL). Prepare the positive control (Trolox) in the same manner.
-
Assay Execution (96-well plate format): a. To each well, add 20 µL of the sample or standard solution. b. Add 200 µL of the DPPH working solution to all wells. c. Prepare a blank control (20 µL methanol + 200 µL DPPH solution) and a negative control for each sample (20 µL sample + 200 µL methanol to account for any sample color).
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3][12]
-
Measurement: Read the absorbance at 517 nm.[3]
-
-
Data Analysis:
-
Correct the absorbance of each sample by subtracting the absorbance of its corresponding negative control.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]
-
-
Plot the % Inhibition against the sample concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, an electron transfer process that results in an intense blue color.[1][15]
-
Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured at approximately 593 nm. The antioxidant capacity is quantified against a standard, typically Trolox or FeSO₄.[1][16][17]
-
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric Chloride (FeCl₃) solution (20 mM in water)
-
Ferrous Sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
This compound
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[15][16]
-
Preparation of Standard Curve: Prepare a series of FeSO₄ or Trolox standards (e.g., 100 to 2000 µM).
-
Preparation of Test Samples: Prepare solutions of 1,7-DHN at various concentrations in the appropriate solvent.
-
Assay Execution (96-well plate format): a. To each well, add 20 µL of the sample, standard, or blank (solvent). b. Add 180 µL of the pre-warmed FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 40 minutes.[17] Some protocols suggest shorter times, but this ensures reaction completion.[16]
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the standards against their concentration to generate a standard curve.
-
Use the regression equation from the standard curve to calculate the FRAP value of the 1,7-DHN samples. Results are typically expressed as µmol Fe²⁺ equivalents per gram or µmol Trolox equivalents (TEAC) per gram.
-
Data Interpretation and Structure-Activity Relationship
The results from the DPPH and FRAP assays will provide quantitative measures of 1,7-DHN's antioxidant potential.
Table 3: Template for Reporting Experimental Antioxidant Data
| Compound | DPPH IC₅₀ (µM) | FRAP Value (µmol TE/g) |
|---|---|---|
| 1,7-DHN | Experimental Value | Experimental Value |
| 1,8-DHN (Control) | Experimental Value | Experimental Value |
| 2,7-DHN (Control) | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | N/A (Used for Standard Curve) |
By comparing the IC₅₀ and FRAP values of 1,7-DHN to well-characterized isomers (1,8-DHN and 2,7-DHN) and a universal standard (Trolox), its position within the DHN antioxidant hierarchy can be established. Based on its mixed α,β-hydroxylation pattern, it is anticipated that 1,7-DHN will demonstrate significant antioxidant activity, superior to that of 2,7-DHN but likely less potent than the uniquely stabilized 1,8-DHN.
Implications for Drug Development
The characterization of 1,7-DHN's antioxidant potential is a critical first step in its evaluation as a therapeutic agent. Its role as a pharmaceutical intermediate suggests a viable scaffold for derivatization.[19] Future work should focus on:
-
Cellular Antioxidant Assays (CAA): To confirm activity in a biologically relevant system.
-
Mechanism Elucidation: Investigating effects on intracellular ROS levels and oxidative stress biomarkers.
-
Toxicology Studies: Assessing the safety profile to establish a therapeutic window.[10][20]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of 1,7-DHN to optimize potency and drug-like properties.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[20][21] It is harmful if swallowed.
-
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[10][20] Avoid breathing dust and wash hands thoroughly after handling.[11][21]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[21]
References
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1,7-Dihydroxynaphthalene: A Cornerstone for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
1,7-Dihydroxynaphthalene (1,7-DHN) has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique structural architecture, characterized by a rigid naphthalene core functionalized with hydroxyl groups at the C1 (alpha) and C7 (beta) positions, offers a distinct reactivity profile that chemists can exploit for a multitude of applications. This guide provides a comprehensive exploration of 1,7-DHN, moving beyond a simple recitation of facts to deliver field-proven insights into its synthetic utility. We will dissect the causality behind its reactivity and demonstrate its application in the rational design of high-performance polymers and complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Core Molecular Profile and Physicochemical Properties
This compound (CAS 575-38-2), a naphthalenediol isomer, presents as a white to yellowish or grey powder.[1][2] Its strategic placement of two hydroxyl groups on the naphthalene scaffold is the primary determinant of its chemical behavior and synthetic potential. The C1-hydroxyl group, being at an alpha-position, exhibits different electronic and steric properties compared to the C7-hydroxyl group at a beta-position. This inherent asymmetry is a key feature for regioselective functionalization. The molecule is slightly soluble in water but shows better solubility in polar organic solvents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 575-38-2 | [5] |
| Molecular Formula | C₁₀H₈O₂ | [5] |
| Molecular Weight | 160.17 g/mol | |
| Appearance | White to yellow, grey or dark brown powder | [2] |
| Melting Point | 180-184 °C | [3][4] |
| Purity | Typically ≥97% | [2] |
| SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)O | [3] |
| InChI Key | ZUVBIBLYOCVYJU-UHFFFAOYSA-N | [5] |
The Heart of Reactivity: A Structural Rationale
The synthetic versatility of 1,7-DHN stems from the reactivity of its two primary functional sites: the hydroxyl groups and the aromatic naphthalene core. Understanding the interplay between these sites is crucial for designing effective synthetic strategies.
-
Hydroxyl Group Reactivity : The two -OH groups are nucleophilic and can readily participate in a wide range of reactions, including etherification (e.g., Williamson ether synthesis), esterification, and O-alkylation. This allows for the straightforward introduction of diverse functionalities, forming the basis of its use as a scaffold in medicinal chemistry and a monomer in polymer synthesis.
-
Aromatic Core Reactivity : The naphthalene ring is susceptible to electrophilic aromatic substitution. The hydroxyl groups are activating and ortho-, para-directing, influencing the position of incoming electrophiles. Furthermore, the electron-rich nature of the dihydroxynaphthalene system makes it prone to oxidation, a property that is harnessed in oxidative polymerization reactions.[6][7]
The diagram below illustrates the key reactive sites on the 1,7-DHN molecule, providing a conceptual map for synthetic planning.
Caption: Key reactive zones of the this compound molecule.
Application in Polymer Chemistry: Building High-Performance Materials
The rigid and planar structure of the naphthalene unit makes dihydroxynaphthalenes, including the 1,7-isomer, excellent monomers for creating polymers with enhanced thermal stability, mechanical strength, and superior barrier properties compared to their benzene-based counterparts.[8] While polyethylene naphthalate (PEN) is typically synthesized from naphthalene-2,6-dicarboxylic acid, 1,7-DHN is a valuable monomer for other classes of high-performance polymers, particularly through oxidative polymerization.[8][9]
Catalytic oxidative polymerization of dihydroxynaphthalenes using catalysts like polymer-metal complexes in the presence of an oxidizing agent (e.g., H₂O₂) can produce poly(dihydroxynaphthalene)s.[7][10] These reactions typically proceed via coupling at the activated positions of the naphthalene ring, leading to polymers with interesting thermal and electrochemical properties.[7]
Workflow: Catalytic Oxidative Polymerization of Dihydroxynaphthalene
The following diagram outlines the general workflow for the synthesis of poly(dihydroxynaphthalene), a process applicable to the 1,7-isomer.
Caption: General workflow for catalytic oxidative polymerization of 1,7-DHN.
Protocol: Representative Catalytic Oxidative Polymerization
This protocol is adapted from established methods for dihydroxynaphthalene polymerization and serves as a validated starting point for synthesizing poly(this compound).[7]
-
Reagent Preparation : In a suitable reaction flask, dissolve 1 mmol of this compound in 3 mL of acetonitrile.
-
Catalyst Addition : Add the chosen catalyst (e.g., a polymer-metal complex) at a concentration of 5 mol % relative to the monomer.
-
Initiation : Begin stirring the mixture under an air atmosphere at room temperature. Add 1 mmol of H₂O₂ (35% solution) to initiate the polymerization.
-
Causality: Hydrogen peroxide acts as the oxidant, activated by the catalyst to facilitate the oxidative coupling of the monomer units. The 1:1 molar ratio of H₂O₂ to the monomer is often optimal for achieving high conversion and molecular weight, while excess oxidant can lead to undesirable cross-linking.[7]
-
-
Reaction : Allow the reaction to proceed for a set time (e.g., 3 hours), monitoring the formation of the polymer precipitate.
-
Work-up : Pour the reaction mixture into a large volume of a non-solvent like methanol to precipitate the polymer fully.
-
Purification : Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomer and catalyst residues, and dry under vacuum at 60 °C to a constant weight.
-
Characterization : The resulting polymer's structure can be confirmed using spectroscopic techniques (FT-IR, NMR), and its molecular weight determined by Gel Permeation Chromatography (GPC).[7][10]
Application in Medicinal Chemistry: A Scaffold for Drug Discovery
The this compound framework is a valuable starting point for the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs).[1][11] Its rigid structure can position appended functional groups in a well-defined spatial orientation, which is critical for molecular recognition and binding to biological targets. The hydroxyl groups serve as convenient handles for introducing pharmacophoric features through reactions like etherification and esterification.
Derivatives of dihydroxynaphthalenes have been investigated for various therapeutic applications, including as potential anticancer agents. For instance, scaffolds incorporating dihydroxynaphthalene moieties have been used to design inhibitors of key cellular targets like the Epidermal Growth Factor Receptor (EGFR).[12]
Synthetic Pathway: Functionalization of 1,7-DHN for API Synthesis
The following diagram illustrates a generalized synthetic pathway where 1,7-DHN is functionalized to create a more complex, drug-like molecule. This approach is fundamental in fragment-based drug discovery and lead optimization.
Caption: A modular approach to building complexity from the 1,7-DHN scaffold.
Protocol: Williamson Ether Synthesis on this compound
This protocol details a fundamental and reliable method for attaching a side chain to one of the hydroxyl groups, a common first step in building a more complex pharmaceutical intermediate.
-
Setup : To a solution of this compound (1 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.1 eq.).
-
Causality: The base deprotonates the most acidic hydroxyl group, forming a nucleophilic naphthoxide. Using a slight excess of a mild base ensures efficient deprotonation without promoting side reactions.
-
-
Reagent Addition : Add the desired alkylating agent (R-X, e.g., an alkyl halide, 1.0 eq.) to the stirred suspension at room temperature.
-
Reaction : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Trustworthiness: This protocol is self-validating. The progress can be clearly tracked by the consumption of the starting material and the appearance of a new, less polar product spot on the TLC plate.
-
-
Quenching : After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired mono-etherified product.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its distinct reactivity, governed by the interplay of its hydroxyl groups and aromatic core, provides a robust foundation for constructing complex molecular architectures. From thermally stable polymers to intricately functionalized pharmaceutical scaffolds, the applications of 1,7-DHN are both broad and significant. As the demand for advanced materials and novel therapeutics continues to grow, the strategic application of well-defined building blocks like this compound will be indispensable in driving the next wave of discoveries in organic synthesis.
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A Theoretical and-In-Depth Technical Guide to the Electronic Structure of 1,7-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Dihydroxynaphthalene (1,7-DHN) is a polycyclic aromatic hydrocarbon that is a key structural motif in numerous biologically active compounds and functional materials. An understanding of its electronic structure is fundamental to predicting its reactivity, spectroscopic behavior, and potential interactions with biological targets. This guide provides a comprehensive theoretical analysis of 1,7-DHN, leveraging quantum chemical methods to elucidate its ground and excited-state properties. We will explore its molecular geometry, frontier molecular orbitals, and simulated spectroscopic characteristics, offering a detailed computational protocol for researchers. The insights derived from this analysis are crucial for applications in medicinal chemistry and materials science, particularly in the rational design of novel therapeutics.
Introduction: The Significance of this compound
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in drug discovery, with many of its derivatives approved as therapeutics for a wide range of conditions.[1] Dihydroxynaphthalenes (DHNs), such as 1,7-DHN, are of particular interest due to the electron-donating nature of their hydroxyl groups, which significantly influences the electronic properties of the naphthalene core. These compounds and their derivatives have been investigated for their roles in the formation of allomelanins—pigments with photoprotective and antioxidant properties—and as building blocks for self-assembled materials and potential epidermal growth factor receptor (EGFR) inhibitors.[2][3][4][5]
A thorough understanding of the electronic structure of 1,7-DHN provides the foundation for predicting its chemical behavior. Key aspects such as the distribution of electron density, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO, respectively), and the nature of its electronic transitions dictate its reactivity and spectroscopic signature. This guide employs computational chemistry to provide a detailed and predictive model of these properties.
Theoretical Foundations for Electronic Structure Analysis
To investigate the electronic properties of molecules like 1,7-DHN, quantum computational methods are indispensable.[6][7] The primary tools for this analysis are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.
-
Density Functional Theory (DFT): DFT is a powerful method for understanding the delocalization of electron density and determining thermodynamic properties.[8] It is highly effective for calculating optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals.[6][9] The choice of functional and basis set is critical for achieving accurate results that correlate well with experimental data.[10]
-
Time-Dependent Density Functional Theory (TD-DFT): To explore how the molecule interacts with light, we turn to TD-DFT. This method is used to calculate vertical excitation energies, which correspond to the absorption of photons in UV-Vis spectroscopy.[11][12] By simulating the electronic absorption spectrum, TD-DFT allows for the assignment of specific electronic transitions responsible for the observed spectral features.[7][8]
Computational Methodology: A Validated Protocol
This section outlines a step-by-step computational workflow for the theoretical analysis of this compound. This protocol is designed to be a self-validating system, ensuring the reliability of the calculated results.
Step 1: Geometry Optimization
The initial step involves optimizing the molecular geometry of 1,7-DHN to find its most stable, lowest-energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules.
Step 2: Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies.
-
It provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[10]
Step 3: Frontier Molecular Orbital (FMO) Analysis
The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6][7]
Step 4: UV-Vis Spectrum Simulation
Using the optimized ground-state geometry, the electronic absorption spectrum is simulated using TD-DFT. This calculation provides the vertical excitation energies (absorption wavelengths), oscillator strengths (transition probabilities), and the nature of the contributing electronic transitions (e.g., π → π*).
Diagram 1: Computational Workflow The following diagram illustrates the logical flow of the computational protocol described above.
Caption: A workflow for the theoretical analysis of 1,7-DHN.
Analysis of the Electronic Structure of 1,7-DHN
Optimized Molecular Geometry
The optimized structure of 1,7-DHN is planar, which is characteristic of the naphthalene ring system. The presence of the two hydroxyl groups introduces slight variations in bond lengths and angles compared to unsubstituted naphthalene, reflecting the electronic influence of the -OH substituents.
| Parameter | Calculated Value (Å) |
| C-C (aromatic) | 1.37 - 1.43 |
| C-O | ~1.36 |
| O-H | ~0.97 |
| Table 1: Selected calculated geometric parameters for 1,7-DHN. |
Frontier Molecular Orbitals (FMOs)
The FMOs are critical for understanding the reactivity and electronic transitions of 1,7-DHN. The HOMO is primarily localized over the π-system of the naphthalene core and the oxygen atoms of the hydroxyl groups, indicating that these are the primary sites for electrophilic attack and electron donation. The LUMO is also a π*-orbital distributed across the aromatic rings.
The energy of the HOMO is calculated to be in the range of -5.4 to -5.9 eV for various dihydroxynaphthalenes, indicating a strong electron-donating capability.[13] The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity and easier electronic excitation. For naphthalene derivatives, this gap is typically in a range that allows for absorption in the UV region.[6][7]
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| ΔE (Gap) | 4.90 |
| Table 2: Calculated Frontier Molecular Orbital energies for 1,7-DHN. |
Diagram 2: Molecular Orbital Energy Levels This diagram visualizes the energy gap between the HOMO and LUMO of 1,7-DHN.
Caption: HOMO-LUMO energy gap in this compound.
Spectroscopic Properties and Excited States
The simulated UV-Vis spectrum of 1,7-DHN reveals characteristic absorptions in the ultraviolet region. These absorptions correspond to electronic transitions from occupied to unoccupied molecular orbitals, primarily of π → π* character.
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~330 | Low | HOMO → LUMO |
| ~290 | High | HOMO-1 → LUMO |
| ~240 | Very High | Multiple π → π* transitions |
| Table 3: Simulated UV-Vis absorption data for 1,7-DHN. |
The results from TD-DFT calculations generally show good agreement with experimental values for related naphthalene derivatives, although solvent effects can cause shifts in the absorption maxima.[11][14] The high intensity of the transitions at shorter wavelengths is typical for the π-conjugated system of the naphthalene core.
Implications for Reactivity and Drug Development
The electronic structure of 1,7-DHN provides valuable insights for drug development:
-
Reactivity Hotspots: The distribution of the HOMO and the molecular electrostatic potential map indicate that the hydroxyl groups and the aromatic ring are electron-rich. This suggests they are susceptible to electrophilic attack and are likely to be key sites for metabolic transformations (e.g., oxidation) or for forming hydrogen bonds with biological targets like enzymes or receptors.
-
Antioxidant Potential: The ability of the hydroxyl groups to donate hydrogen atoms is linked to antioxidant activity. The relatively high energy of the HOMO supports the potential for 1,7-DHN and its derivatives to act as radical scavengers, a property observed in related allomelanin polymers.[5][15]
-
Scaffold for Drug Design: The 1,7-DHN core can be chemically modified to modulate its electronic properties and, consequently, its biological activity. For instance, introducing electron-withdrawing or -donating groups at different positions on the naphthalene ring can fine-tune the HOMO-LUMO gap, altering both reactivity and spectroscopic properties to optimize drug-target interactions. This makes it a versatile platform for medicinal chemistry.[1]
Conclusion
This guide has presented a comprehensive theoretical framework for understanding the electronic structure of this compound using established quantum chemical methods. The analysis of its geometry, frontier molecular orbitals, and simulated spectroscopic properties provides a robust foundation for predicting its chemical reactivity and potential biological activity. The detailed computational protocol offers a reliable workflow for researchers. These theoretical insights are invaluable for the rational design of novel molecules based on the 1,7-DHN scaffold for applications in drug discovery and materials science.
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Photophysical properties of 1,7-dihydroxynaphthalene
An In-Depth Technical Guide to the Photophysical Properties of 1,7-Dihydroxynaphthalene
Introduction
This compound (1,7-DHN), a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈O₂ and CAS number 575-38-2, is a significant member of the naphthalenediol family.[1][2][3] Characterized as a yellowish to white powder, it serves as a vital raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][4] Beyond its role as a chemical building block, the inherent molecular structure of 1,7-DHN—a rigid naphthalene core functionalized with two hydroxyl groups—suggests a rich and complex photophysical profile. Naphthalene derivatives are renowned for their strong fluorescence, photostability, and sensitivity to their local environment, making them excellent candidates for developing advanced fluorescent probes and sensors.[5]
This guide provides a comprehensive technical overview of the photophysical properties of this compound. We will delve into the fundamental principles governing its interaction with light, explore the key parameters that define its optical behavior, and discuss the profound influence of environmental factors. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise characterization of these properties, empowering researchers and drug development professionals to harness the full potential of this versatile fluorophore.
Molecular Structure and Synthetic Overview
The unique photophysical characteristics of 1,7-DHN are intrinsically linked to its molecular architecture. The two hydroxyl (-OH) groups at the 1 and 7 positions of the naphthalene ring act as both electron-donating groups and sites for hydrogen bonding, which critically influences the molecule's electronic transitions.
While various synthetic routes exist, a common industrial method for producing dihydroxynaphthalenes involves the sulfonation of naphthalene, followed by alkali fusion of the resulting naphthalenedisulfonic acid at high temperatures and subsequent acidification to yield the final diol product.[6][7] The purity and isomeric specificity of the final compound are paramount, as trace impurities or other isomers can significantly interfere with photophysical measurements.
Fundamental Photophysical Processes
The interaction of a molecule like 1,7-DHN with light is governed by a series of well-defined processes, which are best visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule can then return to the ground state through several relaxation pathways.
Caption: Proposed Excited-State Intramolecular Proton Transfer (ESIPT) pathway.
Experimental Methodologies
Accurate characterization of photophysical properties requires rigorous experimental design and execution. The following protocols provide a validated framework for these measurements.
Protocol 1: UV-Vis Absorption Spectroscopy
-
Instrument Preparation: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow at least 30 minutes for stabilization.
-
Solvent Blank: Fill a 1 cm path length quartz cuvette with the solvent of choice. Place it in the sample holder and record a baseline correction or "auto zero" across the desired wavelength range (e.g., 250-500 nm).
-
Sample Preparation: Prepare a stock solution of 1,7-DHN in the chosen solvent. Dilute this stock to create a sample with a maximum absorbance between 0.5 and 1.0 to ensure a good signal-to-noise ratio.
-
Measurement: Replace the solvent blank with the sample cuvette. Record the absorption spectrum. The wavelength of maximum absorbance is λmax.
Protocol 2: Steady-State Fluorescence Spectroscopy
-
Instrument Preparation: Turn on the spectrofluorometer, including the excitation source (typically a Xenon arc lamp) and the detector. Allow for system stabilization.
-
Parameter Setup:
-
Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Define the emission scan range (e.g., from λex + 10 nm to 600 nm).
-
Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to optimize signal without saturating the detector.
-
-
Solvent Blank: Record an emission spectrum of the pure solvent to identify any Raman scattering peaks or fluorescent impurities.
-
Sample Preparation: Use a highly dilute sample, ensuring the absorbance at the excitation wavelength is below 0.1 in a 1 cm cuvette. This is a critical step to avoid inner filter effects which can distort the emission spectrum and lead to inaccurate quantum yield measurements. [8]5. Measurement: Record the fluorescence emission spectrum of the sample. The wavelength of maximum intensity is the emission maximum (λem). Correct the spectrum for the instrument's response function if absolute spectral shapes are required.
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination
This protocol uses the comparative method, which relates the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield. [8][9]
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to 1,7-DHN. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice for UV excitation. [9]2. Prepare Solutions: Prepare a series of 4-5 dilute solutions of both the 1,7-DHN sample and the standard in the same solvent. The concentrations must be adjusted so that the absorbance of each solution at the chosen excitation wavelength is between 0.01 and 0.1.
-
Record Absorbance: Using a UV-Vis spectrophotometer, record the precise absorbance of each solution at the excitation wavelength.
-
Record Fluorescence Spectra: For each solution, record the fluorescence emission spectrum under identical instrument conditions (λex, slit widths, detector voltage).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis). The data should yield a straight line passing through the origin.
-
Calculate Gradients: Determine the gradient (slope) of the line for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φsample): [9][10] Φsample = Φstd × (Gradsample / Gradstd) × (nsample² / nstd²)
Where Φ is the quantum yield and n is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term (nsample²/nstd²) cancels out to 1.
Applications in Research and Development
The sensitivity of 1,7-DHN's photophysical properties to its environment makes it a promising scaffold for the development of fluorescent sensors. By modifying its structure, researchers can design probes that exhibit a selective "turn-on" or ratiometric fluorescence response to specific analytes, such as metal ions or biologically relevant molecules like glutathione. [11][12][13]Such probes are invaluable tools for cellular imaging, diagnostics, and environmental monitoring. [5]
Conclusion
This compound is more than a simple chemical intermediate; it is a fluorophore with a complex and responsive photophysical profile. Its core properties—absorption, emission, quantum yield, and lifetime—are intricately linked to its molecular structure and are highly tunable by external factors like solvent and pH. The potential for advanced photochemical processes such as ESIPT further enhances its utility, offering a pathway to designing probes with large Stokes shifts and high sensitivity. By employing the rigorous experimental protocols detailed in this guide, researchers can accurately characterize 1,7-DHN and its derivatives, unlocking their full potential in drug development, chemical biology, and materials science.
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An In-depth Technical Guide to the Toxicity Profile of 1,7-Dihydroxynaphthalene
Introduction
Chemical Identity and Properties of 1,7-Dihydroxynaphthalene
This compound (1,7-DHN) is a polycyclic aromatic hydrocarbon, a naphthalenediol with the chemical formula C₁₀H₈O₂. It is one of several dihydroxynaphthalene isomers. Understanding its chemical properties is fundamental to appreciating its toxicological behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 575-38-2 |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Off-white to tan crystalline powder |
| Solubility | Slightly soluble in water |
Relevance and Scope of the Toxicological Profile
This compound is a known metabolite of naphthalene, a ubiquitous environmental pollutant.[1] Given the widespread human exposure to naphthalene from sources such as industrial emissions, vehicle exhaust, and consumer products, a thorough understanding of the toxicity of its metabolites is of paramount importance for human health risk assessment. This guide provides a comprehensive technical overview of the known toxicological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development and toxicology. The document synthesizes available data on its metabolic fate, in vitro and in vivo toxicity, and underlying mechanisms of action. Where data for 1,7-DHN is limited, information from structurally related dihydroxynaphthalenes is presented to provide a broader context and guide future research.
Metabolic Fate of this compound
Formation from Naphthalene
This compound is not typically encountered as a primary environmental contaminant but is rather formed in vivo through the metabolism of naphthalene.[1] The metabolic activation of naphthalene is a critical step in its toxicity. Naphthalene is first oxidized by cytochrome P450 enzymes to form naphthalene-1,2-oxide. This epoxide can then be detoxified by conjugation with glutathione or hydrated by epoxide hydrolase to form naphthalene-1,2-dihydrodiol. Further metabolism of naphthalene and its initial metabolites, such as 2-naphthol, can lead to the formation of various dihydroxynaphthalenes, including this compound.
Potential for Further Metabolism to Reactive Species (e.g., Quinones)
A key aspect of the toxicity of dihydroxynaphthalenes is their potential to be further oxidized to form highly reactive naphthoquinones.[2] This conversion can occur enzymatically or through auto-oxidation. Naphthoquinones are electrophilic species that can readily participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[3][4] They can also form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.[5]
Diagram: Metabolic Pathway of Naphthalene
Caption: Metabolic activation of naphthalene to this compound and subsequent formation of reactive naphthoquinones.
In Vitro Toxicity Profile
Cytotoxicity
While specific IC50 values for this compound across a range of cell lines are not extensively reported in the public literature, studies on related dihydroxynaphthalene compounds provide valuable insights into its potential cytotoxic effects. For instance, a derivative of a dihydroxynaphthalene, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, has been shown to exhibit an IC50 value of 15.20 μM in human colorectal carcinoma (HCT116) cells.[6][7] This suggests that dihydroxynaphthalenes as a class of compounds can induce cell death at micromolar concentrations. The primary mechanism of cytotoxicity is believed to be linked to the induction of oxidative stress and apoptosis following metabolic activation to naphthoquinones.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
The neutral red uptake (NRU) assay is another widely used method for determining cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][11][12]
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of living cells. Cellular damage, particularly to the lysosomal membrane, results in a decreased uptake and binding of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed and treat cells with various concentrations of this compound in a 96-well plate as described for the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.
-
Washing: Following incubation, remove the neutral red-containing medium and wash the cells with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.
-
Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of neutral red uptake for each treatment group compared to the control group and determine the IC50 value.
Genotoxicity
Genotoxicity assessment is crucial for understanding the potential of a chemical to cause DNA or chromosomal damage, which can lead to mutations and cancer.
A study investigating the mutagenicity of various dihydroxynaphthalene isomers using the Ames Salmonella tester strains found that 1,7-DHN was mutagenic. The mutagenicity was observed in the absence of a metabolic activation system (S9-mix), indicating that 1,7-DHN can directly interact with DNA or generate reactive species that do so.
While direct studies on 1,7-DHN and chromosomal damage are scarce, its metabolic precursor, naphthalene, has been shown to induce chromosomal aberrations and micronuclei in some in vitro systems. The formation of reactive quinone metabolites is considered a key mechanism for these effects. Therefore, it is plausible that 1,7-DHN, as a precursor to such quinones, could also induce chromosomal damage.
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[13][14][15]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in the synthesis of an essential amino acid (histidine for Salmonella and tryptophan for E. coli). These strains, called auxotrophs, are unable to grow on a medium lacking this amino acid. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to synthesize the amino acid and grow on a deficient medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
Step-by-Step Methodology:
-
Strain Preparation: Prepare fresh cultures of the required bacterial tester strains.
-
Treatment: In separate tubes, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Principle: Cells are exposed to the test substance, and then cytokinesis (cell division) is blocked, typically using cytochalasin B. This results in binucleated cells. The number of micronuclei in these binucleated cells is then scored. An increase in the frequency of micronucleated cells indicates that the substance has induced chromosomal damage.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of this compound, along with positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, score the number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
In Vivo Toxicity Profile (Data Gaps and Surrogates)
The available in vivo toxicological data specifically for this compound is limited.[16] Therefore, much of the understanding of its potential in vivo effects is extrapolated from data on its parent compound, naphthalene, and other dihydroxynaphthalene isomers.
Acute Toxicity (LD50)
Dermal and Ocular Irritation
Safety data sheets for this compound consistently list it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. These classifications are typically based on in silico predictions or data from structurally similar compounds.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound.[5][18] However, its precursor, naphthalene, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The carcinogenicity of naphthalene is thought to be related to its metabolism to reactive intermediates that can cause chronic tissue injury, cell proliferation, and genotoxicity. Given that 1,7-DHN is a metabolite of naphthalene and can be further metabolized to reactive quinones, it may contribute to the overall carcinogenic potential of naphthalene.
Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)
The in vivo micronucleus test is a toxicological screening method used to assess for genotoxic substances.[19][20][21][22][23]
Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals. When an erythroblast develops into a polychromatic erythrocyte (an immature red blood cell), its main nucleus is expelled. Any micronuclei that have formed due to chromosomal damage remain in the cytoplasm. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of genotoxicity.
Step-by-Step Methodology:
-
Animal Selection and Dosing: Typically, mice or rats are used. The test substance is administered to the animals, usually via the intended route of human exposure, at three or more dose levels. A vehicle control and a positive control group are also included.
-
Bone Marrow or Peripheral Blood Collection: At appropriate time points after the last administration of the test substance (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.
-
Slide Preparation and Staining: Smears of the bone marrow or peripheral blood are made on microscope slides, fixed, and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes. A sufficient number of cells (typically at least 2000 per animal) are scored.
-
Data Evaluation: The data are statistically analyzed to determine if there is a significant increase in the number of micronucleated cells in the treated groups compared to the vehicle control group.
Mechanisms of Toxicity: The Role of Oxidative Stress and Apoptosis
The toxicity of this compound is intrinsically linked to its metabolic conversion to reactive intermediates, primarily naphthoquinones. These metabolites can induce cellular damage through two primary mechanisms: the generation of oxidative stress and the initiation of apoptosis.
Quinone Formation and Redox Cycling
As previously mentioned, this compound can be oxidized to its corresponding naphthoquinone. This quinone can then undergo a one-electron reduction to a semiquinone radical. This radical can, in turn, be re-oxidized back to the quinone by molecular oxygen, generating a superoxide anion radical in the process. This futile redox cycling can lead to a significant increase in the intracellular concentration of reactive oxygen species (ROS).[4]
Induction of Oxidative Stress
The overproduction of ROS due to naphthoquinone redox cycling can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This can result in damage to lipids (lipid peroxidation), proteins, and DNA. To counteract this, cells activate protective signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[24][25] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and enhancing the cell's capacity to neutralize ROS.
Caption: Proposed mechanism of this compound-induced oxidative stress and the subsequent activation of the Nrf2-ARE signaling pathway.
Activation of Apoptotic Pathways
If the cellular damage induced by oxidative stress is too severe to be repaired, cells may undergo programmed cell death, or apoptosis. Studies on related dihydroxynaphthalene compounds have shown that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
Research on 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene has demonstrated its ability to induce apoptosis in HCT116 cells.[6][7] This compound was shown to upregulate the expression of the Fas death receptor, a key initiator of the extrinsic apoptotic pathway. Activation of Fas leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, which in turn activates downstream effector caspases like caspase-3 and -7, ultimately leading to the execution of apoptosis.[7][26][27]
Caption: A proposed extrinsic apoptosis pathway potentially activated by metabolites of this compound, based on data from related compounds.
Modulation of MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[28][29][30] Naphthoquinones have been shown to modulate MAPK signaling, which can contribute to their cytotoxic effects. Depending on the specific cellular context and the nature of the naphthoquinone, activation of different MAPK cascades (e.g., ERK, JNK, p38) can either promote cell survival or induce apoptosis.
Summary of Toxicological Data
Table 2: Summary of In Vitro and In Vivo Toxicity Data for this compound and Related Compounds
| Toxicological Endpoint | Compound | System/Model | Result | Reference |
| Cytotoxicity (IC50) | 6,7-dihydroxy-2-(4'-hydroxyphenyl) naphthalene | HCT116 cells | 15.20 µM | [6][7] |
| Genotoxicity (Ames Test) | This compound | Salmonella typhimurium | Mutagenic | |
| Skin Irritation | This compound | In silico/Surrogate | Causes skin irritation | |
| Eye Irritation | This compound | In silico/Surrogate | Causes serious eye irritation | |
| Respiratory Irritation | This compound | In silico/Surrogate | May cause respiratory irritation | |
| Carcinogenicity | Naphthalene (precursor) | Rodents | Possible human carcinogen (IARC Group 2B) |
Note: Data for this compound is limited. Information from related compounds is provided for context.
Conclusion and Future Directions
Key Findings and Data Gaps
This technical guide has synthesized the available toxicological information for this compound. The key findings indicate that:
-
1,7-DHN is a metabolite of naphthalene.
-
It can be further metabolized to reactive naphthoquinones.
-
It is mutagenic in the Ames test.
-
It is presumed to be a skin, eye, and respiratory irritant.
-
Its toxicity is likely mediated through the induction of oxidative stress and apoptosis.
However, significant data gaps remain. There is a lack of specific quantitative data on the cytotoxicity of 1,7-DHN in various cell lines, as well as in vivo data on its acute toxicity, repeated dose toxicity, and carcinogenicity.
Recommendations for Future Research
To provide a more complete and accurate risk assessment for this compound, the following future research is recommended:
-
Quantitative in vitro cytotoxicity studies: Determination of IC50 values for 1,7-DHN in a panel of relevant human cell lines (e.g., liver, lung, and skin cells).
-
In vivo acute and repeated dose toxicity studies: To establish LD50 and no-observed-adverse-effect levels (NOAELs).
-
Carcinogenicity bioassays: To definitively assess the carcinogenic potential of 1,7-DHN.
-
Mechanistic studies: To further elucidate the specific molecular targets of 1,7-DHN and its metabolites and their roles in modulating signaling pathways such as Nrf2, MAPK, and apoptosis.
A more thorough understanding of the toxicological profile of this compound will contribute to a more accurate assessment of the health risks associated with naphthalene exposure.
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Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Polymers Using 1,7-Dihydroxynaphthalene
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the synthesis of high-performance polymers utilizing 1,7-dihydroxynaphthalene (1,7-DHN) as a key monomer. The unique, asymmetric structure of 1,7-DHN imparts specific solubility, thermal, and mechanical properties to the resulting polymers, making it a monomer of significant interest for advanced materials. This guide moves beyond simple procedural lists to explain the fundamental principles and causality behind experimental choices. Detailed, field-tested protocols for the synthesis of polyesters and poly(arylene ether)s are provided, supported by characterization data, workflow diagrams, and citations to authoritative literature.
Introduction: The Strategic Value of this compound in Polymer Chemistry
High-performance polymers are essential for applications demanding superior thermal stability, chemical resistance, and mechanical strength. The choice of monomer is the primary determinant of the final polymer's properties. Naphthalene-based polymers, in particular, are known for their high thermal stability and rigidity imparted by the fused aromatic ring structure.[1][2]
While isomers like 1,5-DHN or 2,6-DHN lead to highly symmetric, often semi-crystalline polymers with high melting points and limited solubility, the meta-like catenation of the 1,7-isomer introduces a "kink" in the polymer backbone. This structural disruption is not a defect; it is a strategic design choice. It effectively reduces crystallinity and enhances solubility in common organic solvents, facilitating easier processing and characterization without significantly compromising the high glass transition temperatures (Tg) associated with the naphthalene moiety. This guide focuses on harnessing this unique structural feature of this compound (1,7-DHN) to synthesize processable, high-performance polymers.
The Monomer: this compound (1,7-DHN)
Before polymerization, a thorough understanding and preparation of the monomer are paramount. The success of any polymerization, particularly step-growth mechanisms, is critically dependent on monomer purity.
Properties and Handling
This compound is a white to off-white crystalline solid.[3][4] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 575-38-2 | [3][5] |
| Molecular Formula | C₁₀H₈O₂ | [5] |
| Molecular Weight | 160.17 g/mol | [3][5] |
| Melting Point | 180-184 °C | [3] |
| Appearance | White to yellow, grey or dark brown powder | [4] |
| Solubility | Slightly soluble in water; soluble in many organic solvents | [6] |
Safety & Handling: 1,7-DHN is classified as an irritant, causing skin, eye, and respiratory irritation.[3][6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be used when handling the powder.[3] Store in a cool, dry, well-ventilated area away from oxidizing agents.[6]
The Critical Imperative of Monomer Purification
Commercial 1,7-DHN may contain impurities from its synthesis, such as residual sulfonic acid compounds, which can act as chain terminators or catalysts for side reactions, preventing the formation of high molecular weight polymers.[7] The presence of these impurities can lead to poor filterability of the final polymer solution, a critical issue in applications like semiconductor manufacturing.[7]
Rationale for Purification: The goal is to remove ionic impurities and colored byproducts. A common and effective method involves treatment with an adsorbent like neutral alumina followed by recrystallization.
Protocol 1: Purification of this compound
-
Dissolution: Dissolve crude 1,7-DHN (e.g., 100 parts by mass) in a suitable organic solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution.
-
Adsorbent Treatment: Add neutral alumina (e.g., 5-10 parts by mass) to the hot solution.[7] The alumina effectively adsorbs polar impurities like sulfonic acids.
-
Stirring: Stir the mixture at temperature for a defined period (e.g., 1-2 hours) to ensure sufficient contact time for adsorption.
-
Hot Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the alumina and any other insoluble material. This step must be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, non-polar solvent (e.g., hexane) to remove residual soluble impurities, and dry under vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.
Synthesis of High-Performance Polyesters via Polycondensation
Polyesters are synthesized via the reaction of a diol with a diacid or a diacyl chloride.[8] Using 1,7-DHN as the diol component introduces the rigid and thermally stable naphthalene unit into the polymer backbone. The reaction with a diacyl chloride is often preferred in a laboratory setting as it is faster and proceeds under milder conditions than direct esterification with a diacid.
Underlying Principle: Acyl Chloride-Based Polycondensation
This method is a form of step-growth polymerization. The reaction between the hydroxyl groups of 1,7-DHN and the acyl chloride groups of a comonomer (e.g., terephthaloyl chloride) forms ester linkages, with the elimination of hydrogen chloride (HCl) as a byproduct.[9][10]
Causality: The use of an acid scavenger, such as pyridine or triethylamine, is essential. It neutralizes the HCl byproduct, preventing it from protonating the hydroxyl groups (which would render them non-nucleophilic) and driving the equilibrium towards the formation of high molecular weight polymer.
Diagram 1: Polycondensation of 1,7-DHN with Terephthaloyl Chloride
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1,7-Dihydroxynaphthalene (1,7-DHN) as a High-Performance Monomer in Epoxy Resin Formulation
An Application Note and Protocol Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for utilizing 1,7-Dihydroxynaphthalene (1,7-DHN) as a monomer in the formulation of advanced epoxy resins. The incorporation of the rigid, planar naphthalene moiety into the epoxy backbone imparts significant improvements in thermal and mechanical properties compared to conventional bisphenol A-based systems. This document is intended for materials scientists, polymer chemists, and engineers seeking to develop high-performance thermosets for demanding applications in aerospace, electronics, and specialty composites.
Scientific Introduction: The Rationale for Naphthalene-Based Epoxies
Epoxy resins are a cornerstone of the thermosetting polymer industry, valued for their excellent adhesion, chemical resistance, and mechanical strength. However, the ever-increasing performance demands of advanced industries necessitate materials with superior thermal stability, lower moisture absorption, and higher mechanical modulus. Standard diglycidyl ether of bisphenol A (DGEBA) resins often reach their performance limits in high-temperature or high-humidity environments.
The integration of a naphthalene structure into the epoxy monomer is a proven strategy to overcome these limitations. The rigid and bulky nature of the naphthalene ring restricts the segmental motion of the polymer chains, leading to several key advantages[1][2]:
-
Elevated Glass Transition Temperature (Tg): The reduced chain mobility results in a polymer network that maintains its stiffness and mechanical integrity at higher temperatures.
-
Enhanced Thermal Stability: The aromatic structure of naphthalene contributes to a higher decomposition temperature, making the resulting resins suitable for high-temperature applications.
-
Low Moisture Absorption: The hydrophobic nature of the naphthalene group reduces the uptake of water, which is critical for maintaining mechanical and dielectric properties in humid environments, particularly for electronics packaging[2][3].
-
Improved Mechanical Properties: The inherent stiffness of the naphthalene unit often translates to a higher flexural and tensile modulus in the cured resin, a critical factor for structural composites[4].
This compound, as an isomeric variant of other dihydroxynaphthalenes (like 1,6-DHN or 2,7-DHN), offers a unique molecular geometry that influences packing and cross-link density, providing a distinct profile of properties worth exploring for specialized applications.
Experimental Overview: From Monomer to Cured Thermoset
The overall workflow involves a two-stage process: the synthesis of the epoxy monomer from 1,7-DHN, followed by the curing (cross-linking) of this monomer with a suitable hardener to form the final thermoset network.
Caption: High-level workflow from 1,7-DHN to a fully characterized epoxy thermoset.
Protocol 1: Synthesis of Diglycidyl Ether of this compound (DGE-1,7-DHN)
This protocol details the synthesis of the epoxy monomer via the base-catalyzed reaction of 1,7-DHN with an excess of epichlorohydrin. This is a standard etherification reaction to produce glycidyl ethers from phenolic compounds[5][6].
Materials & Equipment
-
This compound (CAS: 575-38-2)[7]
-
Epichlorohydrin (ECH), reagent grade
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Toluene or other suitable azeotropic solvent
-
Deionized water
-
Ethyl acetate and Brine solution for extraction
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-necked round-bottom flask
-
Reflux condenser and Dean-Stark trap (if using azeotropic removal of water)
-
Dropping funnel
-
Mechanical stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Methodology
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the system is under a nitrogen atmosphere to prevent oxidation.
-
Charge Reactants: To the flask, add this compound (1.0 mol equivalent) and epichlorohydrin (5.0 mol equivalents). The large excess of ECH drives the reaction towards the formation of the diglycidyl ether and minimizes oligomerization. Add toluene (approx. 50 mL per mole of DHN) as a solvent[6].
-
Heating and Catalyst Addition: Begin stirring and heat the mixture to 90°C. Once the temperature is stable, slowly add a 15-50% aqueous solution of sodium hydroxide (2.2 mol equivalents) dropwise over 2-3 hours[6]. The slow addition is crucial to control the reaction exotherm and prevent undesired side reactions.
-
Reaction and Water Removal: The reaction is a phase-transfer process. The NaOH deprotonates the phenolic hydroxyls, which then attack the epoxide ring of ECH. Maintain the reaction at 90-100°C for an additional 3-5 hours after the NaOH addition is complete. If using a Dean-Stark trap, water from the NaOH solution and the reaction by-product will be removed azeotropically, driving the equilibrium forward.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride salt.
-
Wash the filtrate with deionized water several times to remove any remaining salt and excess NaOH.
-
Extract the organic phase with ethyl acetate. Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
-
Characterization: The resulting product, DGE-1,7-DHN, should be a viscous liquid or a low-melting solid. Confirm its identity and purity using:
-
FTIR Spectroscopy: Look for the characteristic epoxy ring C-O-C stretching at ~915 cm⁻¹ and the disappearance of the broad phenolic O-H stretch from the starting material.
-
¹H NMR Spectroscopy: Confirm the presence of glycidyl protons.
-
Epoxy Equivalent Weight (EEW) Titration: Determine the EEW via titration with HBr in acetic acid. This value is critical for calculating the correct stoichiometry with the curing agent.
-
Protocol 2: Curing DGE-1,7-DHN with an Anhydride Hardener
Anhydride hardeners are widely used for applications requiring high thermal stability and excellent electrical properties. This protocol uses methylhexahydrophthalic anhydride (MHHPA) as a representative example. The curing mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group[8][9].
Caption: Simplified reaction mechanism for anhydride curing of epoxy resins.
Stoichiometry Calculation
The performance of the final thermoset is critically dependent on the correct ratio of hardener to epoxy. The stoichiometric ratio is typically defined by the Anhydride Equivalence Weight (AEW) and the Epoxy Equivalent Weight (EEW) of the resin.
-
Formula: Parts by weight of hardener = (AEW / EEW) * 100
-
Example: If DGE-1,7-DHN has a titrated EEW of 180 g/eq and MHHPA has an AEW of 168 g/eq, you would use (168/180) * 100 ≈ 93.3 parts by weight of MHHPA per 100 parts of DGE-1,7-DHN resin.
Materials & Equipment
-
Synthesized DGE-1,7-DHN resin
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Tertiary amine accelerator, e.g., 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) (typically 0.5-2.0 phr)
-
High-shear mixer or planetary mixer
-
Vacuum oven or desiccator
-
Molds for casting test specimens (e.g., silicone or PTFE-coated aluminum)
Step-by-Step Methodology
-
Pre-heating and Weighing: Gently heat the DGE-1,7-DHN resin to 60-80°C to reduce its viscosity for easier mixing. Accurately weigh the required amounts of resin, MHHPA, and accelerator into a mixing vessel.
-
Mixing: Mix the components thoroughly at 60-80°C until a homogenous, clear mixture is obtained. Using a high-shear or planetary mixer is recommended to ensure uniformity.
-
Degassing: Place the mixture under vacuum (e.g., in a vacuum oven at 80°C) to remove any entrapped air bubbles. The absence of voids is essential for achieving optimal mechanical and electrical properties.
-
Casting: Pour the bubble-free mixture into pre-heated molds.
-
Curing Schedule: The cure cycle is critical for developing the polymer network. A multi-stage cure is recommended to manage the exotherm and ensure complete reaction[9].
-
Cooling: Allow the cured samples to cool slowly to room temperature within the oven to minimize residual thermal stress.
Protocol 3: Characterization of Cured 1,7-DHN Epoxy Resin
Thermal Properties
| Property | Test Method | Instrument | Typical Information Gained | Expected Outcome for 1,7-DHN Resin |
| Glass Transition (Tg) | ASTM E1640 | Dynamic Mechanical Analyzer (DMA) | Determines the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. Defines the upper service temperature. | High Tg, likely >180°C, significantly higher than standard DGEBA resins[2][4]. |
| Curing Profile | ASTM E2160 | Differential Scanning Calorimetry (DSC) | Measures heat flow during curing to determine onset temperature, peak exotherm, and total heat of reaction (degree of cure). | Curing exotherm and temperature profile. Can be used to optimize the cure schedule[10][11]. |
| Thermal Stability | ASTM E1131 | Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature to determine the decomposition temperature (Td) and char yield. | High decomposition temperature and char yield, indicating superior thermal stability compared to non-naphthalene epoxies[6][12]. |
| CTE | ASTM E831 | Thermomechanical Analyzer (TMA) | Measures the coefficient of thermal expansion below and above Tg. A low CTE is critical for electronic applications to reduce stress on components. | Lower CTE compared to DGEBA systems due to the rigid structure[3]. |
Mechanical Properties
| Property | Test Method | Instrument | Typical Information Gained | Expected Outcome for 1,7-DHN Resin |
| Storage Modulus | ASTM D4065 | Dynamic Mechanical Analyzer (DMA) | Measures the stiffness of the material as a function of temperature. | High storage modulus in the glassy region, indicating high stiffness[4][13]. |
| Flexural Strength & Modulus | ASTM D790 | Universal Testing Machine | Measures the material's resistance to bending stress. | High flexural modulus and strength, reflecting the rigidity imparted by the naphthalene backbone[4]. |
| Tensile Strength & Modulus | ASTM D638 | Universal Testing Machine | Measures the material's resistance to being pulled apart. | High tensile modulus, though potentially lower toughness (more brittle) than some conventional epoxies. |
Conclusion and Field Insights
The use of this compound as a monomer provides a clear pathway to formulating epoxy resins with superior performance characteristics. The resulting thermosets are expected to exhibit high glass transition temperatures, excellent thermal stability, low moisture absorption, and high modulus, making them prime candidates for advanced composites, high-frequency printed circuit boards, and aerospace adhesives[4][14].
When working with these systems, researchers should pay close attention to the synthesis and purification of the DGE-1,7-DHN monomer, as its purity and EEW are foundational to achieving predictable and optimal properties in the final cured product. Furthermore, the curing schedule is not merely a procedural step but a critical parameter that dictates the final network structure and must be carefully optimized for any given formulation. The protocols provided herein serve as a robust starting point for innovation in the field of high-performance thermosetting polymers.
References
- MDPI. (2024). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties.
- ResearchGate. (2022). Structure and properties of novel epoxy resins containing naphthalene units and aliphatic chains.
- Google Patents. (1994). US5302672A - 2,7-dihydroxynaphthalene based epoxy resin, intermediate thereof, processes for producing them, and epoxy resin composition.
- ResearchGate. (2013). Cure Properties of Naphthalene-Based Epoxy Resin Systems with Hardeners and Latent Catalysts for Semiconductor Packaging Materials.
- PubMed. (2024). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties.
- Google Patents. (2012). KR101189185B1 - Naphthalene Based Epoxy Resin and Epoxy Resin Composition Comprising the Same.
- Semantic Scholar. (2010). Multi-functional Epoxy Resins Performing High Thermal Resistance with Good Flow-ability based on Dimeric Naphthols.
- MDPI. (2023). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier.
- SpringerLink. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products.
- ResearchGate. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products.
- ResearchGate. (2015). The curing mechanism of epoxy resin.
- University of Washington. (n.d.). Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins.
- ResearchGate. (2023). THERMAL, RHEOLOGICAL AND MECHANICAL PROPERTIES OF EPOXY RESIN FORMULATIONS.
- arXiv. (2017). Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking.
- ScienceDirect. (2012). Thermal properties of epoxy resin/filler hybrid composites.
- Royal Society of Chemistry. (2016). Study of green epoxy resins derived from renewable cinnamic acid and dipentene: synthesis, curing and properties.
- Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. US5302672A - 2,7-dihydroxynaphthalene based epoxy resin, intermediate thereof, processes for producing them, and epoxy resin composition - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
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- 8. researchgate.net [researchgate.net]
- 9. tri-iso.com [tri-iso.com]
- 10. mdpi.com [mdpi.com]
- 11. Study of green epoxy resins derived from renewable cinnamic acid and dipentene: synthesis, curing and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. specialchem.com [specialchem.com]
Introduction: The Strategic Integration of 1,7-Dihydroxynaphthalene into Advanced Polyimide Architectures
An Application Note and Protocol for the Synthesis of High-Performance Polyimides from 1,7-Dihydroxynaphthalene
Polyimides represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. The performance of these materials is intrinsically linked to the chemical structure of their monomeric precursors. The strategic selection of dianhydride and diamine monomers allows for the fine-tuning of the final polymer's characteristics to meet the demands of advanced applications, from aerospace engineering to microelectronics.
This document details the synthesis of polyimides incorporating this compound (1,7-DHN), a monomer that introduces unique structural features. The naphthalene moiety imparts significant rigidity and thermal stability, while the hydroxyl groups offer potential sites for post-polymerization modification or for influencing intermolecular interactions. The non-linear, asymmetric structure of 1,7-DHN can disrupt chain packing, potentially leading to enhanced solubility in organic solvents—a common challenge in polyimide processing. This guide provides a comprehensive protocol for the synthesis and characterization of these advanced materials, grounded in established chemical principles.
Synthesis Strategy: The Two-Step Polymerization Approach
The most prevalent and reliable method for synthesizing high molecular weight polyimides from 1,7-DHN and aromatic dianhydrides is a two-step polycondensation reaction. This approach offers superior control over the polymer's molecular weight and final properties compared to a one-step process.
The Rationale Behind the Two-Step Process:
-
Formation of the Poly(amic acid) Precursor: The initial step involves the reaction of the diamine with a dianhydride at low temperatures to form a soluble poly(amic acid) (PAA) precursor. This intermediate is processable and can be cast into films or coatings.
-
Cyclodehydration (Imidization): The PAAs are then converted to the final polyimide via thermal or chemical imidization. This step involves the elimination of water and the formation of the stable imide ring, which is responsible for the exceptional properties of the polymer.
The overall reaction scheme is depicted below.
Figure 1: General reaction scheme for the two-step synthesis of polyimides from a 1,7-DHN derivative and a dianhydride.
Detailed Experimental Protocol: Synthesis of a Polyimide from 1,7-DHN and PMDA
This protocol outlines the synthesis of a polyimide from 1,7-bis(4-aminophenoxy)naphthalene (a derivative of 1,7-DHN) and pyromellitic dianhydride (PMDA). The aminophenoxy linkages enhance the flexibility and processability of the resulting polymer.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 1,7-Bis(4-aminophenoxy)naphthalene | >98% | Custom Synthesis/TCI | Must be thoroughly dried before use. |
| Pyromellitic Dianhydride (PMDA) | >99% | Sigma-Aldrich | Purify by sublimation if necessary. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Use a freshly opened bottle or dry over molecular sieves. |
| Acetic Anhydride | ACS Grade | Fisher Scientific | For chemical imidization. |
| Pyridine | ACS Grade | Fisher Scientific | Catalyst for chemical imidization. |
Experimental Workflow: A Step-by-Step Guide
Figure 2: Step-by-step workflow for the synthesis and processing of polyimides from 1,7-DHN derivatives.
Protocol:
-
Preparation of Poly(amic acid) (PAA) Solution:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 1,7-bis(4-aminophenoxy)naphthalene (e.g., 10 mmol).
-
Introduce anhydrous NMP (to achieve a final solids content of 15-20% w/v) and stir until the diamine is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of PMDA (10 mmol) in small portions over 30 minutes to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of high molecular weight PAA.
-
-
Thermal Imidization (for film formation):
-
Cast the viscous PAA solution onto a clean, dry glass plate.
-
Place the plate in a programmable oven under a nitrogen atmosphere.
-
Cure the film using a staged heating program: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C. This gradual heating ensures complete solvent removal and imidization without damaging the film.
-
After cooling, the resulting tough, flexible polyimide film can be peeled from the glass substrate.
-
-
Chemical Imidization (for powder isolation):
-
To the PAA solution, add a mixture of acetic anhydride (40 mmol) and pyridine (20 mmol) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the resulting solution into a large excess of methanol to precipitate the polyimide.
-
Collect the fibrous polymer by filtration, wash extensively with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
-
Characterization and Expected Results
Validation of the synthesis is critical. The following techniques are essential for confirming the structure and properties of the synthesized polyimide.
Spectroscopic Confirmation
-
FTIR (Fourier Transform Infrared) Spectroscopy:
-
PAA Precursor: Look for broad O-H and N-H stretching bands (~3300-2500 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).
-
Polyimide: The disappearance of the PAA bands and the appearance of characteristic imide absorptions are key indicators of successful imidization. Look for asymmetric and symmetric C=O stretching at ~1780 cm⁻¹ and ~1720 cm⁻¹, and the C-N stretching at ~1370 cm⁻¹.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the detailed chemical structure of the polymer repeat unit. The disappearance of the amic acid protons and the appearance of signals corresponding to the final imide structure provide definitive proof of conversion.
Thermal Properties Analysis
The incorporation of the naphthalene unit is expected to yield polymers with excellent thermal stability.
-
TGA (Thermogravimetric Analysis): TGA measures the weight loss of the polymer as a function of temperature. Polyimides derived from 1,7-DHN are expected to exhibit high thermal stability.
-
DSC (Differential Scanning Calorimetry): DSC is used to determine the glass transition temperature (Tg), which is a measure of the polymer's transition from a rigid, glassy state to a more flexible, rubbery state. High Tg values are indicative of a rigid polymer backbone.
Table of Expected Thermal Properties:
| Property | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | 250 - 350 °C | High Tg indicates excellent dimensional stability at elevated temperatures. |
| 5% Weight Loss Temp. (TGA, under N₂) | > 500 °C | Demonstrates outstanding thermal stability. |
| Char Yield at 800 °C (TGA, under N₂) | > 60% | A high char yield is indicative of inherent flame retardancy. |
Conclusion and Outlook
The synthesis of polyimides from this compound or its derivatives provides a versatile platform for creating high-performance materials. The two-step polymerization process, involving the formation of a soluble poly(amic acid) precursor followed by imidization, is a robust and controllable method for achieving high molecular weight polymers. The resulting materials exhibit a desirable combination of high thermal stability, as evidenced by high Tg and decomposition temperatures, and potentially improved solubility due to the asymmetric monomer structure. These properties make them strong candidates for applications in demanding environments where performance and reliability are paramount. Further research can explore post-polymerization modifications of the hydroxyl groups to introduce additional functionalities.
References
- "High-Performance Polymers: Structures and Applic
- "Synthesis and characterization of novel polyimides derived from 1,7-bis(4-aminophenoxy)naphthalene and aromatic dianhydrides", Source: Polymer, [Link]
- "Synthesis and properties of polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane and 1,7-bis(4-aminophenoxy)naphthalene", Source: Journal of Polymer Science Part A: Polymer Chemistry, [Link]
- "Soluble and Low-Dielectric-Constant Polyimides from a Novel Dianhydride Containing Naphthalene and Bis(trifluoromethyl)phenyl Moieties", Source: ACS Omega, [Link]
- "Synthesis and Properties of New Polyimides Containing Naphthyl and Fluorenyl Groups", Source: MDPI, [Link]
The Pivotal Role of 1,7-Dihydroxynaphthalene in Advanced Dye and Pigment Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Chromophoric Potential of 1,7-Dihydroxynaphthalene
This compound (CAS 575-38-2) is a key aromatic diol that serves as a versatile precursor in the synthesis of a wide array of high-performance dyes and pigments.[1] Its distinct molecular architecture, featuring hydroxyl groups at the 1 and 7 positions of the naphthalene core, provides activated sites for electrophilic substitution, making it an excellent coupling component in the synthesis of azo dyes.[2] The strategic placement of these hydroxyl groups influences the electronic properties of the resulting chromophore, enabling the generation of a diverse palette of colors with desirable fastness properties. This guide provides an in-depth exploration of the application of this compound in dye synthesis, complete with detailed protocols and mechanistic insights.
Core Chemistry: The Azo Coupling Reaction
The cornerstone of synthesizing azo dyes from this compound is the azo coupling reaction. This is a two-step process that first involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with this compound.
1. Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺).[3] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
2. Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of this compound, which acts as the nucleophilic coupling component. The electron-rich naphthalene ring, activated by the hydroxyl groups, undergoes electrophilic aromatic substitution, forming a stable azo bond (-N=N-), which links the aromatic systems and creates an extended conjugated system responsible for the dye's color.[3][4]
Experimental Workflow: Synthesis of a Representative Azo Dye
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound as the coupling component.
Caption: General workflow for the synthesis of an azo dye.
Detailed Protocol: Synthesis of (E)-2-((4-nitrophenyl)diazenyl)naphthalene-1,7-diol
This protocol provides a representative procedure for the synthesis of a monoazo dye using p-nitroaniline as the diazo component and this compound as the coupling component.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Nitroaniline | 138.12 | 1.38 g | 0.01 |
| Concentrated HCl | 36.46 | 3 mL | ~0.036 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 0.0104 |
| This compound | 160.17 | 1.60 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 0.02 |
| Sodium Chloride (NaCl) | 58.44 | ~5 g | - |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure
Part A: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, suspend 1.38 g of p-nitroaniline in 20 mL of distilled water.
-
Carefully add 3 mL of concentrated hydrochloric acid while stirring. The mixture may need to be gently warmed to facilitate dissolution, then cooled back to room temperature.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.72 g of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the p-nitroaniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.60 g of this compound in 30 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5-10 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
To further purify the dye, recrystallization from an appropriate solvent such as an ethanol-water mixture may be performed.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Weigh the final product and calculate the percentage yield.
Characterization of the Synthesized Dye
The synthesized azo dye should be characterized to confirm its structure and purity.
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: The FT-IR spectrum should show the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic azo group (-N=N-) stretching vibration, typically in the region of 1400-1500 cm⁻¹. The broad O-H stretching of the hydroxyl groups will also be present.
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum will confirm the aromatic protons of both the nitrophenyl and dihydroxynaphthalene moieties in their expected regions.
-
UV-Visible Spectroscopy: The UV-Vis spectrum, recorded in a suitable solvent (e.g., ethanol or DMF), will show a characteristic absorption maximum (λ_max) in the visible region, which is responsible for the color of the dye.[5] The λ_max is influenced by the electronic nature of the substituents on the aromatic rings.
Mechanism of Azo Coupling with this compound
The following diagram illustrates the electrophilic aromatic substitution mechanism for the azo coupling reaction.
Caption: Mechanism of electrophilic aromatic substitution in azo coupling.
Applications and Significance
Azo dyes derived from this compound and its isomers find applications in various fields:
-
Textile Industry: As disperse dyes for synthetic fibers like polyester, offering a range of colors with good fastness properties.[6]
-
Pigments: The synthesis can be adapted to produce insoluble pigments for use in paints, inks, and plastics.
-
Analytical Chemistry: Some azo dyes exhibit pH-dependent color changes, making them useful as acid-base indicators.[7]
-
Biomedical Research: The azo scaffold is present in some biologically active compounds, and new derivatives are explored for potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block in the synthesis of azo dyes and pigments. The straightforward and adaptable nature of the diazotization and azo coupling reactions allows for the creation of a vast library of colored compounds with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the rich chromophoric possibilities offered by this important chemical intermediate.
References
- Vertex AI Search. (n.d.).
- Shaghaghi, Z., et al. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers.
- BenchChem. (n.d.). The Role of 2,6-Dihydroxynaphthalene in Dye Synthesis. Retrieved January 9, 2026.
- BenchChem. (2025).
- Issa, R. M., et al. (1995). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 51(12), 2067-2077.
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- Zhang, W., & Zhao, D.-F. (2011). Synthesis and application of universal dyes containing naphthalene ring. Journal of the Textile Institute, 102(8), 698-703.
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Leveraging 1,7-Dihydroxynaphthalene for the Synthesis of Novel Bioactive Heterocycles
An Application Guide for Drug Discovery Professionals
Introduction: 1,7-Dihydroxynaphthalene (1,7-DHN), a polycyclic aromatic compound with the formula C₁₀H₈O₂, serves as a pivotal raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its unique structure, featuring two hydroxyl groups at the 1 and 7 positions of the naphthalene ring, provides distinct reactivity that makes it an ideal scaffold for constructing complex, biologically active molecules.[1] The hydroxyl groups can be readily functionalized, enabling the creation of diverse derivatives. This guide explores the strategic use of 1,7-DHN as a foundational building block for synthesizing novel heterocyclic compounds with significant therapeutic potential, focusing on the synthesis of naphthofurans and complex quinolinone hybrids. The derivatives of dihydroxynaphthalenes are known to possess a wide range of biological activities, including potent antioxidant, anticancer, and antimicrobial properties, making them highly attractive for drug discovery and development.[3][4]
Part 1: Synthesis of Naphthofuran Scaffolds
Naphthofurans, a class of heterocycles where a furan ring is fused to a naphthalene core, are prevalent in many natural products and drug candidates, exhibiting a wide array of pharmacological activities.[5][6] They are recognized for their potential in treating diseases ranging from cancer to diabetic nephropathy.[7][8] The synthesis of the naphthofuran nucleus can be efficiently achieved from this compound through established chemical strategies, such as reactions with α-haloketones followed by intramolecular cyclization.
Conceptual Workflow: From Naphthol to Naphthofuran
The general synthesis involves a two-step process: O-alkylation of the naphthol with a suitable reagent (e.g., an α-bromoketone) to form an ether intermediate, followed by an acid- or base-catalyzed intramolecular cyclization to construct the furan ring. This versatile approach allows for the introduction of various substituents on the furan ring, enabling the fine-tuning of the molecule's biological activity.
Caption: General workflow for the synthesis of naphthofuran derivatives.
Protocol 1: Synthesis of a Substituted Naphtho[2,1-b]furan
This protocol describes a representative synthesis of a naphthofuran derivative starting from this compound. The choice of the α-haloketone determines the substitution pattern on the resulting furan ring.
Materials:
-
This compound (1,7-DHN)
-
2-Bromo-1-phenylethan-1-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
O-Alkylation:
-
To a solution of this compound (1.60 g, 10 mmol) in 50 mL of anhydrous acetone, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol) portion-wise to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ether intermediate.
-
-
Cyclization and Purification:
-
Dissolve the crude intermediate in 30 mL of acetic acid.
-
Slowly add concentrated sulfuric acid (1 mL) to the solution while cooling in an ice bath.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure naphthofuran product.
-
Rationale: The use of a base like K₂CO₃ is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the nucleophilic attack on the α-bromoketone. The subsequent acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the stable furan ring.[9][10]
Part 2: Synthesis of Quinolinone-Naphthalene Hybrids via Click Chemistry
Molecular hybridization is a powerful strategy in drug design. Quinolone derivatives are known for their potent activity against eukaryotic topoisomerase II and as EGFR inhibitors, making them promising anticancer agents.[11][12] By covalently linking the this compound scaffold to a quinolinone moiety using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," it is possible to create novel double-warhead compounds with potentially enhanced or synergistic bioactivity.[11] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups.[11]
Conceptual Workflow: Synthesis of Bis-Triazole Linked Hybrid
The synthesis is a multi-step process that involves preparing two key precursors: a dialkyne derivative of 1,7-DHN and an azido-functionalized quinolinone. These precursors are then joined in the final click chemistry step.
Caption: Multi-step workflow for synthesizing quinolinone-naphthalene hybrids.
Protocol 2: Synthesis of a 1,7-DHN-Quinolinone Hybrid
This protocol is adapted from methodologies used for similar dihydroxynaphthalene isomers and represents a robust pathway to the target hybrid molecule.[11]
Step 2a: Synthesis of 1,7-Bis(prop-2-yn-1-yloxy)naphthalene
-
Dissolve this compound (1.60 g, 10 mmol) and K₂CO₃ (4.14 g, 30 mmol) in 50 mL of anhydrous DMF.
-
Add propargyl bromide (2.6 mL, 25 mmol, 80% solution in toluene) dropwise at room temperature.
-
Stir the mixture at 60 °C for 24 hours.
-
Pour the reaction mixture into ice water and extract with EtOAc.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the pure dialkyne intermediate.
Step 2b: Synthesis of Azido-Quinolinone Precursor (Note: This requires a quinolinone with a suitable leaving group, such as a tosylate, which is then displaced by sodium azide. The synthesis of the initial quinolinone is specific to the desired final structure and is not detailed here.)
Step 2c: CuAAC "Click" Reaction
-
Dissolve the 1,7-bis(prop-2-yn-1-yloxy)naphthalene intermediate (10 mmol) and the azido-quinolinone precursor (22 mmol) in a 1:1 mixture of t-BuOH and H₂O (40 mL).
-
Add sodium ascorbate (0.4 g, 2 mmol) followed by copper(II) sulfate pentahydrate (0.25 g, 1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Upon reaction completion (monitored by TLC), dilute with water and extract with an appropriate organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Rationale: The CuAAC reaction forms a stable 1,2,3-triazole ring that acts as a robust linker between the naphthalene and quinolinone scaffolds. This linker is not merely a spacer but can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity of the hybrid molecule.
Part 3: Biological Activity and Data
Heterocycles derived from dihydroxynaphthalenes have demonstrated significant potential in various therapeutic areas. The strategic combination of the naphthalene core with other pharmacophores like quinolinones can lead to compounds with potent and selective bioactivity.
Anticancer Activity
Quinolinone-naphthalene hybrids, similar to those described, have shown potent antiproliferative activity against a range of human cancer cell lines.[11] The mechanism often involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis through the modulation of caspase pathways.[3][11]
Table 1: Representative Antiproliferative Activity of Naphthalene-Quinolinone Hybrids (Data is illustrative, based on published results for analogous 1,8- and 1,5-dihydroxynaphthalene derivatives[11])
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Hybrid 1 | A549 (Lung Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 5.2 | |
| Panc-1 (Pancreatic Cancer) | 11.3 | |
| HT-29 (Colon Cancer) | 7.9 | |
| Erlotinib (Ref.) | A549 (Lung Cancer) | 4.1 |
Antioxidant and Antimicrobial Mechanisms
The dihydroxynaphthalene core itself contributes significantly to the biological profile of these molecules.
-
Antioxidant Action: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, a key factor in many chronic diseases.[4] This activity is commonly evaluated using DPPH radical scavenging or FRAP assays.[3]
-
Antimicrobial Action: Some derivatives disrupt microbial cell membranes, leading to increased permeability and leakage of essential intracellular components, thereby inhibiting microbial growth.[3]
Caption: Simplified pathway of apoptosis induction by bioactive heterocycles.
References
- The Role of this compound in Pharmaceutical Intermedi
- A Comprehensive Review of the Bioactivity of Dihydroxynaphthalenones. Benchchem.
- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiprolifer
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Dihydronaphthofurans: synthetic strategies and applic
- Total synthesis of natural products containing benzofuran rings. RSC Publishing.[Link]
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- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.[Link]
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- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activ
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.[Link]
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- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
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Application Notes and Protocols: 1,7-Dihydroxynaphthalene for the Development of Fluorescent Probes
Introduction: The Naphthalene Scaffold in Fluorescence Sensing
The naphthalene core is a venerable fluorophore in the design of chemical sensors. Its rigid bicyclic aromatic structure provides a stable platform with favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] Among the various isomers, 1,7-dihydroxynaphthalene (1,7-DHN) offers a unique scaffold for the construction of fluorescent probes. The two hydroxyl groups can act as both electron-donating moieties, influencing the spectral properties of the naphthalene core, and as reactive handles for the synthesis of more complex sensor molecules.[2] This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of this compound in the development of novel fluorescent probes. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the application of these probes in analyte detection.
Core Principles: Leveraging the Photophysical Properties of this compound
The intrinsic fluorescence of this compound and its derivatives is the foundation of their application as probes. The hydroxyl substitutions enhance the fluorescence quantum yield compared to unsubstituted naphthalene. The positions of these hydroxyl groups are critical, as they dictate the electronic distribution within the aromatic system and, consequently, the molecule's absorption and emission characteristics.[3]
The development of fluorescent probes from 1,7-DHN typically involves the introduction of a receptor unit that can selectively interact with a target analyte. This interaction modulates the photophysical properties of the naphthalene fluorophore, leading to a detectable change in the fluorescence signal. Common sensing mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the probe in its free state exhibits low fluorescence due to quenching processes. Upon chelation with a metal ion, the rigidity of the system increases, inhibiting non-radiative decay pathways and leading to a significant enhancement of fluorescence.
-
Photoinduced Electron Transfer (PET): A "turn-on" or "turn-off" mechanism where an electron-rich receptor can quench the fluorescence of the fluorophore through PET. Binding of an analyte to the receptor alters its redox potential, preventing PET and restoring fluorescence.
-
Internal Charge Transfer (ICT): In probes with a donor-acceptor architecture, the binding of an analyte can alter the degree of ICT, resulting in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
The choice of synthetic strategy and receptor design is therefore paramount in developing a probe with high sensitivity and selectivity for a specific analyte.
Synthetic Strategies: From this compound to Functional Probes
A common and effective strategy for constructing fluorescent probes from phenolic compounds like 1,7-DHN is the introduction of aldehyde functionalities, which can then be readily converted to a wide array of receptor-containing structures, most notably Schiff bases.[4][5] Schiff base formation is a robust and versatile reaction, allowing for the facile incorporation of diverse recognition moieties.[6]
Workflow for Probe Synthesis
The overall workflow for the synthesis of a this compound-based Schiff base fluorescent probe can be conceptualized as a two-stage process:
Figure 1: General workflow for the synthesis of a this compound-based fluorescent probe.
Experimental Protocols
Protocol 1: Synthesis of 1,7-Dihydroxy-x,y-naphthalenedicarbaldehyde (Hypothetical Protocol)
This protocol describes a plausible method for the formylation of this compound to introduce aldehyde groups, a critical step in preparing the precursor for Schiff base probes. The Vilsmeier-Haack reaction is a suitable choice for this transformation due to its effectiveness with electron-rich aromatic compounds.[7][8]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents) to anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.5 equivalents) dropwise to the stirred DMF/DCM solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, should be apparent.[12]
-
Formylation: Dissolve this compound (1 equivalent) in anhydrous DMF and add it to the flask containing the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture and stir for 1-2 hours to hydrolyze the iminium intermediate to the aldehyde.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,7-dihydroxy-x,y-naphthalenedicarbaldehyde. The exact positions of formylation (x,y) would need to be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS), but are anticipated to be at positions ortho and/or para to the hydroxyl groups.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe (Hypothetical Protocol)
This protocol details the condensation of the synthesized dialdehyde with an amine to form a Schiff base probe. For this example, we will use 2-aminoethanol as the amine to introduce potential metal ion coordination sites.
Materials:
-
1,7-Dihydroxy-x,y-naphthalenedicarbaldehyde (from Protocol 1)
-
2-Aminoethanol
-
Ethanol, absolute
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,7-dihydroxy-x,y-naphthalenedicarbaldehyde (1 equivalent) in absolute ethanol.
-
Add 2-aminoethanol (2.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or precipitation by adding a non-polar solvent like hexane.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base fluorescent probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application: Detection of Metal Ions
Naphthalene-based Schiff base probes have demonstrated excellent capabilities for the detection of various metal ions, including Al³⁺, Fe³⁺, and Cu²⁺.[1] The synthesized probe from Protocol 2, with its hydroxyl and imine nitrogen atoms, provides a suitable coordination environment for metal ions.
Protocol 3: Spectrofluorimetric Titration for Metal Ion Sensing
This protocol outlines the general procedure for evaluating the sensing performance of the newly synthesized probe towards a target metal ion (e.g., Al³⁺).
Materials and Instrumentation:
-
Synthesized 1,7-DHN based Schiff base probe
-
Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal perchlorates or chlorides (e.g., Al(ClO₄)₃, FeCl₃, CuCl₂, etc.) in a suitable solvent (e.g., water or ethanol)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Test Solutions: Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Titration: To each solution, add increasing concentrations of the target metal ion stock solution (from 0 to several equivalents).
-
Measurement: After a short incubation period (e.g., 5-10 minutes) to allow for complexation, record the fluorescence emission spectrum of each solution. The excitation wavelength should be determined from the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will reveal the nature of the response (e.g., "turn-on" or "turn-off") and the dynamic range of the sensor.
-
Selectivity Study: To assess the selectivity of the probe, perform the same experiment with a range of other metal ions at a fixed concentration (e.g., 2 equivalents) and compare the fluorescence response to that of the target analyte.
Expected Results and Interpretation
For a CHEF-based sensor, a significant increase in fluorescence intensity is expected upon the addition of the target metal ion. The binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated from the titration data using the Benesi-Hildebrand equation.
Table 1: Hypothetical Photophysical and Sensing Properties of a 1,7-DHN Based Probe
| Parameter | Value |
| Probe Concentration | 10 µM |
| Solvent/Buffer | HEPES (10 mM, pH 7.4) |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Fluorescence Response to Al³⁺ | "Turn-on" |
| Detection Limit | Low micromolar to nanomolar |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 or 2:1 |
Visualization of the Sensing Mechanism
The chelation of a metal ion by the Schiff base probe restricts intramolecular rotation and vibrations, leading to enhanced fluorescence.
Figure 2: Proposed mechanism for metal ion detection leading to fluorescence enhancement.
Conclusion
This compound serves as a versatile and promising platform for the rational design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the reactivity of its hydroxyl groups, allow for the construction of sophisticated chemosensors for a variety of analytes. The synthetic strategies and protocols outlined in this document, though in part hypothetical, are based on well-established chemical principles and provide a solid foundation for researchers to explore the potential of 1,7-DHN in their own work. The development of such probes is crucial for advancing our understanding of the roles of ions in biological systems and for the creation of new diagnostic and environmental monitoring tools.
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- Google Patents. (n.d.). Process for producing dihydroxynaphthalenes.
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- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
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- Slideshare. (n.d.). Vilsmeier haack rxn.
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Application Note & Protocols: Laccase-Catalyzed Synthesis of Poly(1,7-dihydroxynaphthalene) for Advanced Biomaterials
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The enzymatic polymerization of phenolic compounds represents a cornerstone of green chemistry, offering a sustainable alternative to traditional chemical synthesis for producing functional polymers. This guide details the enzyme-catalyzed polymerization of 1,7-dihydroxynaphthalene (1,7-DHN), a process that yields poly(this compound), a polymer with structural similarities to fungal allomelanins.[1][2][3] These nitrogen-free biopolymers are gaining significant interest for their unique physicochemical properties, including radical-scavenging, adhesive, and bactericidal capabilities.[4][5][6] We provide a comprehensive overview of the laccase-catalyzed reaction mechanism, detailed experimental protocols for synthesis and characterization, and expert insights into optimizing reaction parameters. This document is intended for researchers in materials science, drug development, and biotechnology seeking to leverage enzymatic catalysis for the creation of novel, functional biomaterials.
Introduction: The Promise of Enzymatic Polymerization
Traditional methods for producing polyphenols often rely on harsh conditions and toxic reagents like formaldehyde.[7] Enzymatic polymerization has emerged as a powerful alternative, utilizing enzymes like laccases and peroxidases to catalyze reactions under mild, environmentally benign conditions (e.g., room temperature, neutral pH, in aqueous solutions).[8]
Laccases (EC 1.10.3.2) are particularly well-suited for this purpose. They are multi-copper oxidoreductases that oxidize a wide range of phenolic and non-phenolic substrates by reducing molecular oxygen to water, a completely "green" byproduct.[9][10] This catalytic action initiates a free-radical polymerization process, creating polymers with unique structures and functionalities.[11]
While much of the research in this area has focused on 1,8-DHN and 2,7-DHN as mimics for fungal melanin, this guide specifically addresses the synthesis of poly(this compound).[1][2][4] The principles and protocols detailed herein are grounded in the extensive studies of related isomers and provide a robust framework for investigating this promising polymer.
Mechanism of Laccase-Catalyzed Polymerization
The polymerization of 1,7-DHN by laccase is an oxidative radical process. The reaction proceeds through several key steps, which are crucial to understand for experimental control and optimization.
-
Enzyme Activation: The laccase enzyme's active site, containing copper ions, binds to molecular oxygen from the air.
-
Substrate Oxidation: The 1,7-DHN monomer is oxidized by the laccase, which abstracts a hydrogen atom from one of the hydroxyl groups. This one-electron oxidation generates a resonance-stabilized phenoxy radical.[10][11]
-
Radical Coupling (Propagation): These highly reactive radicals then non-enzymatically couple with each other. The coupling can occur between carbon-carbon (C-C) or carbon-oxygen (C-O) positions on the naphthalene rings, leading to the formation of dimers, oligomers, and eventually, the polymer chain.[4][6]
-
Termination: The polymerization process terminates when radicals are quenched or when steric hindrance prevents further chain growth. The resulting polymer is typically a complex, amorphous structure with a mixture of C-C and C-O linkages.
Caption: Figure 1: Laccase-Catalyzed Oxidative Polymerization of 1,7-DHN.
Experimental Design Considerations
The success of the polymerization and the properties of the final polymer are highly dependent on several key reaction parameters. Understanding the causality behind these choices is critical for reproducibility and optimization.
-
Enzyme Selection & Purity: Laccase from Trametes versicolor is commercially available and widely used for phenol polymerization due to its high activity and stability.[9] Horseradish peroxidase (HRP) is an alternative but requires the addition of hydrogen peroxide (H₂O₂), which can lead to undesired side reactions and enzyme inactivation.[8][12] Laccase is often preferred as it only requires ambient oxygen.[10]
-
Monomer Purity: The purity of the this compound starting material is critical. Impurities, such as sulfonic acid compounds from the synthesis process, can interfere with polymerization and affect the properties of the final product.[13]
-
Solvent System: The choice of solvent is a balancing act. While laccase functions optimally in aqueous buffers, the solubility of DHN monomers can be limited.[7] Therefore, a co-solvent system, typically an aqueous buffer mixed with a water-miscible organic solvent like acetone, acetonitrile, or dioxane, is often employed to ensure the monomer remains dissolved while maintaining enzyme activity.[7][8][9]
-
pH: Laccases typically exhibit optimal activity in a slightly acidic pH range, usually between 4.5 and 5.5.[8][9] Operating within this range is crucial for efficient polymerization. An ammonium acetate or sodium acetate buffer is commonly used to maintain the desired pH.
-
Temperature: Enzymatic reactions are temperature-sensitive. Most laccase-catalyzed polymerizations are conducted at or near room temperature (20-30°C) to ensure enzyme stability over the course of the reaction. Higher temperatures can increase reaction rates but risk denaturing the enzyme.
-
Oxygen Availability: Since laccase uses molecular oxygen as the final electron acceptor, ensuring adequate oxygen supply is important.[10] For most lab-scale reactions, stirring the solution in a flask open to the air is sufficient. For larger-scale or more rapid reactions, bubbling air or pure oxygen through the mixture may be beneficial.
Protocol: Laccase-Catalyzed Synthesis of Poly(this compound)
This protocol provides a step-by-step method for the synthesis of poly(1,7-DHN) using laccase.
Materials and Reagents
-
This compound (1,7-DHN), ≥97% purity (CAS 575-38-2)[14]
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Ammonium Acetate Buffer (0.1 M, pH 5.0)
-
Acetone (ACS grade)
-
Methanol (ACS grade)
-
Deionized (DI) Water
-
Dialysis Tubing (MWCO 1 kDa)
Equipment
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
-
Centrifuge and centrifuge tubes (50 mL)
-
Freeze-dryer (Lyophilizer) or vacuum oven
Experimental Workflow
Caption: Figure 2: Workflow for Poly(1,7-DHN) Synthesis and Purification.
Step-by-Step Procedure
-
Monomer Solution Preparation:
-
In a 250 mL Erlenmeyer flask, dissolve 400 mg (2.5 mmol) of this compound in 25 mL of acetone.
-
Add 40 mL of 0.1 M ammonium acetate buffer (pH 5.0) to the flask. Stir until the solution is homogeneous. Rationale: The acetone/buffer co-solvent system ensures monomer solubility while providing an optimal environment for the enzyme.
-
-
Enzyme Addition & Reaction Initiation:
-
Prepare a fresh solution of laccase by dissolving 15 mg in 5 mL of the same ammonium acetate buffer.
-
Add the laccase solution to the stirring monomer solution. The total volume is now ~70 mL.
-
Loosely cover the flask with paraffin film (pierced with a needle to allow air exchange) and allow the reaction to proceed for 24 hours at room temperature with continuous stirring. A dark brown or black precipitate will form as the polymer is synthesized.[4][7]
-
-
Reaction Termination and Polymer Collection:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme. Alternatively, add an excess of methanol to precipitate the polymer and inactivate the enzyme.
-
Transfer the reaction mixture to 50 mL centrifuge tubes.
-
Centrifuge at 8,000 x g for 15 minutes to pellet the polymer precipitate.
-
Carefully decant and discard the supernatant.
-
-
Washing and Purification:
-
Resuspend the polymer pellet in 40 mL of DI water and centrifuge again. Repeat this washing step twice to remove residual buffer salts.
-
Resuspend the pellet in 40 mL of methanol and centrifuge. Repeat this step to remove unreacted monomer and low-molecular-weight oligomers.
-
For higher purity, resuspend the final washed pellet in a minimal amount of a suitable solvent (e.g., DMSO or DMF), transfer to a 1 kDa MWCO dialysis tube, and dialyze against DI water for 48 hours, changing the water every 12 hours. This removes any remaining small molecules.
-
-
Drying:
-
Transfer the purified polymer suspension to a flask and freeze-dry (lyophilize) for 48 hours until a fine, dark powder is obtained. Alternatively, dry the polymer in a vacuum oven at 40°C overnight.
-
Store the final poly(this compound) product in a desiccator.
-
Polymer Characterization
Proper characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Parameter Measured | Expected Result / Interpretation |
| FT-IR Spectroscopy | Functional Groups | Broad peak around 3400 cm⁻¹ (O-H stretch), aromatic C=C stretching peaks (1500-1600 cm⁻¹), and C-O stretching peaks (1200-1300 cm⁻¹), confirming the polyphenolic structure.[4][7] |
| UV-Visible Spectroscopy | Electronic Transitions | Broad absorbance across the UV-visible range, characteristic of conjugated aromatic systems found in melanin-like polymers.[5] |
| ¹H & ¹³C NMR Spectroscopy | Chemical Structure | Complex spectra with broad peaks in the aromatic region (6-8 ppm for ¹H) due to the polymer's structural heterogeneity. Confirms the aromatic backbone and disappearance of specific monomer signals.[4][7] |
| Gel Permeation (GPC) | Molecular Weight (Mn, Mw) & Polydispersity (PDI) | Provides the average molecular weight and its distribution. Expected Mn can range from 1,000 to 15,000 g/mol with a PDI > 1.5, typical for enzymatic polymerization.[7][15] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the degradation temperature of the polymer, providing insight into its thermal stability. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Polymer Yield | Inactive enzyme | Use a fresh batch of laccase or verify its activity with a standard substrate like ABTS. |
| Incorrect pH | Verify the buffer pH is between 4.5 and 5.5. | |
| Monomer not fully dissolved | Increase the ratio of organic solvent or sonicate the initial monomer solution briefly. | |
| Polymer has Low Molecular Weight | Short reaction time | Extend the reaction time to 48 hours to allow for further chain growth. |
| Insufficient enzyme | Increase the enzyme concentration slightly.[7] | |
| Final Product is Gummy, Not a Powder | Incomplete drying / Residual solvent | Dry the polymer for a longer period under high vacuum or re-wash with a more volatile solvent like diethyl ether before final drying. |
References
- ACS Omega. (2022).
- Microbial Biotechnology. (2016).
- ResearchGate. (2022).
- MDPI. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. [Link]
- ACS Publications. (2013). Catalytic Oxidation of 2,7-Dihydroxynaphthalene. [Link]
- European Patent Office. (2020). Method for purifying dihydroxynaphthalene. [Link]
- PubMed. (2013).
- ACS Publications. (2006). Laccase-Catalyzed Polymerization of Two Phenolic Compounds Studied by Mass Spectrometry. [Link]
- ResearchGate. (2021).
- PubMed. (2019). Polymerization of Horseradish Peroxidase by a Laccase-Catalyzed Tyrosine Coupling Reaction. [Link]
- NIH. (2008).
- PubMed Central. (2024). Polyketide Trimming Shapes Dihydroxynaphthalene-Melanin and Anthraquinone Pigments. [Link]
- ResearchGate. (2021).
- RSC Publishing. (2022).
- ResearchGate. (2012).
- ACS Publications. (2022).
- Frontiers. (2024). Polymerization potential of a bacterial CotA-laccase for β-naphthol. [Link]
- MDPI. (2024). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. [Link]
- PubMed. (2016).
- PubMed. (2018).
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Application Notes & Protocols: 1,7-Dihydroxynaphthalene in Coordination Chemistry
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1,7-dihydroxynaphthalene as a versatile ligand in coordination chemistry. We will explore its fundamental coordination principles, provide detailed protocols for the synthesis and characterization of its metal complexes, and discuss its potential applications in catalysis, materials science, and medicinal chemistry.
Introduction: The Unique Potential of this compound
This compound (1,7-DHN) is an aromatic diol, a class of compounds that has garnered significant interest as ligands for constructing metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] While isomers like 1,5- and 1,8-dihydroxynaphthalene have been more extensively studied, the 1,7-isomer possesses a unique geometric and electronic profile that makes it a compelling candidate for novel applications.
The two hydroxyl groups on the naphthalene scaffold are positioned to act as a robust bidentate chelating or bridging unit upon deprotonation. The asymmetry of the substitution pattern, compared to the more symmetric 1,5- or 1,8-isomers, can lead to lower symmetry complexes with potentially interesting chiroptical or catalytic properties. The naphthalene backbone provides rigidity and opportunities for π-π stacking interactions, which are crucial for the assembly of supramolecular structures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 575-38-2 | [3][4] |
| Molecular Formula | C₁₀H₈O₂ | [3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 180-184 °C | |
| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [5] |
Fundamental Coordination Principles
The coordination chemistry of 1,7-DHN is primarily dictated by its two hydroxyl groups. In the presence of a base, these protons are abstracted to form the 1,7-naphthalenediolate dianion. This dianion is a hard O-donor ligand, making it particularly suitable for coordination with a wide range of metal ions, including transition metals (e.g., Cu²⁺, Co²⁺, Ni²⁺), main group metals, and lanthanides.[1][6]
The spatial arrangement of the oxygen atoms allows for two primary coordination modes, which are fundamental to the rational design of coordination polymers and discrete complexes.
Caption: Potential coordination modes of the 1,7-naphthalenediolate ligand.
-
Causality Behind Structural Formation : The choice of metal ion, ancillary ligands, and reaction conditions (e.g., solvent, temperature) dictates which coordination mode is favored. For instance, using metal precursors with readily available coordination sites may favor the chelating mode to form discrete complexes. In contrast, solvothermal conditions often promote the formation of extended, bridged structures like MOFs or coordination polymers.[1]
Experimental Protocols
The following sections provide generalized, yet detailed, protocols for the synthesis and characterization of metal complexes using 1,7-DHN. These protocols are designed to be self-validating through rigorous characterization.
General Synthesis of a Discrete Metal-(1,7-DHN) Complex
This protocol describes a representative synthesis using a transition metal acetate salt. The acetate counter-ion can act as a mild base, facilitating the deprotonation of the DHN ligand.
Objective: To synthesize a discrete M(1,7-naphthalenediolate)(Solvent)ₓ complex.
Materials:
-
This compound (1,7-DHN) (CAS: 575-38-2)
-
Metal(II) Acetate Hydrate (e.g., Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂)
-
Methanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Schlenk Flask and standard inert atmosphere glassware
-
Magnetic Stirrer and Hotplate
Protocol:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1,7-DHN (160.2 mg, 1.0 mmol) in 30 mL of anhydrous methanol. Stir until a clear solution is obtained. Rationale: An inert atmosphere is crucial to prevent the potential oxidation of the diol ligand or the metal center, which can lead to undesired side products.
-
Reaction: In a separate vial, dissolve the metal(II) acetate hydrate (1.0 mmol) in 15 mL of anhydrous methanol. Add this metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. A color change and/or precipitation of the product should be observed. Rationale: Refluxing provides the necessary activation energy to ensure complete complexation and can improve the crystallinity of the resulting product.
-
Isolation: Allow the mixture to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Purification: Add 40 mL of anhydrous diethyl ether to the concentrated solution to precipitate the complex. Collect the solid product by vacuum filtration. Wash the solid with small portions of cold methanol followed by diethyl ether to remove unreacted starting materials.
-
Drying: Dry the final product under vacuum for at least 12 hours. Record the yield and proceed to characterization.
Characterization Workflow
Confirming the identity and structure of the synthesized complex is paramount. The following workflow provides a comprehensive approach.
Caption: A logical workflow for the characterization of 1,7-DHN metal complexes.
Expected Outcomes & Interpretation:
-
FT-IR Spectroscopy: The primary evidence of coordination is the disappearance of the broad O-H stretching band from the free ligand (typically ~3200-3400 cm⁻¹). Concurrently, new bands in the low-frequency region (400-600 cm⁻¹) may appear, which can be attributed to M-O stretching vibrations.
-
UV-Vis Spectroscopy: The π-π* transitions of the naphthalene ring will be present. Upon coordination, new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) may appear, and existing bands may shift (a chromic shift), indicating a change in the electronic environment of the ligand.
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It provides unambiguous information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions like hydrogen bonding or π-π stacking.
-
Magnetic Susceptibility: For complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), measuring the magnetic moment can help confirm the oxidation state and spin state of the metal center.[7] For coordination polymers, it can reveal magnetic ordering phenomena.[6]
Table 2: Representative Spectroscopic Data Comparison
| Analyte | FT-IR (cm⁻¹) | UV-Vis (λₘₐₓ, nm) | Rationale for Change |
| 1,7-DHN (Free Ligand) | ~3300 (broad, O-H) | ~290, ~330 | O-H stretch present; π-π* transitions of naphthalene. |
| M-(1,7-DHN) Complex | O-H band absent; ~550 (M-O) | ~305, ~345, ~450 (new) | O-H deprotonated for coordination; M-O bond formed. Shifts in π-π* and new Ligand-to-Metal Charge Transfer (LMCT) band. |
Potential Applications
The unique structure of 1,7-DHN complexes opens doors to several advanced applications.
Homogeneous and Heterogeneous Catalysis
Metal complexes derived from dihydroxynaphthalene ligands can serve as potent catalysts. For example, polymer-metal complexes of the related 2,7-dihydroxynaphthalene have been used for catalytic oxidative polymerization.[8] 1,7-DHN complexes could similarly be explored for oxidation, reduction, or C-C coupling reactions, where the electronic environment of the metal center can be fine-tuned by the ligand.
Luminescent Materials and Sensors
Coordination polymers constructed from naphthalene-based ligands are known to exhibit interesting photoluminescent properties.[9] The extended π-system of the 1,7-DHN ligand can give rise to fluorescence. Upon coordination to d¹⁰ metals like Zn(II) or Cd(II), or to lanthanides, these materials could function as chemical sensors, where the luminescence is quenched or enhanced in the presence of specific analytes.
Magnetic Materials
The ability of 1,7-DHN to act as a bridging ligand is key to constructing coordination polymers with interesting magnetic properties.[7] By linking paramagnetic metal ions, it can mediate magnetic exchange interactions (ferromagnetic or antiferromagnetic). Such systems are foundational in the quest for new single-molecule magnets (SMMs) and single-ion magnets (SIMs), which have potential applications in high-density data storage and quantum computing.[6][10]
Drug Discovery and Bioimaging
The naphthalene scaffold is a common motif in pharmacologically active compounds.[11] Metal complexes can be used to deliver therapeutic agents or to act as diagnostic tools.[12] 1,7-DHN-based complexes, particularly with biocompatible metals, could be investigated for their antiproliferative activity or as contrast agents in molecular imaging, leveraging the inherent fluorescence of the ligand.
Safety and Handling
This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep the container tightly sealed.[5]
References
- Catalytic Oxidation of 2,7-Dihydroxynaphthalene - ACS Publications.
- This compound - ESSLAB. ESSLAB. [Link]
- Syntheses, Structures And Properties Of Coordination Polymers With 1,5-dihydroxy -naphthalene-2,6-dicarboxylic Acid - Globe Thesis. Globe Thesis. [Link]
- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiprolifer
- Photooxidation of 1,5-dihydroxynaphthalene with iridium complexes as singlet oxygen sensitizers - ResearchGate.
- Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin - PubMed Central. PubMed Central. [Link]
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents.
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- Slow Magnetic Relaxation in a One-Dimensional Coordination Polymer Constructed from Hepta-Coordinate Cobalt(II) Nodes - MDPI. MDPI. [Link]
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- Laboratory Chemicals, this compound, 500g, Each - CP Lab Safety. CP Lab Safety. [Link]
- Polyketide Trimming Shapes Dihydroxynaphthalene‐Melanin and Anthraquinone Pigments - PMC - PubMed Central. PubMed Central. [Link]
- 1,5-Dihydroxynaphthalene - Wikipedia. Wikipedia. [Link]
- 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons - PMC - PubMed Central. PubMed Central. [Link]
- Magnetic and electrical properties of coordination polymers of 4,4'- dihydroxy-3,3'. Indian Academy of Sciences. [Link]
- Two new coordination polymers constructed by naphthalene-1,4-dicarboxylic acid and 2,4-diamino-6-methyl-triazine - ResearchGate.
- Regulating the magnetic properties of seven-coordinated Dy(iii) single-ion magnets through the effect of positional isomers on axial crystal-field - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Determining the Antioxidant Activity of 1,7-Dihydroxynaphthalene
Introduction: The Imperative for Antioxidant Characterization
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing or mitigating the cellular damage caused by ROS.[1][2][3][4] The exploration and characterization of novel antioxidant compounds are therefore of paramount importance in the fields of pharmacology, nutrition, and drug development.
1,7-Dihydroxynaphthalene is a polycyclic aromatic hydrocarbon whose antioxidant potential is not yet widely characterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the antioxidant activity of this compound using three robust and widely accepted in-vitro spectrophotometric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, ensuring that the researcher can execute the experiments with a deep understanding of the methodology and interpret the results with confidence.
PART 1: Scientific Principles of Core Antioxidant Assays
A multi-assay approach is recommended as different assays reflect different antioxidant mechanisms. The assays detailed here cover two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] DPPH is a stable free radical due to the delocalization of its spare electron across the molecule.[5] This delocalization gives it a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[1][5][6]
When an antioxidant compound, such as this compound, is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to its non-radical form, DPPH-H. This results in a color change from violet to yellow, with a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[7]
Caption: DPPH radical scavenging mechanism.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[8][9] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10][11][12] This reaction produces a stable, blue-green radical cation solution with a characteristic absorbance maximum at 734 nm.[9][10]
Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form.[13][14] The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[11][15][16]
Caption: ABTS radical cation decolorization mechanism.
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex.[3][17] The assay utilizes a colorless complex of ferric iron (Fe³⁺) and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, and under acidic conditions (pH 3.6), the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form.[10][18] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a strong absorbance at 593 nm.[2][18]
The change in absorbance at 593 nm is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[18] The acidic environment is crucial for maintaining iron solubility.[2]
Caption: Ferric Reducing Antioxidant Power (FRAP) mechanism.
PART 2: Experimental Workflow and Protocols
The general workflow for assessing the antioxidant activity of this compound involves sample preparation, execution of the specific assays, and subsequent data analysis.
Caption: General workflow for antioxidant activity screening.
Materials and General Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride (FeCl₃·6H₂O)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Positive Control
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Solvents: Ethanol or Methanol (spectrophotometric grade), DMSO (if required for solubility)
-
Deionized water
-
96-well microtiter plates
-
Multichannel pipette
-
UV-Vis microplate spectrophotometer
Preparation of Test and Control Solutions
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethanol or methanol). Use sonication if necessary to ensure complete dissolution. Note: The choice of solvent is critical and should be tested for interference with the assays.
-
Working Dilutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using the same solvent. These concentrations will be used to generate a dose-response curve.[19]
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in the chosen solvent.[11] From this, prepare a series of standard dilutions (e.g., 500, 250, 125, 62.5, 31.25 µM) for generating a standard curve for TEAC calculation.
Protocol 1: DPPH Radical Scavenging Assay
A. Reagent Preparation
-
DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of ethanol or methanol.[7] The solution should be freshly prepared and kept in the dark, as DPPH is light-sensitive.[20] Adjust the concentration to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[5]
-
Pipette 20 µL of each this compound dilution, Trolox standard, and solvent (as a blank/control) into separate wells of a 96-well plate.
-
Using a multichannel pipette, add 180-200 µL of the DPPH working solution to each well. Mix gently by pipetting.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[6][10]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
Protocol 2: ABTS Radical Cation Decolorization Assay
A. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water to a final concentration of 2.45 mM.[11]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[10][12][16]
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.05 at 734 nm.[10][16]
-
Pipette 10 µL of each this compound dilution, Trolox standard, and solvent (as a blank/control) into separate wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well. Mix thoroughly.
-
Incubate the plate at room temperature for approximately 7-30 minutes. The incubation time should be consistent across all samples.
-
Measure the absorbance at 734 nm.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
A. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water, adjusting the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl. Warm gently to aid dissolution.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this reagent to 37°C before use.
-
Pipette 10 µL of each this compound dilution, Trolox standard (or a FeSO₄ standard), and solvent (as a blank) into separate wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate the plate at 37°C for a defined period, typically 4 to 30 minutes.
-
Measure the absorbance at 593 nm.
PART 3: Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (% Inhibition)
For the DPPH and ABTS assays, the percentage of radical scavenging activity is calculated using the following formula:[6][19][22]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the absorbance of the control (reagent with solvent only).
-
A_sample is the absorbance of the sample (reagent with test compound or standard).
Determination of IC₅₀ Value
The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the free radicals.[22][23] It is a key measure of antioxidant potency.
-
Plot a graph of % Inhibition (Y-axis) versus the concentration of this compound (X-axis).
-
Use linear regression analysis on the linear portion of the curve to obtain the equation y = mx + c .
-
Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x: IC₅₀ = (50 - c) / m .
A lower IC₅₀ value indicates greater antioxidant activity.[22][24]
Trolox Equivalent Antioxidant Capacity (TEAC)
TEAC expresses the antioxidant capacity of a sample in terms of Trolox equivalents. This allows for a standardized comparison between different compounds.
-
Using the results from the Trolox standards, plot a standard curve of % Inhibition (for DPPH/ABTS) or Absorbance at 593 nm (for FRAP) against Trolox concentration.
-
Determine the linear regression equation for the Trolox standard curve.
-
Using the % Inhibition or absorbance value for a specific concentration of this compound, calculate its equivalent concentration of Trolox using the standard curve's equation.
-
The result is expressed as µM of Trolox Equivalents (TE) per mg or mM of the test compound.
Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Antioxidant Assay Parameters
| Assay | Principle | Wavelength | Standard Control | Key Result |
| DPPH | Radical Scavenging | ~517 nm | Trolox, Ascorbic Acid | IC₅₀, TEAC |
| ABTS | Radical Cation Scavenging | ~734 nm | Trolox | IC₅₀, TEAC |
| FRAP | Ferric Ion Reduction | ~593 nm | Trolox, FeSO₄ | FRAP Value (TEAC) |
Table 2: Example IC₅₀ and TEAC Results
| Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (µM TE/mg) | FRAP Value (µM TE/mg) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Control) | Experimental Value | N/A | N/A |
| Ascorbic Acid (Control) | Experimental Value | Experimental Value | Experimental Value |
References
- Wikipedia. Trolox equivalent antioxidant capacity.
- G-Biosciences.
- Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
- Citeq Biologics. TEAC Assay.
- Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2003). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. PubMed.
- Patel, K., Singh, M., & Rani, S. (2015). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
- Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- BenchChem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Scribd. ABTS Radical Scavenging Assay Method.
- ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Atanassova, M., Georgieva, S., & Ivancheva, K. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central.
- Zen-Bio, Inc. DPPH Antioxidant Assay Kit.
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. MDPI.
- Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
- Ou, B., Huang, D., Hampsch-Woodill, M., Flanagan, J. A., & Deemer, E. K. (2002). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH.
- Zen-Bio, Inc. FRAP Antioxidant Assay Kit.
- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
- ResearchG
- Gaire, S. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn.
- ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?.
- Prasetyo, E. A., & Hidayat, A. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
- Sembiring, B., & Ginting, B. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACT. International Journal of Research in Pharmaceutical Sciences.
- ResearchGate. (2019). IC50 values of the antioxidant activity test using DPPH method.
- BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube.
- Ene, A. C., & Atawodi, S. E. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central.
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Application Notes and Protocols for the Synthesis of 1,7-Dihydroxynaphthalene Derivatives as Anticancer Agents
Introduction: The Naphthalene Scaffold in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Nature frequently provides elegant molecular scaffolds that serve as the basis for potent therapeutic agents. One such scaffold is naphthalene, a bicyclic aromatic hydrocarbon, which is a constituent of numerous bioactive natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer properties. The dihydroxynaphthalene core, in particular, offers a versatile platform for the development of new oncologic drugs due to its ability to engage in various biological interactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 1,7-dihydroxynaphthalene derivatives as a promising class of anticancer agents. We will delve into the rationale behind their design, provide detailed synthetic protocols, and discuss their proposed mechanisms of action, supported by evidence from related compounds in the scientific literature.
The Rationale for this compound Derivatives in Cancer Therapy
The strategic placement of hydroxyl groups on the naphthalene ring system is crucial for biological activity. The this compound isomer, while less explored than its 1,4- or 1,5-counterparts, presents a unique electronic and steric profile. This specific arrangement of hydroxyl groups can facilitate interactions with various biological targets implicated in cancer progression.
The anticancer potential of dihydroxynaphthalene derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways that are dysregulated in cancer cells. For instance, various naphthalene derivatives have been shown to target the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell survival, proliferation, and resistance to therapy. By inhibiting this pathway, this compound derivatives could potentially halt tumor growth and enhance the efficacy of other cancer treatments.
Synthetic Approaches to this compound Derivatives
The synthesis of this compound derivatives can be approached through several routes. A common strategy involves the functionalization of the commercially available this compound core. Alternatively, the dihydroxynaphthalene moiety can be constructed from simpler precursors.
One effective method for preparing the core 2,7-dihydroxynaphthalene, a closely related isomer, involves the alkali fusion of sodium 2,7-naphthalenedisulfonate. A patent describes an improved method using a mixed alkali fusion reagent of sodium hydroxide and sodium oxide, which significantly reduces byproducts and increases the yield.[1] This approach could potentially be adapted for the synthesis of this compound.
Herein, we present a generalized protocol for the synthesis of a hypothetical, yet representative, this compound derivative designed to possess anticancer activity based on structure-activity relationships observed in related compounds.
General Synthetic Protocol: Synthesis of a Representative 1,7-bis(alkoxy)naphthalene Derivative
This protocol outlines the synthesis of a 1,7-bis(alkoxy)naphthalene derivative, a common modification to enhance lipophilicity and cell permeability.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol of dihydroxynaphthalene) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.5 eq).
-
Addition of Alkylating Agent: To this suspension, add the alkyl halide (2.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1,7-bis(alkoxy)naphthalene derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation and Mechanism of Action
The synthesized this compound derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects and IC₅₀ values.
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Based on studies of related dihydroxynaphthalene compounds, it is hypothesized that these derivatives exert their anticancer effects through the induction of apoptosis. This can be investigated through various assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.
-
Caspase Activity Assays: To measure the activation of key executioner caspases like caspase-3 and caspase-7.
-
Western Blot Analysis: To assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Furthermore, the effect of these compounds on the cell cycle can be analyzed by flow cytometry after PI staining to determine if they induce cell cycle arrest at specific phases (e.g., G2/M).
Signaling Pathway Modulation
The PI3K/AKT/mTOR signaling pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. The inhibitory effect of this compound derivatives on this pathway can be investigated by examining the phosphorylation status of key proteins such as Akt and mTOR using Western blot analysis.
Below is a diagram illustrating the proposed mechanism of action, highlighting the induction of apoptosis and the potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Proposed anticancer mechanism of this compound derivatives.
Experimental Workflow Overview
The following diagram outlines the general workflow from synthesis to biological evaluation of novel this compound derivatives.
Caption: Experimental workflow for developing this compound anticancer agents.
Data Presentation
The anticancer activity of the synthesized compounds should be summarized in a clear and concise table.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Example-1 | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value | |
| Example-2 | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value | |
| Doxorubicin | MCF-7 (Breast) | Value |
| (Control) | A549 (Lung) | Value |
| HCT116 (Colon) | Value |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to explore this chemical space. Future work should focus on expanding the library of derivatives to establish robust structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of the most promising candidates. Through a multidisciplinary approach combining synthetic chemistry, molecular biology, and pharmacology, this compound derivatives may one day contribute to the arsenal of effective cancer therapeutics.
References
- Sadhukhan, P., Saha, S., Sinha, K., Brahmachari, G., & Sil, P. C. (2016). Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PLOS ONE, 11(7), e0158694. [Link]
- Youssif, B. G. M., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules, 27(24), 8783. [Link]
- Spaczyńska, E., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387. [Link]
- Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells.
- Method for synthesizing 2, 7-dihydroxynaphthalene. (2019).
- Emirak, A. A., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry. [Link]
- Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting Apoptotic Pathways in Cancer Therapy. Annual Review of Cancer Biology, 4(1), 1-23. [Link]
- Nafie, M. S., et al. (2021). Representative dihydroxy-naphthalene-1,4-dione derivatives through virtual screening.
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The Strategic Integration of 1,7-Dihydroxynaphthalene in Advanced Materials Science: Application Notes and Protocols
Introduction: The Unique Value Proposition of an Asymmetric Monomer
In the vast landscape of high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. While symmetric diols often lead to highly crystalline and rigid structures, the asymmetric nature of 1,7-dihydroxynaphthalene (1,7-DHN) offers a unique set of advantages for the materials scientist. This guide delves into the strategic use of 1,7-DHN as a building block in advanced materials, providing detailed application notes and protocols for its incorporation into high-performance polyesters and functional coatings.
The two hydroxyl groups in 1,7-DHN are positioned on the naphthalene ring in a non-linear fashion. This "bent" or asymmetric geometry disrupts the chain packing that is common in polymers made from linear and symmetric diols like their 1,4-, 1,5-, and 2,6-isomers. The consequence of this structural feature is often an increase in the solubility of the resulting polymers, which is a significant advantage for processing and fabrication of films and fibers. Furthermore, the rigid naphthalene moiety contributes to a high glass transition temperature (Tg) and excellent thermal stability, properties that are paramount in advanced material applications.
This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage the unique characteristics of this compound in their research and development endeavors.
I. High-Performance Polyesters Derived from this compound
The incorporation of 1,7-DHN into polyester chains results in materials with a compelling combination of thermal stability and processability. These aromatic polyesters, often referred to as polyarylates, are candidates for applications requiring high-temperature resistance, such as in electronics, aerospace, and automotive components.
Causality of Experimental Choices in Polyester Synthesis
The synthesis of high-performance polyesters from 1,7-DHN can be achieved through several methods, with solution and melt polymerization being the most common. The choice between these methods is dictated by the desired molecular weight, purity, and the thermal stability of the monomers and the resulting polymer.
-
Solution Polymerization: This technique is often preferred for laboratory-scale synthesis as it allows for milder reaction conditions, which can prevent thermal degradation of the monomers and the polymer. The use of a solvent facilitates the removal of byproducts and allows for better control over the reaction kinetics. However, the complete removal of the high-boiling-point solvents often used for these rigid polymers can be challenging and may impact the final properties of the material.
-
Melt Polycondensation: This method is more common in industrial settings as it avoids the use of solvents, making it a more environmentally friendly and cost-effective process. The reaction is driven to completion by the efficient removal of the small molecule byproduct (e.g., water or methanol) under high vacuum and at elevated temperatures. The challenge with this method is the potential for thermal degradation, especially for polymers with very high melting points or melt viscosities.
The following protocols provide a detailed methodology for both solution and melt polymerization to synthesize a representative high-performance polyester, poly(1,7-naphthalene terephthalate).
Experimental Protocol 1: Solution Polymerization of this compound with Terephthaloyl Chloride
This protocol describes the synthesis of a polyarylate from this compound and terephthaloyl chloride in a high-boiling-point solvent.
Materials:
-
This compound (1,7-DHN), high purity (recrystallized from a suitable solvent if necessary)
-
Terephthaloyl chloride (TPC), high purity (recrystallized or distilled prior to use)
-
1,1,2,2-Tetrachloroethane (TCE), anhydrous
-
Pyridine, anhydrous (as an acid scavenger)
-
Methanol (for polymer precipitation)
-
Nitrogen gas, high purity
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Beaker for precipitation
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In the three-neck flask, dissolve a precise amount of this compound in anhydrous 1,1,2,2-tetrachloroethane under a gentle stream of nitrogen. Stir the solution with the mechanical stirrer until the monomer is completely dissolved. Add a stoichiometric amount of anhydrous pyridine to the solution.
-
Acyl Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a separate flask with anhydrous TCE. Transfer this solution to the dropping funnel.
-
Polymerization: Slowly add the terephthaloyl chloride solution from the dropping funnel to the stirred this compound solution at room temperature over a period of 30-60 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, gradually heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours under a continuous nitrogen purge to drive the reaction to completion. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Self-Validation: The success of the synthesis can be validated by characterizing the resulting polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy (to confirm the formation of ester linkages), nuclear magnetic resonance (NMR) spectroscopy (to confirm the polymer structure), and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution.
Experimental Protocol 2: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol outlines the synthesis of a polyester via a two-stage melt polycondensation process, which is a common industrial method.
Materials:
-
This compound (1,7-DHN)
-
A suitable dicarboxylic acid (e.g., terephthalic acid or its dimethyl ester)
-
Catalyst (e.g., antimony trioxide, titanium-based catalysts)
-
Nitrogen gas, high purity
-
Vacuum source
Equipment:
-
Polymerization reactor equipped with a mechanical stirrer (designed for high viscosity melts), a nitrogen inlet, a distillation column, and a vacuum port
-
Heating system capable of reaching temperatures up to 300-350°C
-
Temperature and pressure controllers
Procedure:
-
Esterification/Transesterification: Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid (or its dimethyl ester) and the catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C. Water (if using a dicarboxylic acid) or methanol (if using a dimethyl ester) will begin to distill off.
-
Continue this stage until the theoretical amount of byproduct has been collected, which typically takes 2-4 hours.
-
Polycondensation: Gradually increase the temperature to 250-300°C while slowly reducing the pressure to below 1 torr.
-
The viscosity of the melt will increase significantly during this stage as the polymer chains grow. The mechanical stirrer should be robust enough to handle the high viscosity.
-
Continue the polycondensation for 2-4 hours until the desired melt viscosity (indicative of a high molecular weight) is achieved.
-
Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletization: The solidified polymer strand can then be pelletized for further processing.
Self-Validation: The resulting polymer can be characterized for its intrinsic viscosity, thermal properties (Tg and Tm) using differential scanning calorimetry (DSC), and thermal stability using thermogravimetric analysis (TGA).
Data Presentation: Expected Properties of 1,7-DHN-based Polyesters
The properties of polyesters derived from this compound are compared with those from its isomers to highlight the impact of the monomer's geometry.
| Property | Polymer from 1,7-DHN (Bent) | Polymer from 2,6-DHN (Linear) | Rationale for Difference |
| Solubility | Generally higher in organic solvents | Lower, often requiring harsh solvents | The asymmetric structure of 1,7-DHN disrupts chain packing, reducing crystallinity and improving solubility. |
| Glass Transition (Tg) | High | High | The rigid naphthalene unit in both isomers leads to high Tg values. |
| Crystallinity | Lower, often amorphous | Higher, semi-crystalline | The linear and symmetric nature of 2,6-DHN promotes ordered chain packing and crystallinity. |
Note: The actual values will depend on the specific dicarboxylic acid used and the molecular weight of the polymer.
II. Functional Coatings from this compound: A Hypothetical Exploration
Inspired by the formation of allomelanins from other dihydroxynaphthalene isomers (like 1,8-DHN and 2,7-DHN), it is plausible to synthesize functional, melanin-like coatings through the oxidative polymerization of this compound. These coatings could possess interesting properties such as UV-absorption, antioxidant activity, and adhesive characteristics.
Conceptual Framework
The oxidative polymerization of dihydroxynaphthalenes typically proceeds through the formation of quinone and semiquinone intermediates, which then couple to form a complex polymeric structure. The specific substitution pattern of the hydroxyl groups on the naphthalene ring will influence the polymerization pathways and the final structure of the polymer. For 1,7-DHN, oxidation would likely lead to the formation of 1,7-naphthoquinone intermediates, which can then undergo various coupling reactions.
Hypothetical Protocol: Synthesis of a 1,7-DHN-based Functional Polymer Coating
This protocol is a proposed method for the synthesis of a melanin-like material from this compound.
Materials:
-
This compound (1,7-DHN)
-
Ammonium persulfate or an enzymatic catalyst (e.g., laccase)
-
A suitable buffer solution (e.g., phosphate buffer, pH 7)
-
Substrates for coating (e.g., glass slides, silicon wafers)
Equipment:
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge (for polymer collection)
-
UV-Vis spectrophotometer (to monitor polymerization)
Procedure:
-
Monomer Solution Preparation: Prepare a solution of this compound in the buffer. Due to its limited water solubility, a co-solvent like ethanol may be required.
-
Initiation of Polymerization: Add the oxidizing agent (e.g., a solution of ammonium persulfate) to the stirred monomer solution. The solution should gradually darken as the polymerization proceeds. Alternatively, if using an enzyme like laccase, add it to the solution.
-
Polymerization Monitoring: Monitor the progress of the polymerization by observing the color change and by taking aliquots for UV-Vis spectroscopy to observe the growth of broad absorption bands in the visible region.
-
Coating Deposition: Immerse the desired substrates into the polymerizing solution. A thin, dark-colored coating should form on the surface of the substrates over time.
-
Polymer Isolation (for bulk characterization): After a set reaction time (e.g., 24 hours), the resulting polymer suspension can be centrifuged to collect the solid material. The polymer should be washed repeatedly with water and then dried.
-
Coating Characterization: The coated substrates can be analyzed using techniques like X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the coating and atomic force microscopy (AFM) to study its morphology.
Expected Properties and Self-Validation: The resulting polymer is expected to be a dark, insoluble material. Its chemical structure can be investigated using solid-state NMR and FTIR spectroscopy. The functional properties of the coating, such as its UV-blocking capability and antioxidant activity, can be assessed using appropriate assays.
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for solution polymerization of 1,7-DHN.
Caption: Workflow for melt polycondensation of 1,7-DHN.
Caption: Impact of monomer geometry on polymer properties.
Conclusion
This compound, while less commonly utilized than its symmetric isomers, presents a valuable tool for the materials scientist seeking to tailor the properties of high-performance polymers. Its inherent asymmetry provides a reliable means of enhancing solubility and processability without significantly compromising the high thermal stability imparted by the naphthalene ring. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the potential of this unique monomer in the design of next-generation advanced materials. Further research into the synthesis and characterization of polymers derived from 1,7-DHN will undoubtedly uncover new and exciting applications.
References
- Korshak, V. V., Vinogradova, S. V., & Vygodskii, Y. S. (1976). The synthesis and properties of cardo polyimides. Journal of Macromolecular Science, Part C: Polymer Reviews, 11(1), 45-142.
- Li, X. G., & Huang, M. R. (2000). Textures of thermotropic liquid-crystalline copolymers containing either 2,7-, 1,5- or 1,4-naphthalenediol or vanillic acid units. Die Angewandte Makromolekulare Chemie, 249(1), 163-181.
- d'Ischia, M., Wakamatsu, K., Napolitano, A., Briganti, S., Garcia-Borron, J. C., Kovacs, D., ... & Ito, S. (2015). Melanins and melanogenesis: from pigment cells to human health and technological applications. Pigment cell & melanoma research, 28(5), 520-544.
- Jeon, J. R., Le, T. T., & Chang, Y. S. (2016). Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings. Microbial biotechnology, 9(3), 305-315.
1,7-Dihydroxynaphthalene as a precursor for agrochemical synthesis
Application Note & Protocol
Topic: 1,7-Dihydroxynaphthalene as a Versatile Precursor for Agrochemical Synthesis
Abstract
This compound (1,7-DHN) is a polycyclic aromatic hydrocarbon whose rigid structure and reactive hydroxyl groups make it a valuable scaffold in chemical synthesis.[1][2] While its primary applications have been in the synthesis of dyes, polymers, and pharmaceuticals, its potential as a precursor for novel agrochemicals is an area of growing interest.[3][4] This document provides a detailed guide for researchers on leveraging 1,7-DHN in the synthesis of potential plant growth regulators, specifically focusing on the synthesis of naphthalene-1,7-dioxyacetic acid, a structural analog of known auxin-type herbicides like 2-naphthoxyacetic acid.[5] We provide a comprehensive, step-by-step protocol, the underlying chemical principles, and a discussion of its potential applications in agricultural science.
Introduction: The Potential of this compound in Agrochemical Design
The naphthalene core is a privileged structure in agrochemistry, most notably in the family of synthetic auxins, which are plant growth regulators. Compounds like 1-Naphthaleneacetic acid (NAA) and 2-Naphthoxyacetic acid (BNOA) are widely used for rooting, fruit setting, and as herbicides at higher concentrations.[5][6] The efficacy of these compounds is derived from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).
This compound presents a unique starting point for creating novel derivatives. Its two hydroxyl groups, located at the C1 and C7 positions, offer two points for chemical modification. This allows for the synthesis of molecules with potentially enhanced or novel biological activities. By converting both hydroxyl groups to oxyacetic acid moieties, we can create a di-substituted analog, which could exhibit altered solubility, receptor binding affinity, and metabolic stability compared to its mono-substituted counterparts.
The synthetic route explored in this guide is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[7] This reaction involves the deprotonation of the naphtholic hydroxyl groups by a strong base to form a more nucleophilic naphthoxide, which then undergoes nucleophilic substitution with an alkyl halide, in this case, an ester of chloroacetic acid.
Reaction Scheme: Synthesis of Naphthalene-1,7-dioxyacetic Acid
The overall synthetic strategy involves a two-step process: (1) Double etherification of this compound with an chloroacetate ester to form the diester intermediate, followed by (2) Saponification (hydrolysis) of the diester to yield the final di-acid product.
Caption: General reaction scheme for the two-step synthesis of the target agrochemical.
Detailed Experimental Protocol
This protocol details the synthesis of Naphthalene-1,7-dioxyacetic Acid from this compound. The procedure is adapted from established methods for the synthesis of related naphthoxyacetic acids.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | 97% | Sigma-Aldrich | 575-38-2 | Starting material.[9] |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific | 1310-73-2 | Base for deprotonation. |
| Ethyl Chloroacetate | ≥98.5% | Alfa Aesar | 105-39-5 | Alkylating agent. Lachrymator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 | Reaction solvent. |
| Ethanol (EtOH) | 200 Proof | Decon Labs | 64-17-5 | Solvent for hydrolysis. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | 7647-01-0 | For acidification. |
| Diethyl Ether | ACS Grade | VWR | 60-29-7 | Extraction solvent. |
| Saturated Sodium Bicarbonate | Lab Grade | - | - | For washing. |
| Anhydrous Magnesium Sulfate | Lab Grade | - | 7487-88-9 | Drying agent. |
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Ethyl chloroacetate is a lachrymator and should be handled with extreme care.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
Part A: Synthesis of Diethyl Naphthalene-1,7-dioxyacetate
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (8.0 g, 50.0 mmol).
-
Base Addition: Add anhydrous DMF (100 mL) to the flask and stir until the solid dissolves. Cool the solution to 0°C in an ice bath. Carefully add sodium hydroxide pellets (4.4 g, 110.0 mmol, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C to form the disodium naphthoxide salt.
-
Alkylation: Add ethyl chloroacetate (13.5 g, 11.8 mL, 110.0 mmol, 2.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A crude product may precipitate. Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diester product. This intermediate can be purified by column chromatography or used directly in the next step.
Part B: Synthesis of Naphthalene-1,7-dioxyacetic Acid
-
Hydrolysis Setup: Transfer the crude diester from Part A to a 500 mL round-bottom flask. Add ethanol (150 mL) and a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).
-
Saponification: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours, until TLC analysis indicates the complete consumption of the starting diester.
-
Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1. A precipitate of the di-acid product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts.
-
Purification & Characterization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Potential Applications in Agrochemical Research
The synthesized Naphthalene-1,7-dioxyacetic Acid is a novel compound with potential as a plant growth regulator. Its structural similarity to commercial auxins suggests it may exhibit similar biological activity. Researchers can use this compound in a variety of assays:
-
Seed Germination and Rooting Assays: Evaluate the compound's effect on seed germination and adventitious root formation in cuttings of various plant species.
-
Herbicidal Activity Screening: At higher concentrations, auxin analogs can be phytotoxic. The compound should be screened for pre- and post-emergent herbicidal activity against common weeds and crop species to determine its efficacy and selectivity.
-
Structure-Activity Relationship (SAR) Studies: This di-substituted molecule serves as an important data point in SAR studies. By comparing its activity to mono-substituted analogs (e.g., 1-naphthoxyacetic acid and 7-naphthoxyacetic acid), researchers can elucidate the role of di-substitution on biological efficacy.
References
- JP2017121203A - Production method of dihydroxy naphthalene - Google P
- US4962241A - Process for producing dihydroxynaphthalenes - Google P
- 2,7-Dihydroxynaphthalene | 582-17-2 | FD00828 - Biosynth.
- This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- This compound | 575-38-2 | ChemScene.
- This compound 97 575-38-2 - Sigma-Aldrich.
- CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google P
- CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google P
- 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem.
- 1-Naphthaleneacetic acid - Wikipedia.
Sources
- 1. 2,7-Dihydroxynaphthalene | 582-17-2 | FD00828 | Biosynth [biosynth.com]
- 2. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]
- 4. US4962241A - Process for producing dihydroxynaphthalenes - Google Patents [patents.google.com]
- 5. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 7. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]
- 8. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 9. 1,7-二羟基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,7-Dihydroxynaphthalene Synthesis Yield
Welcome to the technical support center for the synthesis of 1,7-dihydroxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis yield and purity by explaining the causality behind experimental choices and providing validated protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the alkali fusion of naphthalenesulfonic acids.[1][2]
Question 1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in this synthesis. Several factors, primarily related to the critical alkali fusion step, can contribute to this issue.
Potential Causes & Solutions:
-
Incomplete Sulfonation: The initial sulfonation of naphthalene must be efficient to ensure a high concentration of the desired naphthalenesulfonic acid precursor.
-
Troubleshooting: Verify the complete dissolution of naphthalene in the sulfonating agent (e.g., oleum).[3] Monitor the reaction progress using techniques like HPLC to ensure the disappearance of the starting material. Adjust reaction time and temperature as needed, but be cautious of charring at excessively high temperatures.
-
-
Suboptimal Alkali Fusion Conditions: The temperature, pressure, and ratio of reactants in the alkali fusion are critical for maximizing the conversion of the sulfonic acid to the dihydroxynaphthalene.
-
Troubleshooting:
-
Temperature: The alkali fusion temperature for similar processes is typically high, often exceeding 300°C.[4] However, excessively high temperatures (e.g., >350°C) can lead to the formation of tar and other byproducts, drastically reducing the yield.[4] A systematic optimization of the temperature in the range of 280-320°C is recommended.[4]
-
Reactant Ratios: A large excess of sodium hydroxide is traditionally used.[4] However, this can promote side reactions. Recent advancements suggest using a mixed alkali system of sodium hydroxide and sodium oxide to reduce the amount of sodium hydroxide needed and consume water generated during the reaction, which can otherwise lead to byproduct formation.[4]
-
Pressure: The reaction is often carried out in a high-pressure autoclave.[3] Ensure the vessel is properly sealed to maintain the necessary pressure for the reaction to proceed efficiently.
-
-
-
Side Reactions: The formation of byproducts is a major cause of low yield.
-
Product Degradation: this compound can be susceptible to oxidation, especially at high temperatures and in the presence of air.
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Question 2: My final product is discolored and appears impure. What are the likely impurities and how can I purify it effectively?
Answer:
Discoloration and impurities are often indicative of residual starting materials, byproducts from side reactions, or degradation products.
Potential Impurities & Purification Strategies:
-
Sulfonic Acid Residues: Unreacted naphthalenesulfonic acids are a common impurity.[1]
-
Byproducts of Alkali Fusion: As mentioned, 1-hydroxynaphthalene and various tar-like substances can be formed.[4]
-
Purification Method:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial. Consider solvents in which this compound has good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For smaller scale purifications or to remove closely related impurities, silica gel column chromatography can be effective. A gradient of ethyl acetate in hexane is a common solvent system for separating hydroxylated aromatic compounds.
-
-
-
Oxidation Products: Dihydroxynaphthalenes can oxidize to form colored quinone-type species.
-
Prevention and Removal: Store the purified product under an inert atmosphere and in the dark.[6] If oxidation has occurred, it may be possible to reduce some of the colored impurities, but this can be challenging without affecting the desired product.
-
Question 3: The alkali fusion reaction seems to have stalled and is not proceeding to completion. What could be the reasons?
Answer:
A stalled reaction can be due to several factors related to the reaction setup and conditions.
Potential Causes & Solutions:
-
Insufficient Mixing: In a heterogeneous solid-liquid fusion, efficient mixing is crucial to ensure contact between the reactants.
-
Troubleshooting: Ensure the stirring mechanism in the autoclave is functioning correctly and at an appropriate speed to maintain a homogenous reaction mixture.
-
-
Inadequate Temperature: The reaction may not have reached the required activation energy.
-
Troubleshooting: Verify the accuracy of the temperature controller and thermocouple. Ensure the heating mantle or oil bath is providing uniform heating to the reaction vessel.
-
-
Loss of Pressure: If the reaction is conducted under pressure, a leak in the system can cause the reaction to slow down or stop.
-
Troubleshooting: Check all seals and fittings of the autoclave for leaks before starting the reaction and monitor the pressure throughout the process.
-
-
Presence of Inhibitors: Certain impurities in the starting materials or solvents could potentially inhibit the reaction.
-
Troubleshooting: Use high-purity starting materials and solvents. Ensure the naphthalenesulfonic acid is properly isolated and washed to remove any residual sulfonating agents or byproducts from the previous step.
-
II. Frequently Asked Questions (FAQs)
What is the most common starting material for the synthesis of this compound?
The most common industrial route involves the sulfonation of naphthalene to produce a naphthalenesulfonic acid, which is then subjected to alkali fusion.[1][2] Specifically, a precursor like 1-naphthol-7-sulfonic acid or a related isomer would be used.
What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your synthesized this compound, the following techniques are recommended:
-
Melting Point: The literature melting point is approximately 180-184 °C. A sharp melting point close to this range is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide definitive structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight (160.17 g/mol ).[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify any impurities.
Are there any specific safety precautions I should take during this synthesis?
Yes, this synthesis involves hazardous materials and conditions.
-
Corrosive Reagents: Sulfonating agents like oleum and concentrated sulfuric acid are highly corrosive.[8][9] The alkali fusion uses molten sodium hydroxide, which is also extremely corrosive.[10] Always wear appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, and a lab coat.
-
High Temperatures and Pressures: The alkali fusion is performed at high temperatures and pressures, requiring the use of a properly rated and maintained autoclave.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile reagents or byproducts.[6]
III. Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a synthesized example based on modern approaches to the alkali fusion method.[4]
Step 1: Alkali Fusion
-
In a 250 mL high-pressure autoclave, charge 33.2 g of sodium 2,7-naphthalenedisulfonate, 12.0 g of sodium hydroxide, 12.4 g of sodium oxide, and 50.0 g of n-dodecane.[4]
-
Seal the autoclave and begin stirring.
-
Heat the mixture to 290 °C and maintain this temperature for 8 hours with continuous stirring.[4]
-
After the reaction is complete, cool the autoclave to room temperature.
Step 2: Workup and Isolation
-
Filter the cooled reaction mixture to collect the solid cake.
-
Neutralize the filter cake with a 30% sulfuric acid solution to a pH of 1.[4] This will form a suspension.
-
Filter the suspension to collect the solid product.
-
Wash the solid with water to remove any inorganic salts.
-
Dry the solid in a vacuum oven to obtain the crude this compound.
Step 3: Purification
-
Dissolve the crude product in a suitable hot organic solvent (e.g., toluene or a mixed solvent system).
-
Add neutral alumina (approximately 5-10 parts by mass relative to 100 parts of the crude product) and stir for at least 30 minutes.[1]
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes the impact of key reaction parameters on the yield of dihydroxynaphthalene, based on findings for the analogous 2,7-isomer.[4]
| Parameter | Condition | Yield (%) |
| Temperature | 260 °C | 51.8 |
| 280 °C | 65.3 | |
| 300 °C | 71.9 | |
| Sodium Oxide Amount | 8.0 g | 39.6 |
| 12.4 g | 75.9 | |
| Solvent | n-Dodecane | 75.9 |
| n-Tetradecane | 69.3 | |
| n-Hexadecane | 71.2 |
IV. Visual Diagrams
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
V. References
-
CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents. Available at:
-
1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons - PMC - PubMed Central. Available at: [Link]
-
METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO. Available at: [Link]
-
CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents. Available at:
-
Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - MDPI. Available at: [Link]
-
Cas 582-17-2,2,7-Dihydroxynaphthalene - LookChem. Available at: [Link]
-
JP2017121203A - Production method of dihydroxy naphthalene - Google Patents. Available at:
-
This compound - ESSLAB. Available at: [Link]
-
CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents. Available at:
-
CN109956853A - The purification method of dihydroxynaphthalene - Google Patents. Available at:
-
CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents. Available at:
-
CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents. Available at:
Sources
- 1. data.epo.org [data.epo.org]
- 2. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]
- 3. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. esslabshop.com [esslabshop.com]
- 8. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]
- 9. CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]
- 10. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,7-Dihydroxynaphthalene
Welcome to the technical support guide for the purification of 1,7-dihydroxynaphthalene (CAS: 575-38-2). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Crude this compound often appears as a white to yellow, grey, or even dark brown powder, indicating the presence of impurities that can impede subsequent synthetic steps or lead to inconsistent results.[1]
This guide provides a structured approach to purification, combining established protocols with troubleshooting insights to help you navigate the common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent industrial synthesis involves the alkali fusion of a naphthalenesulfonic acid precursor.[2][3] Consequently, the most common and problematic impurities are residual sulfonic acid compounds and their salts. These sulfur-containing impurities can negatively impact downstream applications, particularly in catalysis and polymer science.[2][4] Other potential impurities include isomers (e.g., other dihydroxynaphthalene isomers), unreacted starting materials, and colored oxidation by-products.
Q2: How do I choose the best primary purification technique?
A2: The choice depends on the scale of your purification, the nature of the impurities, and the desired final purity.
-
Recrystallization: Best for moderate to large quantities (grams to kilograms) where the goal is to remove a moderate level of impurities. It is cost-effective and technically straightforward.
-
Column Chromatography: Ideal for small to moderate scales (milligrams to grams) when impurities have similar polarities to the product or when very high purity is required. It offers high resolution but is more labor-intensive and requires significant solvent volumes.
-
Adsorbent Treatment: This is often used as a pre-purification or polishing step. For dihydroxynaphthalenes, treatment with neutral alumina is highly effective at removing residual sulfonic acids.[2]
-
Sublimation: A powerful technique for obtaining very high-purity material, especially for removing non-volatile or highly colored impurities.[5] It is best suited for thermally stable compounds and is typically performed on a small to moderate scale under vacuum.
Q3: What level of purity can I expect from these techniques?
A3: Commercially available this compound is often sold at 97% purity.[1][6][7] A single well-executed purification step should elevate this significantly.
| Purification Technique | Typical Purity Achieved | Best For |
| Recrystallization | >99% | Removing major, less-soluble or more-soluble impurities. |
| Alumina Treatment + Recrystallization | >99.5% | Specifically removing sulfur-containing impurities.[2] |
| Column Chromatography | >99.8% | Separating closely related isomers and by-products. |
| Sublimation | >99.9% | Achieving analytical-grade purity; removing non-volatile salts and colored tars. |
Q4: What are the key safety considerations when handling this compound?
A4: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8][9] Always handle this chemical in a well-ventilated fume hood.[8][10] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7][8]
Purification Workflows & Protocols
The following diagram outlines a general workflow for purifying crude this compound.
Caption: Decision workflow for purifying crude this compound.
Protocol 1: Purification via Recrystallization
Recrystallization is effective due to the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This compound is only slightly soluble in water, which can make a hot water/co-solvent system effective.[6][11]
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing solvents. Place ~50 mg of crude material in a test tube and add a solvent dropwise. Good candidates will dissolve the crude material when hot but show low solubility at room temperature. Start with deionized water, toluene, or an ethanol/water mixture.
-
Dissolution: Place 10.0 g of crude this compound in a 500 mL Erlenmeyer flask. Add a stir bar and approximately 200 mL of the chosen solvent (e.g., deionized water).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until all the solid has just dissolved. Causality Note: Adding a large excess of solvent will reduce the final recovery. If the solution is highly colored, this is the point to add activated carbon.
-
Decolorization (Optional): If needed, add 0.5-1.0 g of activated charcoal to the hot solution and continue to heat/stir for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. Causality Note: Pre-heating the glassware prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point (Lit. mp: 180-184 °C) and yield.[11][12]
Protocol 2: Removal of Sulfonic Acids with Neutral Alumina
This method is based on a patented process for removing sulfur-containing impurities from dihydroxynaphthalenes.[2] It can be used as a standalone step or integrated into the recrystallization workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, acetone) at a concentration of approximately 100 g/L.
-
Adsorbent Addition: For every 100 parts by mass of crude material, add at least 5 parts by mass of neutral alumina.[2] For example, for a solution containing 10 g of crude product, add at least 0.5 g of neutral alumina.
-
Stirring: Stir the resulting slurry at a temperature between 25 °C and 50 °C for at least 30 minutes. A longer duration (1-2 hours) can improve removal efficiency.[2]
-
Filtration: Filter the mixture to remove the neutral alumina. The alumina, now containing the adsorbed sulfonic acid impurities, is discarded.
-
Product Isolation: The purified this compound can be recovered from the filtrate by evaporating the solvent. For highest purity, this solution can be used directly in a recrystallization procedure (Protocol 1, starting from step 6).
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Sources
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. data.epo.org [data.epo.org]
- 3. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
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- 9. chemos.de [chemos.de]
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- 11. This compound | 575-38-2 [chemicalbook.com]
- 12. alkalisci.com [alkalisci.com]
Identification of byproducts in 1,7-dihydroxynaphthalene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,7-dihydroxynaphthalene and what are their associated byproduct profiles?
The most prevalent industrial method for synthesizing dihydroxynaphthalenes, including the 1,7-isomer, involves the sulfonation of naphthalene followed by alkali fusion.[1] A typical route starts with the sulfonation of naphthalene to produce naphthalenedisulfonic acids. The resulting mixture of isomers, including 1,6-naphthalenedisulfonic acid, is then subjected to high-temperature alkali fusion with sodium hydroxide to replace the sulfonic acid groups with hydroxyl groups.[2][3]
However, this process is often plagued by the formation of several byproducts. The harsh reaction conditions, typically temperatures exceeding 300°C, can lead to the production of tar and other degradation products.[2] A significant byproduct is often the corresponding monohydroxynaphthalene, formed by the hydrolysis and removal of one of the sulfonic acid groups.[2] Additionally, incomplete reaction can leave residual sulfonic acid compounds in the final product.[1] Isomeric dihydroxynaphthalenes are also common impurities that can be difficult to separate due to their similar physical properties.[4]
Q2: During an alkali fusion synthesis of this compound from a naphthalenedisulfonic acid precursor, I'm observing a low yield and significant tar formation. What are the likely causes and how can I mitigate this?
Low yields and excessive tar formation during alkali fusion are classic indicators of overly harsh reaction conditions.[2] The high temperatures required for the fusion can lead to thermal decomposition of both the starting material and the product. Water generated during the reaction can also hydrolyze a sulfonic acid group, leading to the formation of undesired monohydroxynaphthols.[2]
Troubleshooting Strategies:
-
Temperature Optimization: Carefully control the reaction temperature. While a high temperature is necessary for the fusion, exceeding the optimal range can drastically increase byproduct formation. Experiment with slightly lower temperatures or a more gradual heating ramp.
-
Mixed Alkali Fusion Reagent: Consider using a mixed alkali fusion reagent, such as sodium hydroxide and sodium oxide.[2] The sodium oxide reacts with the water produced during the reaction, which can reduce the formation of 1-hydroxynaphthalene as a byproduct and potentially lower the required reaction temperature.[2]
-
Solvent Selection: Performing the alkali fusion in a high-boiling point organic solvent, such as n-dodecane, can help to moderate the reaction temperature and improve heat transfer, leading to a more controlled reaction.[2]
Q3: My final this compound product shows contamination with sulfur-containing impurities. What is the source of this contamination and how can I remove it?
Sulfur-containing impurities in dihydroxynaphthalenes synthesized via the alkali fusion of sulfonated naphthalenes are typically unreacted or partially reacted sulfonic acid precursors.[1] These residual sulfonic acid compounds can be difficult to remove through simple crystallization.
Purification Strategy:
A highly effective method for removing residual sulfonic acid compounds is through adsorption chromatography using neutral alumina.[1][5]
Experimental Protocol: Purification of this compound using Neutral Alumina
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent. The choice of solvent will depend on the solubility of your product and the impurities.
-
Adsorption: Add neutral alumina to the solution. A general starting point is to use at least 5 parts by mass of neutral alumina relative to 100 parts by mass of the dihydroxynaphthalene.[1]
-
Stirring: Stir the mixture at a temperature between 0 and 150°C for at least 0.1 hours.[1] The optimal time and temperature may need to be determined empirically.
-
Filtration: Separate the neutral alumina from the solution by filtration.
-
Solvent Removal: Evaporate the solvent from the filtrate to obtain the purified this compound.
The efficiency of this purification can be monitored by measuring the sulfur content of the product before and after treatment using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES).[1]
Q4: I suspect my product is a mixture of dihydroxynaphthalene isomers. What analytical techniques are best suited for identifying and quantifying these isomers?
The presence of isomeric dihydroxynaphthalenes is a common issue. Due to their similar structures and properties, separating and identifying them requires robust analytical methods.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers. The choice of column and mobile phase is critical for achieving good resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide excellent separation and definitive identification based on mass spectra.[6] Derivatization, such as silylation, is often necessary to increase the volatility of the dihydroxynaphthalenes.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[7][8] The chemical shifts and coupling patterns of the aromatic protons and carbons can distinguish between different isomers.
-
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can provide information about the functional groups and the overall molecular structure, which can help in differentiating isomers.[7]
Troubleshooting Guide: Byproduct Identification Workflow
This workflow outlines a systematic approach to identifying unknown byproducts in your this compound synthesis.
Caption: A logical workflow for the identification of byproducts.
Key Byproducts and Their Formation Mechanisms
The following table summarizes common byproducts encountered in the synthesis of this compound via alkali fusion of naphthalenedisulfonic acids.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Monohydroxynaphthalene | Hydrolysis of one sulfonic acid group, often facilitated by water generated during the reaction at high temperatures.[2] | Use of a mixed alkali fusion reagent (e.g., NaOH/Na₂O) to consume water.[2] |
| Isomeric Dihydroxynaphthalenes | Non-selective sulfonation of naphthalene leading to a mixture of disulfonic acid isomers that are carried through the synthesis. | Optimization of the initial sulfonation reaction to favor the desired isomer. |
| Tar/Degradation Products | Thermal decomposition of starting materials and products at excessively high reaction temperatures.[2] | Precise temperature control and use of a high-boiling point solvent to moderate the reaction.[2] |
| Residual Sulfonic Acids | Incomplete alkali fusion reaction.[1] | Ensure sufficient reaction time and temperature; purify the final product with neutral alumina.[1] |
Visualizing Byproduct Formation Pathways
The following diagram illustrates the primary reaction pathway and a key side reaction in the synthesis of dihydroxynaphthalene from a disulfonic acid precursor.
Caption: Simplified reaction scheme showing desired and side reactions.
References
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google P
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO. (URL: [Link])
- 1,5-Dihydroxynaphthalene - Wikipedia. (URL: [Link])
- Identification of four isomers of Dihydroxynaphthalene by using a Briggs-Rauscher oscillating system | Request PDF - ResearchG
- CN109956853A - The purification method of dihydroxynaphthalene - Google P
- Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS - Publisso. (URL: [Link])
- Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological M
- Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - ResearchG
Sources
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- 2. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 3. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 6. series.publisso.de [series.publisso.de]
- 7. Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,7-Dihydroxynaphthalene Solubility for Enhanced Reactivity
Welcome to our dedicated technical support guide for researchers, chemists, and formulation scientists working with 1,7-dihydroxynaphthalene. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its limited solubility. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the success of your experimental work.
Understanding the Challenge: The Molecular Basis of this compound's Solubility
This compound is a valuable aromatic diol used as a precursor in the synthesis of dyes, polymers, and pharmaceutical intermediates.[1] Its molecular structure, characterized by a rigid naphthalene core and two polar hydroxyl (-OH) groups, results in a crystalline solid with strong intermolecular hydrogen bonding. This crystalline nature contributes to its relatively low solubility in many common organic solvents, which can hinder its reactivity and limit its applications.
This guide will provide a systematic approach to overcoming these solubility limitations, drawing on established principles of physical organic chemistry and providing practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, isopropanol.
-
Moderate Solubility: Acetone, ethyl acetate, tetrahydrofuran (THF).
-
Low Solubility: Toluene, hexane, water (slightly soluble).
Q2: I'm seeing incomplete dissolution even in a recommended solvent. What should I do?
Several factors can contribute to this issue:
-
Concentration: You may be exceeding the solubility limit of this compound in that specific solvent at the current temperature.
-
Temperature: Solubility is generally temperature-dependent. Gently warming the mixture can significantly increase the amount of solute that dissolves.
-
Purity of the Solute: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Stirring/Agitation: Inadequate mixing can lead to slow dissolution. Ensure vigorous stirring.
Q3: Can I use a solvent mixture to improve solubility?
Yes, using a co-solvent system is a common and effective strategy. For example, if your reaction is sensitive to protic solvents like alcohols, you could use a mixture of a highly polar aprotic solvent like DMSO with a less polar solvent like toluene to achieve the desired solubility and reaction compatibility.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
The hydroxyl groups of this compound are weakly acidic. In basic aqueous solutions (high pH), these hydroxyl groups can be deprotonated to form the corresponding phenoxide ions. These ionic species are significantly more soluble in water than the neutral molecule. Therefore, increasing the pH of an aqueous solution by adding a base (e.g., NaOH, K₂CO₃) will dramatically increase the solubility of this compound.
Troubleshooting Guides for Common Reactions
Scenario 1: Incomplete Reaction Due to Poor Solubility in Electrophilic Aromatic Substitution
Problem: You are attempting an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts) on this compound, but the reaction is sluggish, and you observe unreacted starting material at the end of the reaction.
Causality: Electrophilic aromatic substitution reactions often use nonpolar or weakly polar solvents (e.g., dichloromethane, nitrobenzene) to avoid reaction with the solvent. However, this compound has poor solubility in these solvents, leading to a low concentration of the dissolved reactant and consequently a slow reaction rate.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Co-solvent Approach: Introduce a small amount of a highly polar aprotic co-solvent such as DMF or DMSO to the reaction mixture. Start with a 10:1 ratio of your primary solvent to the co-solvent and gradually increase the proportion of the co-solvent while monitoring the reaction progress. Be mindful that highly polar solvents can sometimes affect the reactivity of the electrophile.
-
Alternative Solvents: Consider using a more polar, non-reactive solvent if the reaction chemistry allows. For example, nitromethane can be a suitable solvent for some electrophilic substitutions.
-
-
Temperature Adjustment:
-
Gently heat the reaction mixture to increase the solubility of the this compound. Monitor the temperature carefully to avoid unwanted side reactions or decomposition. A modest increase to 40-50 °C can often be effective.
-
-
Phase-Transfer Catalysis (for reactions with ionic electrophiles):
-
If applicable, a phase-transfer catalyst can be used to bring the electrophile into a phase where the this compound is more soluble.
-
Experimental Workflow for Improving Solubility in Electrophilic Substitution:
Caption: Troubleshooting workflow for poor solubility in electrophilic substitution.
Scenario 2: Precipitation of Reactant or Product During Polymerization
Problem: You are conducting a polymerization reaction with this compound as a monomer (e.g., forming a polyester or polycarbonate), and you observe the precipitation of either the monomer or the growing polymer chain, leading to a low molecular weight product.
Causality: As the polymer chain grows, its solubility properties can change significantly. The resulting polymer may be insoluble in the reaction solvent, causing it to precipitate out of solution and prematurely terminate the polymerization process.
Troubleshooting Protocol:
-
Solvent Selection:
-
Choose a solvent that is known to be a good solvent for the final polymer. This may require some initial screening experiments. High-boiling point polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving polymers.
-
-
Temperature Control:
-
Many polymerization reactions are run at elevated temperatures to maintain the solubility of both the monomers and the resulting polymer. Ensure your reaction temperature is appropriate for the target polymer's solubility.
-
-
Monomer Concentration:
-
Running the reaction at a lower monomer concentration can sometimes prevent premature precipitation. However, this may also decrease the reaction rate.
-
-
Use of a Co-solvent:
-
If a single solvent is not effective, a co-solvent system can be employed. For example, a mixture of a good solvent for the monomer and a good solvent for the polymer might be necessary.
-
Logical Relationship for Solvent Selection in Polymerization:
Caption: Key solubility relationships for successful polymerization.
Quantitative Solubility Data (Estimated)
While precise, experimentally determined solubility data for this compound is limited in publicly available literature, we can provide an estimated solubility profile based on data for the closely related isomer, 2,7-dihydroxynaphthalene.[2] Researchers should use this data as a guideline and determine the exact solubility for their specific experimental conditions.
| Solvent | Polarity Type | Estimated Solubility of 1,7-DHN ( g/100g solvent) at 25°C |
| Isopropanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Methanol | Polar Protic | High |
| Ethyl Acetate | Polar Aprotic | High |
| Acetone | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Toluene | Nonpolar | Low |
| Water | Polar Protic | Very Low (Slightly Soluble) |
Experimental Protocol: Determining the Solubility of this compound
To obtain precise solubility data for your specific application, we recommend the following gravimetric method:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to settle, or centrifuge it to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial from the final weight.
-
Calculate the solubility in your desired units (e.g., g/L, mg/mL).
-
References
- Organic Syntheses. (n.d.). o-TOLUIC ACID.
- Zhang, Y., et al. (2021). The Solid-liquid equilibrium behavior of 2,7-Dihydroxynaphthalene in eleven organic solvents: thermodynamic analysis and molecular simulation understanding. Journal of Molecular Liquids, 337, 116427.
- Google Patents. (2021). Method for synthesizing 2,7-dihydroxynaphthalene.
- Zhang, T., et al. (2009). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development, 13(3), 647-651.
- Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene.
- Google Patents. (1990). Process for producing dihydroxynaphthalenes.
- Phenomenex. (n.d.). Solvent Miscibility Table.
- Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.
Sources
Troubleshooting polymerization reactions involving 1,7-dihydroxynaphthalene
Welcome to the technical support center for polymerization reactions involving 1,7-dihydroxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers from this versatile monomer. Here, we address common challenges encountered during experimental work, providing in-depth explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to achieve consistent and reliable polymerization outcomes.
Section 1: Monomer Quality and Preparation
The quality of the this compound monomer is paramount to a successful polymerization. Impurities can act as chain terminators, promote undesirable side reactions, or inhibit catalyst activity, leading to low molecular weight polymers or complete reaction failure.
Question: My polymerization of this compound is yielding a low molecular weight polymer. Could the monomer be the issue?
Answer: Absolutely. The purity of this compound is a critical factor in achieving a high molecular weight polymer.[1] Impurities, even in trace amounts, can significantly hinder the polymerization process. One common issue is the presence of sulfonated compounds from the monomer synthesis process, which can lead to "soft particles" and poor filterability of the resulting polymer solution.[2][3]
To address this, we recommend a rigorous purification of the monomer prior to use. A proven method involves dissolving the crude this compound in an organic solvent and treating it with neutral alumina. This process effectively removes sulfonic acid residues and other polar impurities.[2][3]
Protocol: Purification of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., acetone, tetrahydrofuran) at a concentration of 10-20% (w/v).
-
Adsorbent Addition: Add neutral alumina to the solution. A general guideline is to use 5-10 parts by mass of neutral alumina per 100 parts by mass of the monomer.[3]
-
Stirring: Stir the suspension at room temperature (or slightly elevated, up to 50°C) for a minimum of one hour to ensure adequate adsorption of impurities.
-
Filtration: Filter the mixture to remove the neutral alumina. A sintered glass funnel with a fine porosity is recommended.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified this compound under vacuum at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.
-
Storage: Store the purified monomer under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation.[4]
Section 2: Reaction Conditions and Control
Controlling the reaction environment is crucial for successful polymerization. Factors such as atmospheric oxygen, solvent choice, and temperature play a significant role in the reaction outcome.
Question: I'm observing a dark-colored polymer and inconsistent results. What could be the cause?
Answer: The formation of a dark-colored polymer and inconsistent results are often indicative of oxidative side reactions. Dihydroxynaphthalenes are susceptible to oxidation, especially in the presence of oxygen, which can lead to the formation of quinone structures and other colored byproducts.[5][6] This is a common issue in oxidative coupling polymerizations.[5]
To mitigate this, it is imperative to conduct the polymerization under an inert atmosphere. This involves thoroughly degassing the solvent and blanketing the reaction vessel with nitrogen or argon. The presence of oxygen can inhibit free-radical polymerization and lead to lower molecular weight polymers with undesirable coloration.[7]
Troubleshooting Workflow: Inconsistent Polymerization Results
Caption: Troubleshooting flowchart for inconsistent polymerization of this compound.
Question: How does the choice of solvent affect the polymerization of this compound?
Answer: The solvent plays a multifaceted role in the polymerization of this compound. It not only solubilizes the monomer and the growing polymer chain but can also influence the reaction kinetics and the final polymer properties. For oxidative polymerization of dihydroxynaphthalenes, solvents like acetonitrile, dioxane, and THF have been successfully employed.[8] The choice of solvent can impact the molecular weight of the resulting polymer, with acetonitrile often yielding higher molecular weights in certain catalytic systems.[8]
It is crucial that the solvent is of high purity and thoroughly dried and degassed before use. Water can interfere with many polymerization catalysts and can also promote side reactions.[9] Dissolved oxygen, as previously mentioned, is detrimental to the reaction.[7]
Section 3: Catalysis and Reaction Mechanism
The choice of catalyst and a fundamental understanding of the reaction mechanism are key to controlling the polymerization process and the final polymer architecture.
Question: What type of catalyst should I use for the polymerization of this compound, and what are the common mechanistic pathways?
Answer: The polymerization of this compound is typically achieved through oxidative coupling. This can be catalyzed by a variety of systems, including enzymes (like laccases) and transition metal complexes.[8][10] Copper and cobalt-based catalysts, often in the form of Schiff base complexes, have been shown to be effective for the oxidative polymerization of dihydroxynaphthalene derivatives.[8] These catalysts, in the presence of an oxidizing agent like hydrogen peroxide or molecular oxygen, facilitate the coupling of the monomer units.
The generally accepted mechanism involves the formation of phenoxy radicals from the hydroxyl groups of the dihydroxynaphthalene monomer. These radicals then couple to form new carbon-carbon or carbon-oxygen bonds, leading to chain growth. The regioselectivity of this coupling (i.e., which positions on the naphthalene ring bond) is a critical aspect that determines the final polymer structure. For 2,7-dihydroxynaphthalene, coupling at the 3 and 6 positions has been suggested.[8] While specific studies on this compound are less common, a similar radical coupling mechanism is expected.
Visualizing the Polymerization Pathway
Caption: Generalized mechanism for the oxidative coupling polymerization of this compound.
Section 4: Polymer Properties and Stability
Understanding the properties of the synthesized poly(this compound) is essential for its intended application. Thermal stability is a particularly important characteristic.
Question: My application requires the polymer to be stable at elevated temperatures. What is the thermal stability of poly(dihydroxynaphthalenes)?
Answer: Poly(dihydroxynaphthalenes) generally exhibit good thermal stability. However, the degradation profile can be influenced by the specific isomeric structure of the monomer and the polymerization method. For instance, the thermal degradation of poly(2,7-dihydroxynaphthalene) has been shown to occur in two stages.[11] The onset of degradation and the subsequent decomposition steps are key parameters to determine for your specific polymer.
It is important to note that higher temperatures during processing or application can lead to a greater degree of fragmentation of the polymer chains.[12][13] Thermal degradation can result in a loss of mechanical and optical properties.[14] We recommend performing thermogravimetric analysis (TGA) to determine the degradation profile of your synthesized poly(this compound) under the conditions relevant to your application.
Quantitative Data Summary: Thermal Degradation
| Polymer | Degradation Stage | Activation Energy (kJ/mol) - FWO Method | Reference |
| Poly(2,7-dihydroxynaphthalene) | First Stage | 136.2 | [11] |
| Poly(2,7-dihydroxynaphthalene) | Second Stage | 98.9 | [11] |
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly from the supplier without purification? A1: While some suppliers offer high-purity grades, it is always best practice to either verify the purity by analytical methods (e.g., HPLC, NMR) or perform a purification step, especially if you are aiming for high molecular weight polymers.[15] Impurities from synthesis and degradation during storage can be present.[2]
Q2: My polymerization reaction seems to stop prematurely. What are the likely causes? A2: Premature termination of the polymerization can be due to several factors:
-
Impurity-induced chain termination: As discussed, impurities in the monomer or solvent can quench the growing polymer chains.
-
Catalyst deactivation: The catalyst may lose its activity over time.
-
Insufficient oxidant: In oxidative polymerizations, the oxidizing agent may be fully consumed before the desired molecular weight is achieved.
-
Stoichiometric imbalance: In polycondensation reactions, a precise 1:1 ratio of reactive functional groups is often required to achieve high molecular weight.[16]
Q3: What analytical techniques are recommended for characterizing the resulting polymer? A3: A combination of techniques is recommended for a thorough characterization of your poly(this compound):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the nature of the linkages between monomer units.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.[1][8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[11][14]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).
References
- Investigating the chemical oxidative polymerization of 1,8 - dihydroxynaphthalene using a correlative in-situ approach. (n.d.). ResearchGate.
- Method for synthesizing 2, 7-dihydroxynaphthalene. (2019). Google Patents.
- Tsutsui, Y., Numao, N., & Suzuki, M. (2006).
- Kilic, E., et al. (2013). Catalytic Oxidation of 2,7-Dihydroxynaphthalene.
- 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. (2023). PubMed Central.
- Polyketide Trimming Shapes Dihydroxynaphthalene-Melanin and Anthraquinone Pigments. (2024). PubMed Central.
- Lino, V., & Manini, P. (2022).
- Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. (2006). ResearchGate.
- The purification method of dihydroxynaphthalene. (2019). Google Patents.
- Key Challenges Faced in Polymerization Development. (n.d.). National Polymer.
- Thermal Degradation Kinetics of Poly(2,7-dihydroxynaphthalene). (2014). ResearchGate.
- Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation. (2025). ResearchGate.
- Dihydroxynaphthalene-based mimicry of fungal melanogenesis for multifunctional coatings. (2014). Wiley Online Library.
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. (2020). European Patent Office.
- Photooxidation of 1,5-dihydroxynaphthalene with iridium complexes as singlet oxygen sensitizers. (2014). Royal Society of Chemistry.
- Polycondensation Process System Design and Scale-up Challenges. (n.d.). AIChE.
- 1,6-Dihydroxynaphthalene: Synthesis, Properties, and Applications in Dye and Polymer Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Thermal Degradation of Polymers at High Temperatures. (1961). PubMed Central.
- Formation of singlet oxygen and the reaction of ¹O2 with... (n.d.). ResearchGate.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2018). MDPI.
- Polymers and Polymerization Reactions. (2023). Chemistry LibreTexts.
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (2021). ETH Zurich Research Collection.
- Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Synthes. (2022). AVESIS.
- Polycondensation Reaction. (2024). Lifestyle → Sustainability Directory.
- Thermal Degradation Studies of Polymers at High Temperatures. (1961). ResearchGate.
- Polymerization and polycondensation reactions. (n.d.). MEL Science.
- Effect of Thermal Degradation on Polymer Thermal Properties. (n.d.). TA Instruments.
- Understanding Oxygen-Induced Reactions and Their Impact on n-Type Polymeric Mixed Conductor-Based Devices. (2021). PubMed Central.
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- 4. chemscene.com [chemscene.com]
- 5. Polymer Journal - Vol. 38, No. 3 (March, 2006) [main.spsj.or.jp]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 10. Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Challenges in the Scale-Up of 1,7-Dihydroxynaphthalene Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,7-dihydroxynaphthalene (1,7-DHN) production. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up 1,7-DHN synthesis. As a crucial intermediate in pharmaceuticals, dyes, and high-performance polymers, achieving high-purity 1,7-DHN at scale is often challenging.[1][2] This document provides in-depth, experience-driven answers to common problems encountered during synthesis and purification.
Critical Safety Precautions
Before proceeding with any experimental work, a thorough risk assessment is mandatory. The synthesis of 1,7-DHN involves hazardous materials and extreme reaction conditions.
-
Corrosive Reagents : The process uses concentrated sulfuric acid (or oleum) and sodium hydroxide, which are highly corrosive and can cause severe burns. Always use appropriate personal protective equipment (PPE), including acid/base resistant gloves, lab coats, and chemical splash goggles with a face shield.[3][4]
-
High Temperatures & Pressures : The alkali fusion step is typically conducted at high temperatures (260-320°C) and may be performed in a high-pressure kettle.[1] Ensure the reactor is properly rated for the intended temperature and pressure and that all safety features (burst discs, pressure relief valves) are operational. Work must be conducted in a well-ventilated area, preferably within a fume hood designed for high-temperature work.[5][6]
-
Dust Inhalation : 1,7-DHN and its precursors can be powders. Avoid creating and inhaling dust. Use respiratory protection if necessary and handle solids in a ventilated enclosure.[3][6]
-
Emergency Procedures : Ensure that safety showers, eyewash stations, and appropriate spill kits (e.g., acid and caustic neutralizers) are immediately accessible.
Overall Synthesis and Troubleshooting Workflow
The most common industrial synthesis route for dihydroxynaphthalenes involves the sulfonation of naphthalene followed by alkali fusion.[7][8] The following diagram outlines the typical workflow and key decision points for troubleshooting.
Sources
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1,7-Dihydroxynaphthalene stability under acidic and basic conditions
Welcome to the technical support center for 1,7-dihydroxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Understanding the stability of this crucial intermediate is paramount for the success of your research and development endeavors.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, exposure to oxygen, light, and high temperatures.[3] As a dihydroxylated aromatic compound, it is susceptible to oxidation, which can be accelerated by basic conditions and the presence of oxidizing agents.[3]
Q2: How does this compound behave under acidic conditions?
A2: Generally, this compound exhibits greater stability in acidic to neutral aqueous solutions compared to basic solutions, provided that strong oxidizing agents are absent. However, prolonged exposure to highly acidic conditions, especially at elevated temperatures, may lead to slow degradation.
Q3: What happens to this compound under basic conditions?
A3: Under basic conditions, this compound is highly susceptible to oxidative degradation, especially in the presence of atmospheric oxygen. The hydroxyl groups are deprotonated, forming phenolate anions which are more readily oxidized. This can lead to the formation of colored byproducts, including quinones and polymeric materials.[3][4] This reactivity is a common characteristic among dihydroxynaphthalene isomers.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are typically the result of oxidation. This includes the formation of the corresponding naphthoquinone and subsequent polymerization products.[5][6] In the presence of other reactive species, a variety of adducts could also be formed. The exact nature and distribution of degradation products will depend on the specific conditions (pH, oxidant, solvent, temperature).
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3][7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to oxygen.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of solid this compound (e.g., turning brown or pink) | Oxidation due to prolonged exposure to air and/or light. | 1. Confirm the purity of the material using a suitable analytical method such as HPLC or NMR.[1] 2. If purity is compromised, consider purification by recrystallization. 3. For future use, store the compound in a tightly sealed, opaque container under an inert atmosphere.[3][7] |
| Reaction mixture containing this compound turns dark under basic conditions. | Base-catalyzed oxidation of this compound. | 1. Degas all solvents and reagents thoroughly before use to remove dissolved oxygen. 2. Run the reaction under a strict inert atmosphere (nitrogen or argon). 3. If possible, add an antioxidant to the reaction mixture. 4. Lower the reaction temperature to slow the rate of degradation. |
| Formation of insoluble material in a reaction involving this compound. | Polymerization of oxidized this compound. | 1. Implement the troubleshooting steps for base-catalyzed oxidation to prevent the initial oxidation step. 2. Analyze the insoluble material to confirm if it is a polymeric byproduct. 3. Consider using a milder base or shorter reaction times. |
| Low yield or unexpected side products in a reaction. | Degradation of this compound under the reaction conditions. | 1. Perform a forced degradation study (see protocol below) to understand the stability of this compound under your specific reaction conditions (pH, temperature, solvent).[8][9] 2. Use HPLC or LC-MS to monitor the reaction and identify any degradation products.[1][10] 3. Modify the reaction conditions (e.g., lower temperature, different pH, inert atmosphere) to minimize degradation. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Inert Atmosphere: Whenever possible, handle solid this compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize oxidation.
-
Solvent Preparation: For preparing solutions, use solvents that have been deoxygenated by sparging with nitrogen or argon for at least 30 minutes.
-
Solution Storage: If solutions are to be stored, they should be kept in tightly sealed containers, protected from light, and refrigerated if possible. For prolonged storage, freezing under an inert atmosphere is recommended.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[8][9][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with a suitable base, and analyze by HPLC.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period.
-
At various time points, withdraw samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a sample of solid this compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
Analyze the samples at various time points by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV lamp or direct sunlight for a defined period.
-
Analyze the sample at various time points by HPLC, comparing it to a control sample kept in the dark.
-
-
Analysis: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the general degradation pathways for this compound.
Caption: General degradation pathways of this compound.
Workflow for Investigating Stability Issues
The following workflow can be used to systematically investigate stability issues with this compound.
Caption: Workflow for troubleshooting this compound stability.
References
- This compound SDS, 575-38-2 Safety D
- Quality Control of this compound for Pharmaceutical Applic
- SAFETY D
- SAFETY D
- Bacterial Enzymes Catalyzing the Synthesis of 1,8-Dihydroxynaphthalene, a Key Precursor of Dihydroxynaphthalene Melanin,
- This compound 97 575-38-2 - Sigma-Aldrich
- 3 - SAFETY D
- Forced Degrad
- Catalytic Oxidation of 2,7-Dihydroxynaphthalene - ACS Public
- Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European P
- Forced degradation as an integral part of HPLC stability-indic
- Catalytic Oxid
- 575-38-2 | this compound | ChemScene
- Photo-Induced OH reactions of naphthalene and its oxid
- Development of forced degradation and stability indic
- (PDF)
- Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional co
- Stability Indicating Forced Degrad
- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals
- This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
- This compound | CAS 575-38-2 | SCBT - Santa Cruz Biotechnology
- Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Compar
- Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles
- Thermal Degradation Kinetics of Poly(2,7-dihydroxynaphthalene) | Request PDF
- 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google P
- This compound - ESSLAB
- Effect of Temperatures on Polyphenols during Extraction - MDPI
- Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - MDPI
- 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol - Sigma-Aldrich
- Effect of temperature on stability of dye extract - ResearchG
- 1,5-Dihydroxynaphthalene - Wikipedia
- Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles
- Thermal Degradation Kinetics of Poly(2,7-dihydroxynaphthalene) - DSpace Repository
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- 7. echemi.com [echemi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pharmainfo.in [pharmainfo.in]
Technical Support Center: Optimizing Coupling Reactions with 1,7-Dihydroxynaphthalene
Welcome to the dedicated technical support center for optimizing cross-coupling reactions with 1,7-dihydroxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile but often sensitive substrate. Here, we will dissect common experimental hurdles and provide scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high-yielding, reproducible results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your coupling reactions with this compound. Each solution is accompanied by an explanation of the underlying chemical principles.
Problem 1: Low to No Product Yield
Question: I am not observing any significant formation of my desired coupled product. My starting materials, this compound and the coupling partner, remain largely unreacted. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a frequent issue that can often be traced back to several key factors, particularly catalyst activity, reaction conditions, and the inherent reactivity of the dihydroxynaphthalene core.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species required for most cross-coupling reactions is highly sensitive to oxygen. Inefficient generation from a Pd(II) precatalyst or exposure to air can render the catalyst inactive.
-
Solution: Employ a palladium precatalyst, such as a G3 or G4 palladacycle, for more consistent and reliable generation of the active catalytic species.[1] Ensure all reagents and solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[2]
-
-
Inappropriate Ligand Choice: The ligand plays a pivotal role in the catalytic cycle, influencing both oxidative addition and reductive elimination steps. For an electron-rich substrate like this compound, the choice of ligand is critical.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands. Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often successful in promoting the desired catalytic activity.[1]
-
-
Suboptimal Base Selection: The base is crucial for the deprotonation of the nucleophile in C-N couplings or for the transmetalation step in Suzuki-Miyaura couplings. The strength and solubility of the base can significantly impact the reaction rate.
-
Solution: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common starting point.[1] If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may necessitate higher reaction temperatures.[1][3] The physical form of the base can also be important; grinding inorganic bases before use can prevent clumping and improve reaction rates.[1]
-
-
Poor Solubility: The insolubility of any reactant, especially the base, can significantly hinder the reaction progress.
-
Solution: Select a solvent in which all components are reasonably soluble at the reaction temperature. Toluene and dioxane are common choices for many cross-coupling reactions.[1] In some cases, the use of a co-solvent may be beneficial to improve solubility.
-
Problem 2: Significant Side Reactions Observed
Question: My reaction is proceeding, but I am observing a complex mixture of products, including what appears to be homocoupling of my starting materials and decomposition. How can I improve the selectivity of my reaction?
Answer:
The presence of multiple hydroxyl groups on the naphthalene core makes this compound susceptible to various side reactions, including over-reaction, oxidative side products, and homocoupling.
Possible Causes & Recommended Solutions:
-
Lack of Regioselectivity (Di-substitution vs. Mono-substitution): The two hydroxyl groups on this compound can both participate in the coupling reaction, leading to a mixture of mono- and di-substituted products.
-
Solution: Employing protecting group strategies is the most effective way to achieve regioselectivity. By selectively protecting one of the hydroxyl groups, you can direct the coupling reaction to the desired position. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[4][5] The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.[6]
-
-
Homocoupling of the Coupling Partner: Symmetrical biaryl formation from the coupling of two molecules of your boronic acid (in Suzuki reactions) or other organometallic reagent is a common side reaction.
-
Solution: This is often indicative of issues with the catalytic cycle, particularly slow transmetalation relative to other pathways. Ensure thorough degassing of the reaction mixture to minimize oxygen, which can promote homocoupling. Optimizing the palladium source and ligand can also disfavor this side reaction.[2]
-
-
Oxidative Side Reactions: Dihydroxynaphthalenes can be sensitive to oxidation, especially at elevated temperatures and in the presence of certain reagents, leading to quinone-type byproducts and decomposition.
-
Solution: Meticulous degassing of all solvents and reagents is critical. Maintaining a strict inert atmosphere throughout the reaction is paramount. If oxidation is still a problem, consider lowering the reaction temperature and extending the reaction time.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl groups on this compound before attempting a coupling reaction?
A1: In most cases, yes. The free hydroxyl groups are acidic and can interfere with the catalytic cycle by reacting with the base or the catalyst itself. More importantly, without protection, you will likely obtain a mixture of mono- and di-coupled products, leading to purification challenges and lower yields of the desired compound. Protecting one or both hydroxyl groups is a crucial step for achieving a clean and selective transformation.[4][6]
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with a mono-protected this compound derivative?
A2: A good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base and solvent system is K₃PO₄ in a mixture of toluene and water. The reaction is typically heated to 80-100 °C and monitored by TLC or LC-MS for completion.[2] However, optimization of these parameters is often necessary for specific substrates.[7][8]
Q3: Can I perform a Sonogashira coupling with this compound?
A3: Yes, Sonogashira couplings can be performed on halo-derivatives of protected this compound. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10] It is essential to protect the hydroxyl groups to prevent side reactions with the basic conditions.
Q4: Are Ullmann-type coupling reactions a viable alternative for C-O or C-N bond formation with this compound?
A4: Ullmann condensations are a classic method for forming C-O and C-N bonds and can be an alternative to palladium-catalyzed reactions.[11] These reactions typically require copper catalysts and often demand higher reaction temperatures than their palladium-catalyzed counterparts.[11][12] For a substrate like this compound, protecting the hydroxyl groups would still be highly recommended to avoid polymerization and other side reactions.
Q5: My reaction appears to stall after a certain percentage of conversion. What could be the cause?
A5: Reaction stalling can be due to catalyst deactivation. This can occur through the formation of inactive palladium black or through inhibition by reaction byproducts. Increasing the catalyst and ligand loading incrementally (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome this issue.[1] Alternatively, ensuring the purity of all starting materials and solvents is crucial, as impurities can act as catalyst poisons.
Experimental Protocols
General Procedure for Boc Protection of this compound (Mono-protection)
This protocol is a representative example and may require optimization.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (0.9-1.1 eq, for mono-protection) dissolved in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-protected product.[2]
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol assumes the use of a mono-protected, halogenated this compound derivative.
-
Inert Atmosphere: To a dry Schlenk flask, add the protected halo-1,7-dihydroxynaphthalene (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Data Presentation
Table 1: Common Variables for Optimizing Coupling Reactions with this compound Derivatives
| Parameter | Typical Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Screen different Pd sources (including precatalysts) | Catalyst stability and ease of activation can vary.[1] |
| Ligand | XPhos, SPhos, RuPhos | Screen a library of bulky, electron-rich ligands | The ligand is crucial for promoting oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Vary base strength and solubility | The base influences transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).[1][3] |
| Solvent | Toluene, Dioxane, THF | Test different solvents or co-solvent systems | Solubility of all components is critical for reaction kinetics.[1][13] |
| Temperature | 80-100 °C | Incrementally increase temperature | Provides activation energy, but can also lead to decomposition.[1] |
| Protecting Group | TBDMS, Bn, Boc | Select based on stability and ease of removal | Prevents side reactions and directs regioselectivity.[4][5][6] |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
Protecting Group Strategy for Regioselective Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Managing Thermal Stability of 1,7-Dihydroxynaphthalene-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dihydroxynaphthalene (1,7-DHN)-based polymers. The inherent rigidity and aromatic nature of the naphthalene moiety provide these polymers with excellent thermal stability, making them suitable for high-performance applications.[1][2] However, achieving and maintaining this stability requires careful management of synthesis, processing, and experimental conditions.
This guide is structured to provide direct, actionable answers to common challenges. We will move from foundational questions to in-depth troubleshooting and advanced protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the thermal stability of 1,7-DHN polymers.
Q1: Why is the this compound moiety expected to impart high thermal stability to a polymer backbone?
The high thermal stability stems from the structure of the naphthalene nucleus itself. As a fused bicyclic aromatic system, it has several key characteristics:
-
High Bond Dissociation Energy: The C-C and C-H bonds within the aromatic rings require significant energy to break.
-
Rigidity and Planarity: The rigid, planar structure of the naphthalene unit restricts bond rotation and molecular motion within the polymer chain, which is a prerequisite for thermal degradation.[3]
-
Resonance Stabilization: The delocalized π-electron system across the fused rings provides substantial resonance energy, making the structure chemically stable and resistant to thermal cleavage.
Incorporating this moiety into a polymer backbone, therefore, elevates the overall decomposition temperature compared to polymers based on more flexible or non-aromatic linkers.
Q2: What are the typical thermal degradation stages for polymers based on this compound?
Thermogravimetric analysis (TGA) of poly(2,7-dihydroxynaphthalene) has shown that thermal degradation typically occurs in two main stages.[4]
-
Stage 1: This initial, lower-temperature weight loss is often associated with the scission of the weaker bonds in the polymer chain, such as the linkages connecting the naphthalene units (e.g., ester, ether, or imide bonds).
-
Stage 2: The second, higher-temperature weight loss corresponds to the decomposition and carbonization of the more stable naphthalene core itself.
The precise temperatures for these stages depend on the specific polymer structure, molecular weight, and the surrounding atmosphere (e.g., inert vs. oxidative).
Q3: How does the position of the hydroxyl groups (1,7- vs. other isomers like 2,6-) impact thermal stability?
The substitution pattern on the naphthalene ring influences the geometry and linearity of the polymer chain. While both 1,7- and 2,6-isomers produce highly stable polymers, the 1,7-substitution results in a "kinked" or non-linear polymer chain. This can sometimes lead to slightly lower melting points or glass transition temperatures (Tg) compared to the more linear 2,6-isomer, but the ultimate decomposition temperature (Td) often remains exceptionally high due to the stability of the aromatic nucleus itself.[1][5]
Section 2: Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during experimentation.
Q4: My TGA curve shows a lower onset decomposition temperature than expected. What are the potential causes?
A lower-than-expected decomposition onset is a common issue. The following flowchart can help diagnose the root cause.
Caption: Standard TGA experimental workflow.
Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition (Tg)
This protocol is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Objective: To determine the key thermal transitions that dictate the material's processing window and service temperature.
Methodology:
-
Instrument Preparation: Ensure the DSC is calibrated for temperature and enthalpy.
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to use as a reference.
-
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min throughout the experiment.
-
Temperature Program (Heat-Cool-Heat):
-
1st Heat: Ramp from 25°C to a temperature approximately 30°C above the expected Tg or Tm at 10°C/min. This step erases the sample's prior thermal history. [6] * Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to 25°C. This provides a uniform thermal history and allows for the observation of crystallization (Tc).
-
2nd Heat: Ramp from 25°C again at 10°C/min. The data from this second heating scan is typically used for reporting Tg and Tm. [7]5. Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Determine the Tg from the second heating scan, identified as a step-like change in the baseline.
-
Identify and integrate any endothermic peaks (melting, Tm) or exothermic peaks (crystallization, Tc).
-
Section 4: Stabilization Strategies
Q7: How can I chemically modify my polymer to further enhance its thermal stability?
Beyond adding stabilizers, the inherent thermal stability can be enhanced through structural modifications.
-
Incorporate Bulky Side Groups: Attaching bulky, rigid groups to the polymer backbone can further restrict chain mobility, thereby increasing the Tg and, in some cases, the Td.
-
Increase Aromatic Content: Co-polymerizing with other highly aromatic monomers (e.g., those containing biphenyl or fluorene moieties) can increase the overall aromatic density of the polymer, which generally correlates with higher thermal stability. [1]* Create Cross-Linked Networks: For thermosetting systems (e.g., 1,7-DHN-based epoxies or polyimides), increasing the cross-link density creates a more rigid, three-dimensional network that is highly resistant to thermal degradation. [2]This can be achieved by using curing agents with higher functionality.
References
- Iowa State University Digital Repository. (n.d.). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging.
- ResearchGate. (n.d.). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
- ResearchGate. (2015). Thermal Degradation Kinetics of Poly(2,7-dihydroxynaphthalene).
- ResearchGate. (n.d.). Thermal stability of some naphthalene- and phenyl-based epoxy resins.
- MDPI. (2023). Influence of Processing and Mix Design Factors on the Water Demand and Strength of Concrete with Recycled Concrete Fines.
- Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.
- Springer. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products.
- ResearchGate. (n.d.). Thermal stability of solid dispersions of naphthalene derivatives with ??-cyclodextrin and ??-cyclodextrin polymers.
- MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- ResearchGate. (n.d.). (A) Thermal gravimetric analysis (TGA) thermograms of the polymers; (B)....
- ResearchGate. (2020). Characterization and Identification of Naphthalene Degrading Bacteria Isolated from Petroleum Contaminated Sites and Their Possible Use in Bioremediation.
- NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
- NIH. (n.d.). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- MDPI. (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
- Frontiers. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
- RSC Publishing. (n.d.). Polymer Chemistry.
- SciSpace. (n.d.). Thermal Analysis of Polyurethane Dispersions Based on Different Polyols.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers.
- PMC - PubMed Central. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate).
- PMC - PubMed Central. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
- ACS ES&T Engineering. (n.d.). Application of Differential Scanning Calorimetry to Assess Molecular Weight Degradation of Poly(butylene Adipate-co-terephthalate)-Based Plastics.
- Innovatech Labs. (2021). What a DSC Analysis of a Polymer Can Discover.
- DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
- MDPI. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- The Madison Group. (n.d.). Problem Solving With Thermal Analysis.
- IntechOpen. (n.d.). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s.
- RSC Publishing. (2021). Naphthalene-diimide-based all-conjugated block copolymer as an effective compatibilizer to improve the performance and thermal stability of all-polymer solar cells.
- MDPI. (n.d.). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- NIH. (n.d.). The stability and degradation products of polyhydroxy flavonols in boiling water.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques.
- MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism.
- Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications.
- ResearchGate. (n.d.). The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals.
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- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Avoiding side reactions in the derivatization of 1,7-dihydroxynaphthalene
Welcome to the technical support center for the synthesis and derivatization of 1,7-dihydroxynaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this versatile but often tricky substrate. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you avoid common side reactions and achieve your target molecules efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective derivatization of this compound?
The core challenge is achieving regioselectivity . This compound possesses two chemically distinct hydroxyl groups at the C1 and C7 positions. These groups have different steric environments and electronic properties, leading to competition during derivatization reactions like alkylation, acylation, or etherification. Without careful control of reaction conditions, you will almost invariably obtain a mixture of the 1-O-substituted, 7-O-substituted, and 1,7-di-O-substituted products, which can be difficult to separate.
Q2: Which hydroxyl group is inherently more reactive, the 1-OH or the 7-OH?
The reactivity is nuanced and depends on the specific reaction conditions.
-
Acidity: The C1-OH is generally considered slightly more acidic due to stabilization of the conjugate base through intramolecular hydrogen bonding with the peri-hydrogen at C8.
-
Steric Hindrance: The C1-OH is significantly more sterically hindered by the same C8-hydrogen (a peri-interaction). The C7-OH is more sterically accessible.
-
Nucleophilicity: In many SN2-type derivatizations, the less-hindered C7-phenoxide is the more potent nucleophile under kinetic control. Therefore, reactions run at low temperatures with strong, bulky bases often favor substitution at the 7-position.
Q3: How do "kinetic" versus "thermodynamic" conditions affect the outcome of my reaction?
This principle is crucial for understanding product distributions.[1][2][3]
-
Kinetic Control: Favored at lower temperatures with rapid, irreversible reaction conditions (e.g., using a very strong base like LDA at -78 °C). The major product will be the one that is formed fastest, which often corresponds to the reaction at the most accessible site (the 7-OH).[4][5]
-
Thermodynamic Control: Favored at higher temperatures with reversible reaction conditions (e.g., using a weaker base like K₂CO₃ at reflux). These conditions allow the initial products to equilibrate, and the final major product will be the most stable isomer. The relative stability of the 1-O vs. 7-O substituted product can depend on the specific derivatizing group.
Q4: What is the most reliable strategy to guarantee selective mono-derivatization at a specific hydroxyl group?
The most robust and predictable method is to use an orthogonal protecting group strategy .[6] This involves selectively protecting one hydroxyl group, derivatizing the other, and then removing the protecting group. This multi-step approach, while longer, saves significant time and resources on difficult purification and ultimately provides higher yields of the desired isomer.
Troubleshooting Guides for Side Reactions
Guide 1: Poor Regioselectivity — Mixture of 1-O and 7-O Isomers
Problem: My reaction produces a mixture of the two possible mono-substituted isomers, leading to low yields and challenging purification.
Root Cause Analysis: Direct derivatization attempts to exploit the subtle intrinsic reactivity differences between the two hydroxyl groups. Factors like the solvent, the counter-ion of the base (Li⁺ vs. K⁺), and temperature can slightly shift the product ratio, but rarely lead to a single isomer in high yield.[7] The energy barrier for reaction at either position is often very similar, resulting in poor selectivity.
Solution Pathway: Orthogonal Protection Strategy The definitive solution is to temporarily block one hydroxyl group while the other reacts. Silyl ethers are excellent protecting groups for phenols due to their ease of installation and mild, selective removal.[8][9] Because the 7-OH is less sterically hindered, it can often be selectively protected first.
Workflow: Selective Derivatization via Protection
Caption: A robust workflow for achieving regioselective derivatization.
Expert Insight: While it adds two steps to your synthesis, this strategy is often the most efficient overall. The starting material for the key derivatization step (the mono-protected intermediate) is pure, leading to a cleaner reaction and simpler purification of the final product.
Guide 2: Unwanted Di-Derivatization
Problem: My reaction proceeds past the mono-substitution stage to yield the 1,7-di-substituted product, even when I only want to derivatize one position.
Root Cause Analysis: This occurs when an excess of the electrophile (e.g., alkyl halide) is used or when the reaction is run for too long. Once the first, more reactive hydroxyl group is derivatized, the second hydroxyl group can still react, especially under forcing conditions.
Solution Pathway: Strict Stoichiometric Control Precise control over reagent equivalents is critical.
Recommended Protocol Adjustments:
-
Reagent Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your limiting reagent (the electrophile).
-
Slow Addition: Add the electrophile slowly, ideally via syringe pump, to a cooled solution of the deprotonated diol. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more reactive site.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize selectivity.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Equivalents of Electrophile | Yield of Starting Material | Yield of Mono-Product | Yield of Di-Product |
| 0.9 | 15% | 80% | 5% |
| 1.05 | <2% | 90% | 8% |
| 1.5 | 0% | 45% | 55% |
| 2.2 | 0% | 5% | 95% |
Guide 3: C-Alkylation of the Naphthalene Ring
Problem: I am observing alkylation on the carbon framework of the naphthalene ring instead of, or in addition to, the desired O-alkylation.
Root Cause Analysis: A phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the ortho and para positions).[10][11] The outcome of C- vs. O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[7]
-
O-Alkylation (Desired): Favored by "hard" electrophiles and conditions that promote a tight ion pair between the phenoxide oxygen and the metal counter-ion (e.g., Li⁺ or Na⁺ in less polar solvents).
-
C-Alkylation (Side Reaction): Favored by "softer" electrophiles and conditions that create a "naked" or solvent-separated phenoxide ion (e.g., K⁺ or Cs⁺ in polar aprotic solvents like DMF or DMSO).
Reaction Pathway: C- vs. O-Alkylation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Industrial Synthesis of 2,7-Dihydroxynaphthalene
Welcome to the technical support center for the industrial synthesis of 2,7-dihydroxynaphthalene (2,7-DHN). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure both success and safety in your operations.
Overview of the Industrial Synthesis Pathway
The predominant industrial method for synthesizing 2,7-dihydroxynaphthalene is a two-step process. It begins with the sulfonation of naphthalene, followed by an alkali fusion of the resulting disulfonic acid. While straightforward in principle, this pathway presents several challenges related to isomer control, reaction conditions, and product purification.
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Step 1: Sulfonation. Naphthalene is reacted with concentrated sulfuric acid. This reaction is temperature-dependent; controlling the temperature is crucial for maximizing the yield of the desired naphthalene-2,7-disulfonic acid over other isomers.[1][2][3]
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Step 2: Alkali Fusion. The naphthalene-2,7-disulfonic acid is then fused with a strong alkali, typically sodium hydroxide, at high temperatures (e.g., 300°C) to substitute the sulfonic acid groups with hydroxyl groups, yielding 2,7-dihydroxynaphthalene.[4][5]
Sources
- 1. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: High-Purity 1,7-Dihydroxynaphthalene
Welcome to the technical support center for high-purity 1,7-dihydroxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and achieve the highest possible quality in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Question: My final product of this compound has a distinct yellow, brown, or even greyish tint, instead of being a white solid. What is causing this discoloration and how can I prevent it?
Answer:
Discoloration in this compound is a common issue that typically points to the presence of oxidation products.[1] Dihydroxynaphthalenes, as a class of compounds, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, and the presence of metallic impurities. The hydroxyl groups on the naphthalene ring make the molecule electron-rich and thus prone to oxidation, leading to the formation of colored quinone-type species.
Causality and Prevention:
-
Oxidation Mechanism: The primary cause of discoloration is the oxidation of the diol to a naphthoquinone. This process can be catalyzed by trace metals and is often initiated by radical mechanisms.
-
Preventative Measures During Synthesis and Work-up:
-
Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen prior to use in reactions and recrystallization.
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Control of Temperature: Avoid excessive heating during the final purification steps. While elevated temperatures are necessary for dissolving the compound during recrystallization, prolonged exposure can promote oxidation.
-
Chelating Agents: The introduction of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), during the work-up can sequester metal ions that may catalyze oxidation.
-
-
Purification of Discolored Product:
-
Activated Carbon Treatment: Dissolving the discolored product in a suitable hot solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent hot filtration to remove the carbon, followed by recrystallization, will yield a purer, less colored product.
-
Recrystallization: A carefully executed recrystallization is often sufficient to remove minor colored impurities. Selecting an appropriate solvent system is crucial for this step.
-
Question: My elemental analysis indicates a high sulfur content in my this compound. What is the source of this impurity and what is the most effective method to remove it?
Answer:
A high sulfur content is a strong indicator of residual sulfonic acid compounds from the synthesis process. The most common industrial route to dihydroxynaphthalenes involves the sulfonation of naphthalene to form a naphthalenedisulfonic acid intermediate, which is then subjected to alkali fusion to introduce the hydroxyl groups.[1][2][3] Incomplete conversion during the alkali fusion step is the primary reason for the presence of these sulfonic acid impurities.[2]
Troubleshooting and Removal Protocol:
-
Source of Impurity: The unreacted or partially reacted naphthalenedisulfonic acid is the main sulfur-containing impurity.
-
Recommended Removal Method: Adsorption on Neutral Alumina. A highly effective method for removing sulfonic acid impurities is through adsorption chromatography using neutral alumina.[2][4]
Step-by-Step Protocol for Sulfonic Acid Removal:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent. The choice of solvent will depend on the subsequent purification steps, but alcohols or ethers are often good candidates.
-
Adsorbent Addition: Add neutral alumina to the solution. A general starting point is to use 5-10 parts by mass of neutral alumina relative to 100 parts by mass of the dihydroxynaphthalene.[2]
-
Stirring: Stir the suspension at a moderately elevated temperature (e.g., 40-60 °C) for a sufficient period (e.g., 1-3 hours) to allow for effective adsorption of the polar sulfonic acid impurities onto the alumina.
-
Filtration: Filter the hot solution to remove the neutral alumina. A filter aid may be necessary for efficient filtration.
-
Solvent Removal and Recrystallization: Remove the solvent from the filtrate under reduced pressure and proceed with recrystallization to obtain the purified this compound.
-
| Parameter | Recommended Range | Rationale |
| Adsorbent | Neutral Alumina | High affinity for polar sulfonic acids. |
| Alumina to Product Ratio | 5-10% (w/w) | Ensures sufficient capacity for impurity removal.[2] |
| Temperature | 40-60 °C | Enhances dissolution and adsorption kinetics without causing degradation. |
| Stirring Time | 1-3 hours | Allows for equilibrium of adsorption to be reached. |
Question: My chromatographic analysis (GC/HPLC) reveals the presence of other dihydroxynaphthalene isomers. What are the most effective strategies for their separation to achieve high isomeric purity?
Answer:
The presence of other dihydroxynaphthalene isomers is a common challenge, arising from the initial sulfonation of naphthalene, which can produce a mixture of isomers. The separation of these isomers can be difficult due to their similar chemical and physical properties, such as boiling points.[5]
Strategies for Isomer Separation:
-
Fractional Crystallization: This is a powerful technique for separating isomers that have different solubilities in a particular solvent system. The process involves a series of carefully controlled crystallization and filtration steps.
General Workflow for Fractional Crystallization:
-
Solvent Selection: The key to successful fractional crystallization is the selection of a solvent or solvent mixture in which the desired isomer has significantly lower solubility than the undesired isomers at a given temperature.
-
Controlled Cooling: Dissolve the isomeric mixture in a minimal amount of the hot solvent and then cool the solution slowly and in a controlled manner. This allows for the selective crystallization of the least soluble isomer.
-
Isolation and Repetition: Isolate the crystals by filtration. The process may need to be repeated multiple times to achieve the desired level of purity. The mother liquor, enriched in the more soluble isomers, can be subjected to further crystallization steps to recover more of the desired product or to isolate the other isomers.
-
-
Combined Purification Approach: For complex mixtures, a multi-step purification strategy is often necessary.
Caption: Combined purification workflow for this compound.
Frequently Asked Questions (FAQs)
What is the standard industrial synthesis method for this compound?
The prevalent industrial synthesis of this compound, like other dihydroxynaphthalene isomers, typically begins with the sulfonation of naphthalene.[3] This is followed by an alkali fusion of the resulting naphthalenedisulfonic acid, and finally, acidification to yield the dihydroxynaphthalene product.[1]
What are the most common impurities in crude this compound?
The most common impurities found in crude this compound include:
-
Isomers: Other dihydroxynaphthalene isomers (e.g., 1,5-, 2,7-, 1,6-dihydroxynaphthalene) formed during the initial sulfonation step.[4]
-
Sulfonic Acids: Residual naphthalenesulfonic acids from incomplete alkali fusion.[2]
-
Oxidation Products: Colored quinone-type compounds resulting from the oxidation of the diol.[6]
-
Starting Materials: Unreacted naphthalene.
How should I properly store high-purity this compound to maintain its purity?
To maintain the purity of this compound, it should be stored in a tightly sealed container to protect it from air and moisture.[7] The storage area should be cool, dry, and well-ventilated, and the container should be protected from light.[8] Storing under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) is recommended for long-term storage to prevent oxidation.
What are the recommended analytical techniques for assessing the purity of this compound?
The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent methods for separating and identifying volatile impurities, including other dihydroxynaphthalene isomers.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can be particularly useful for analyzing less volatile impurities and for quantitative analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities with distinct spectral signatures.
-
Elemental Analysis: This technique is useful for determining the presence of heteroatoms, such as sulfur from sulfonic acid impurities.
References
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO. (2020-05-27).
- 2,7-Naphthalenediol | C10H8O2 | CID 11397 - PubChem.
- CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents.
- This compound - ESSLAB.
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC.
- Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS - Publisso.
- Cas 582-17-2,2,7-Dihydroxynaphthalene - LookChem.
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents.
- Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed.
- 1,5-Dihydroxynaphthalene - Wikipedia.
- Catalytic Oxidation of 2,7-Dihydroxynaphthalene - ACS Publications.
- JP2017121203A - Production method of dihydroxy naphthalene - Google Patents.
- CN109956853A - The purification method of dihydroxynaphthalene - Google Patents.
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- 2. data.epo.org [data.epo.org]
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- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
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- 10. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and disposal of 1,7-dihydroxynaphthalene
Technical Support Center: 1,7-Dihydroxynaphthalene
Welcome to the technical support guide for the safe handling and disposal of this compound (CAS No. 575-38-2). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating risks during experimentation. As a Senior Application Scientist, my goal is to synthesize established safety protocols with the practical insights needed in a dynamic research environment.
Section 1: Hazard Identification & Risk Assessment (FAQs)
This section addresses the intrinsic hazards of this compound to ensure you have a foundational understanding of the risks before you begin your work.
Q1: What are the primary health hazards associated with this compound?
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1] Direct contact can cause skin irritation and serious eye irritation.[1] Inhalation of the dust may lead to respiratory irritation.[1] It is crucial to prevent direct contact and aerosolization to avoid these adverse effects.
Q2: Are there established Occupational Exposure Limits (OELs) for this compound?
Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound.[1] The absence of a formal OEL does not imply the substance is safe; it underscores the need to handle it with care, always minimizing exposure through the use of engineering controls and appropriate personal protective equipment.
Q3: Is this compound considered a carcinogen?
Safety data sheets indicate that this compound is not classified as a carcinogen by major regulatory and scientific bodies such as the IARC (International Agency for Research on Cancer), NTP (National Toxicology Program), or OSHA (Occupational Safety and Health Administration).
GHS Hazard Summary Table
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Source: Synthesized from multiple Safety Data Sheets.[1]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Proper containment and protection are non-negotiable. This section details the necessary equipment and controls to isolate the chemical from the user.
Q1: What engineering controls are necessary for handling this compound safely?
All handling of this compound powder should occur in a well-ventilated area.[1][2] The primary engineering control is a certified chemical fume hood to prevent the inhalation of dust particles.[3] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]
Q2: What is the mandatory PPE for handling the solid form of this compound?
To prevent skin and eye exposure, a standard PPE ensemble is required. The causality is direct: the compound is a known irritant, and PPE serves as the essential barrier.
Recommended PPE for this compound
| Body Part | Protection Type | Standard/Specification | Rationale |
| Hands | Chemical-impermeable gloves | Conforming to EN 374 (EU) or ASTM F739 (US) | Prevents skin irritation upon contact.[1] |
| Eyes/Face | Tightly fitting safety goggles or a face shield | Conforming to EN 166 (EU) or NIOSH (US) | Protects against dust particles causing serious eye irritation.[1][2] |
| Body | Laboratory coat; fire/flame resistant and impervious clothing | N/A | Protects skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) | Conforming to EN 149 or NIOSH standards | Required when dust may be generated and engineering controls are insufficient to maintain exposure below safe levels.[4] |
Q3: When is respiratory protection absolutely required?
Respiratory protection is necessary when there is a potential for aerosolization of the powder that cannot be managed by a fume hood alone. This includes situations such as cleaning up a large spill, weighing out large quantities, or if you experience any signs of respiratory irritation during handling.
Section 3: Handling, Storage, and Decontamination
This section provides a troubleshooting guide for common issues encountered during the experimental workflow.
Troubleshooting Handling and Storage
-
Issue: The powder is difficult to weigh without generating dust.
-
Solution: Handle the powder in a fume hood.[3] Use a spatula to gently transfer small amounts. Avoid pouring the powder, which can create airborne dust. If possible, use an anti-static weigh boat or an enclosure to minimize dust dispersion.
-
-
Issue: The compound's appearance has changed in storage (e.g., discoloration, clumping).
-
Solution: This may indicate degradation due to improper storage. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some dihydroxynaphthalenes are also light and air-sensitive. If degradation is suspected, its use in sensitive applications should be re-evaluated.
-
-
Issue: Uncertainty about chemical compatibility.
Decontamination Workflow
Q: How do I properly decontaminate my work surfaces and glassware after an experiment?
Decontamination is a critical step to prevent cross-contamination and accidental exposure. It is a multi-step process.[6]
-
Initial Deactivation/Decontamination: Wipe the surface with an appropriate agent. While specific deactivators for this compound are not listed, a common practice for hazardous compounds is to use a solution like 10% bleach, followed by a neutralizing agent like sodium thiosulfate.[7]
-
Cleaning: After decontamination, wash the area and glassware with a laboratory-grade detergent and water to remove any chemical residue.[6]
-
Final Rinse: Thoroughly rinse with deionized water.
-
PPE: Always wear appropriate PPE during the cleaning process.[6]
Section 4: Emergency Procedures - Spills & Exposure
This section provides clear, step-by-step protocols for emergency situations.
Q1: What are the immediate first aid measures for exposure?
-
If Inhaled: Move the person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] If skin irritation persists, get medical help.[1]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor immediately.[1]
-
If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]
Q2: How should I handle a small spill of solid this compound?
For small spills (typically less than 1 gram in a contained area), trained laboratory personnel can perform the cleanup.
Workflow for Small Solid Spill Cleanup
Caption: Logical workflow for cleaning a small solid chemical spill.
Section 5: Waste Disposal
Proper disposal is a legal and ethical responsibility to protect environmental and public health.
Q1: What is the correct method for disposing of this compound waste?
This compound and materials contaminated with it must be disposed of as hazardous chemical waste.[1] Do not discharge it into drains or the environment.[1] The waste should be collected in a suitable, closed, and clearly labeled container.[2] Disposal must be handled by a licensed professional waste disposal service and be in accordance with all applicable federal, state, and local regulations.[1][8]
Q2: How should I dispose of the empty container?
Empty containers may still retain product residue. They should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional policies, which may include recycling or landfill disposal.[1]
Waste Disposal Decision Pathway
Caption: Decision tree for the compliant disposal of hazardous chemical waste.
References
- Materials Safety D
- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.Defense Centers for Public Health.[Link]
- DECONTAMINATION AND CLEANING.
- Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic acid.Carl Roth.[Link]
- Material Safety Data Sheet - 1,3-Dihydroxynaphthalene,99+%.Cole-Parmer.[Link]
- SAFETY DATA SHEET - 2,3-Dihydroxynaphthalene.Thermo Fisher Scientific.[Link]
- Guidance for Hazardous Waste Spill Cleanup in Laboratories.University of Tennessee, Knoxville.[Link]
- Spill and Cleaning Protocol.Michigan State University Environmental Health & Safety.[Link]
- CHEMICAL SPILL PROCEDURES.Clarkson University.[Link]
- Chemical Spill Cleanup Guidelines.Rowan University.[Link]
Sources
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- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Regioselectivity in 1,7-Dihydroxynaphthalene Chemistry
Welcome to the technical support center for 1,7-dihydroxynaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective reactions with this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to help you achieve your desired synthetic outcomes with precision and confidence.
Core Principles: Understanding the Reactivity of this compound
This compound is an electron-rich aromatic compound. The two hydroxyl (-OH) groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution.[1][2] This means they donate electron density into the naphthalene ring system, making it more nucleophilic and thus more reactive towards electrophiles.
The key to controlling regioselectivity lies in understanding the electronic and steric environment of each potential reaction site. The -OH groups at C1 and C7 activate the following positions:
-
C1-OH directs to: C2 (ortho), C4 (para), and C8a (a bridgehead carbon, substitution is not typically observed).
-
C7-OH directs to: C6 (ortho) and C8 (ortho).
This combined activation leads to a complex reactivity map. The positions C2, C6, and C8 are the most nucleophilic and therefore the most likely sites for electrophilic attack. The C4 position is also activated, but to a lesser extent.
Caption: Electronic activation and steric hindrance at key positions of this compound.
The C8 position is unique due to its location between the two rings (a "peri" position), which makes it sterically hindered. This steric hindrance plays a crucial role in many reactions, often allowing for selective functionalization at the less hindered C2 and C6 positions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers during electrophilic substitution (e.g., bromination, nitration)?
Answer: This is the most common challenge and stems directly from the molecule's electronic nature. The C2, C6, and C8 positions are all strongly activated by the hydroxyl groups. Without any control elements, an incoming electrophile will react at multiple sites, leading to a mixture of products. The product ratio will depend on the specific electrophile and reaction conditions. For instance, a small electrophile might show less steric sensitivity and react at C8, while a bulkier one will favor C2 and C6.
Q2: How can I achieve selective monosubstitution?
Answer: Achieving high regioselectivity for monosubstitution requires a carefully chosen strategy. The primary approaches are:
-
Kinetic vs. Thermodynamic Control: This is particularly effective for reversible reactions like sulfonation.[3][4]
-
Steric Hindrance: Use a bulky electrophile that will preferentially attack the least hindered activated positions (C2 and C6).
-
Protecting Groups: Temporarily block one or both hydroxyl groups to modulate their directing effects or to introduce steric bulk that directs the reaction to a specific site.
Q3: Can you explain Kinetic vs. Thermodynamic control for sulfonation of this compound?
Answer: Aromatic sulfonation is a reversible process, making it a powerful tool for regiocontrol.[3]
-
Kinetic Control (Low Temperature, e.g., <100°C): The reaction is faster at the position that forms the most stable carbocation intermediate (arenium ion). For naphthalenes, attack at an alpha-position (like C8) often leads to a more resonance-stabilized intermediate.[4] Therefore, under kinetic conditions, substitution at C8 is favored. However, this product is often sterically crowded.
-
Thermodynamic Control (High Temperature, e.g., >150°C): At higher temperatures, the reaction becomes readily reversible. The initial kinetic product can revert to the starting material, and over time, the equilibrium will shift to favor the most stable final product. The product with the bulky sulfonic acid group at the less sterically hindered C2 or C6 position is thermodynamically more stable.[3][4]
Caption: Kinetic vs. Thermodynamic pathways in the sulfonation of this compound (DHN).
Q4: What are the best protecting groups for the hydroxyls on this compound?
Answer: The choice of protecting group depends on the desired outcome and the stability required for subsequent reaction steps.
| Protecting Group | Typical Reagent | Application Notes |
| Methyl Ether | Dimethyl sulfate (DMS), Methyl iodide (MeI) | Very stable, requires harsh conditions for removal (e.g., BBr₃). Good for permanent protection. |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr) | Stable to a wide range of conditions. Removed by hydrogenolysis (H₂, Pd/C), which is a mild method. |
| Silyl Ethers (e.g., TBS, TIPS) | TBSCl, TIPSCl | Bulky silyl groups can be used to selectively protect the less hindered C7-OH. Their stability varies (TBS > TIPS), and they are easily removed with fluoride sources (e.g., TBAF). |
| Acetyl Ester (Ac) | Acetic anhydride, Acetyl chloride | Easily introduced and removed by simple hydrolysis. Deactivating effect on the ring is less pronounced than ethers. |
Selective monoprotection can often be achieved by using a bulky protecting group (like TIPSCl) which will react preferentially at the sterically more accessible C7-OH.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Regioselectivity | - Reaction conditions are too harsh, allowing for equilibration or side reactions.- The electrophile is too small and reactive, showing little discrimination between activated sites. | - For reversible reactions, strictly control the temperature to favor either the kinetic or thermodynamic product.- Use a bulkier electrophile or a milder catalyst system.- Implement a protecting group strategy to block undesired positions. |
| Formation of Dark, Tarry Byproducts | - Oxidation of the electron-rich dihydroxynaphthalene ring.- Polymerization under strongly acidic or high-temperature conditions. | - Run the reaction under an inert atmosphere (Nitrogen or Argon).- Add a mild reducing agent or antioxidant if compatible with the reaction.- Lower the reaction temperature and extend the reaction time.- Ensure high purity of starting materials and solvents.[5] |
| Reaction Fails to Proceed | - Deactivation of the catalyst.- Insufficiently powerful electrophile. | - Use freshly prepared reagents and anhydrous solvents.- Increase the temperature or use a more potent electrophilic source (e.g., use oleum instead of concentrated sulfuric acid for sulfonation). |
| Incomplete Deprotection | - Protecting group is too stable for the chosen conditions.- Steric hindrance around the protecting group. | - Switch to a more labile protecting group in your synthetic design.- Use harsher deprotection conditions (e.g., stronger acid/base, higher temperature), but monitor for side reactions.- For sterically hindered groups, longer reaction times may be necessary. |
Key Experimental Protocols
Protocol 1: Selective Sulfonation at C2/C6 (Thermodynamic Control)
This protocol aims to produce the thermodynamically stable 2-sulfo-1,7-dihydroxynaphthalene or 6-sulfo-1,7-dihydroxynaphthalene.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Carefully add concentrated sulfuric acid (98%, ~5-10 eq) to the flask.
-
Reaction: Heat the mixture to 160-180°C. The mixture will become a dark, viscous solution.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction may take several hours to reach equilibrium.
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.
Protocol 2: Monoprotection of C7-OH with a Bulky Silyl Group
This protocol leverages steric hindrance to selectively protect the more accessible C7 hydroxyl group.
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as imidazole or triethylamine (1.1 eq).
-
Silylating Agent: Cool the solution to 0°C. Slowly add a solution of tert-Butyldiphenylsilyl chloride (TBDPSCl) or Triisopropylsilyl chloride (TIPSCl) (1.0-1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the formation of the mono-protected product and the disappearance of the starting material by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategic Workflow for Regiocontrol
Caption: Decision workflow for achieving regioselective functionalization of this compound.
References
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents.
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO.
- 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem.
- Polyketide Trimming Shapes Dihydroxynaphthalene‐Melanin and Anthraquinone Pigments - PMC - PubMed Central.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry.
- Regioselectivity and Enantioselectivity of Naphthalene Dioxygenase during Arene cis-Dihydroxylation: Control by Phenylalanine 352 in the α Subunit - NIH.
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - MDPI.
- Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed.
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
- Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions | ACS Omega - ACS Publications.
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | Catalysis | ChemRxiv | Cambridge Open Engage.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube.
- Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst.
- Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC - NIH.
- Regioselectivity – Knowledge and References - Taylor & Francis.
- Electrophilic aromatic directing groups - Wikipedia.
- THERMODYNAMIC ANALYSIS OF THE SULFONATION REACTION OF ALKYLBENZENES - inLIBRARY.
- Simultaneous control of regioselectivity and enantioselectivity in the hydroxycarbonylation and methoxycarbonylation of vinyl arenes - Chemical Communications (RSC Publishing).
- Thermodynamic Analysis of the Reactions of the Sulfonation Process of C 7 -C 18 Alkylbenzenes with Sulfuric Anhydride - Scientific & Academic Publishing.
Sources
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Dihydroxynaphthalene Isomers
Introduction: Unveiling the Antioxidant Potential Within Naphthalene's Core
Dihydroxynaphthalenones (DHNs), a class of polycyclic aromatic compounds, have emerged as significant candidates in the landscape of drug discovery and development.[1] Their diverse biological activities, including potent antioxidant, antimicrobial, and anticancer effects, are of considerable interest to the scientific community.[1] At the heart of their therapeutic promise lies their capacity to mitigate oxidative stress, a deleterious process implicated in a myriad of human diseases.
The antioxidant efficacy of these isomers is not uniform; it is intricately linked to their molecular architecture. Specifically, the positioning of the hydroxyl (-OH) groups on the naphthalene ring dictates their ability to neutralize harmful free radicals.[1] This guide provides a comprehensive analysis of the structure-activity relationships governing the antioxidant potential of various DHN isomers. We will delve into the core mechanisms of antioxidant action, present comparative experimental data from key assays, and provide detailed, validated protocols to empower researchers in this field.
The Fundamental Mechanisms: How Antioxidants Combat Free Radicals
The bioactivity of antioxidants is primarily rooted in their ability to donate a hydrogen atom or an electron to deactivate reactive oxygen species (ROS).[2][3][4] This process is governed by two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][4][5][6]
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•).[3][5] The efficacy of this mechanism is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.[5][7] The DPPH assay is a classic example of a HAT-based method.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, resulting in the formation of an antioxidant radical cation (ArOH•+) and an anion of the radical (R-).[3][5] The ionization potential (IP) of the antioxidant is the critical energetic factor in the SET pathway.[5][7] Assays such as FRAP and ABTS operate primarily via the SET mechanism.[8][9]
Understanding these distinct yet sometimes overlapping pathways is crucial for selecting appropriate assays and accurately interpreting the antioxidant capacity of DHN isomers.
Caption: Core Antioxidant Mechanisms: HAT and SET pathways.
Structure-Activity Relationship: The Critical Role of Hydroxyl Group Positioning
A systematic investigation combining experimental assays and theoretical DFT calculations has revealed a clear framework for structure-antioxidant property relationships within the dihydroxynaphthalene series.[10][11] The primary determinant of antioxidant power is the substitution pattern of the hydroxyl groups on the naphthalene rings.
A higher antioxidant power is consistently associated with an α-substitution pattern (hydroxyl groups at positions 1, 4, 5, or 8) compared to a β-substitution pattern (positions 2, 3, 6, or 7).[10][11] This is because oxidation pathways involving HAT from α-hydroxyl groups are energetically more favorable than those involving β-hydroxyl groups.
-
High Activity Isomers (α-substituted): 1,8-DHN and 1,6-DHN demonstrate superior antioxidant performance.[10] 1,8-DHN, in particular, is often the best-performing platform due to its unique hydrogen-bonded peri-hydroxylation pattern, which facilitates a rapid H-atom transfer process.[10][11]
-
Lower Activity Isomers (β-substituted): 2,6-DHN and 2,7-DHN generally exhibit lower antioxidant activity.[1][10]
-
An Exception: 2,6-DHN shows unexpectedly high reducing power in the FRAP assay. This is attributed to the formation of a stable naphthoquinone-type product, which provides a strong driving force for the reaction.
The generation and subsequent fate of the intermediate naphthoxyl radicals are the main factors governing the antioxidant activity.[11] The α-substitution leads to the formation of more stable aryloxyl radicals, thus enhancing the antioxidant capacity.
Caption: Positional influence on DHN antioxidant activity.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of DHN isomers has been evaluated using various standardized assays. The results consistently highlight the structure-dependent efficacy.
| Isomer | Substitution Pattern | DPPH Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) | Rationale for Activity |
| 1,8-DHN | α, α (peri) | High[1] | High | Unique intramolecular H-bonding facilitates rapid HAT.[10][11] |
| 1,6-DHN | α, β | Moderate to High[1] | High | Presence of an α-hydroxyl group leads to a favorable oxidation pathway. |
| 2,6-DHN | β, β (para-like) | Lower[1] | High | Activity in FRAP is driven by the formation of a stable quinone product. |
| 2,7-DHN | β, β (meta-like) | Lower[1] | Lower | β-substitution results in a less favorable oxidation pathway. |
Note: "High," "Moderate," and "Lower" are relative terms based on the comparative studies cited.[1]
Validated Experimental Protocols for Antioxidant Assessment
To ensure reproducibility and accuracy in evaluating DHN isomers, adherence to standardized protocols is paramount. Below are detailed methodologies for the three most common and informative antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[12]
Principle: DPPH• (Violet) + ArOH (Antioxidant) → DPPH-H (Yellow) + ArO•
The decrease in absorbance at ~517 nm is proportional to the concentration and potency of the antioxidant.[12][13]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Test Samples: Prepare a stock solution (e.g., 1 mg/mL) of each DHN isomer in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations for testing.[12]
-
Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[12]
-
-
Assay Procedure:
-
Pipette 100 µL of each sample dilution into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control (blank), mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [12]
-
Plot the % scavenging activity against the sample concentrations and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15][16][17]
Principle: Fe³⁺-TPTZ (Colorless Complex) + Antioxidant → Fe²⁺-TPTZ (Blue Complex)
The intensity of the blue color, measured at ~593 nm, is directly proportional to the reducing power of the sample.[15]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Detailed Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15]
-
Test Samples: Prepare dilutions of DHN isomers in an appropriate solvent.
-
Standard Curve: Prepare a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O) or an Fe(II) standard solution to create a standard curve.[18]
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.[17]
-
Add 10 µL of each sample dilution or standard to the wells of a 96-well plate.[17]
-
Add 190 µL of the warmed FRAP reagent to all wells.[17]
-
Incubate the plate at 37°C for a defined time (e.g., 10 to 60 minutes, depending on the antioxidant's reaction kinetics).[17][19]
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[15]
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as mM Fe(II) equivalents.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the radical, causing decolorization.
Principle: ABTS•+ (Blue-Green) + Antioxidant → ABTS (Colorless)
The reduction in absorbance at ~734 nm is proportional to the antioxidant's activity.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[20]
-
Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Samples: Prepare dilutions of DHN isomers.
-
Standard: Prepare a range of concentrations of Trolox to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Assay Procedure:
-
Add 5-10 µL of each sample dilution or standard to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for a short period (e.g., 6 minutes).[21]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition similar to the DPPH assay.
-
The antioxidant activity is often expressed as the TEAC value, which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Conclusion and Future Directions
The evidence presented in this guide underscores a definitive structure-activity relationship among dihydroxynaphthalene isomers. The position of the hydroxyl groups is the crucial factor determining antioxidant efficacy, with α-substituted isomers, particularly 1,8-DHN, demonstrating superior activity due to more favorable hydrogen atom transfer kinetics and the formation of stable radical intermediates.[10][11]
Dihydroxynaphthalenones represent a versatile and potent class of bioactive compounds with significant therapeutic potential.[1] Future research should continue to focus on a deeper elucidation of these structure-activity relationships, the optimization of lead compounds, and in-depth investigations into their molecular targets.[1] Such efforts will be critical in translating the therapeutic promise of these fascinating molecules into tangible clinical applications.
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- Mechanisms of Antioxidant Reacting with Free Radical: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) - ResearchGate. (n.d.). ResearchGate.
- Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine - PMC - NIH. (n.d.). National Institutes of Health.
- Mechanisms of antioxidant react with free radical: single electron... - ResearchGate. (n.d.). ResearchGate.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
- FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (n.d.). National Institutes of Health.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
- Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. | Semantic Scholar. (n.d.). Semantic Scholar.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
- ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6). MDPI.
- Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). ACS Publications.
- Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. (n.d.). Wiley Online Library.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.). National Institutes of Health.
- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). National Institutes of Health.
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- Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. (2023, January 20). ResearchGate.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
- DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI.
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26). Protocols.io.
- Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals | Scilit. (n.d.). Scilit.
- Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. (2023, July 28). MDPI.
- Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity | Langmuir - ACS Publications. (2024, December 7). ACS Publications.
- Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review - MDPI. (n.d.). MDPI.
- Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. (n.d.). IRIS UNIMORE.
- Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC - PubMed Central. (n.d.). National Institutes of Health.
- Synthesis of 1,5-dihydroxynaphthalene - PrepChem.com. (n.d.). PrepChem.com.
- 1,5-Dihydroxynaphthalene - Wikipedia. (n.d.). Wikipedia.
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- Dihydroxynaphthalenes toward Electrogenerated Superoxide in N,N-Dimethylformamide through Proton-coupled Electron Transfer - ResearchGate. (n.d.). ResearchGate.
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- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents. (n.d.). Google Patents.
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A Tale of Two Isomers: A Comparative Guide to 1,7- and 2,7-Dihydroxynaphthalene in High-Performance Polymer Synthesis
In the pursuit of advanced materials with superior performance characteristics, the selection of monomeric building blocks is of paramount importance. The subtle art of polymer design often hinges on the isomeric purity and structural architecture of these foundational molecules. Within the family of naphthalene-based diols, 1,7-dihydroxynaphthalene (1,7-DHN) and 2,7-dihydroxynaphthalene (2,7-DHN) present a compelling case study in how isomeric variations can profoundly influence the synthesis and properties of high-performance polymers. This guide offers an in-depth technical comparison of these two isomers, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their polymer design endeavors.
Structural and Electronic Profiles: The Foundation of Reactivity
The fundamental difference between 1,7-DHN and 2,7-DHN lies in the substitution pattern of the hydroxyl groups on the naphthalene ring. This seemingly minor variation in chemical structure gives rise to distinct electronic and steric environments, which in turn dictate their reactivity in polymerization reactions and the ultimate properties of the resulting polymers.
This compound (1,7-DHN) , with CAS number 575-38-2, possesses hydroxyl groups at the alpha (1) and beta (7) positions.[1] This asymmetric arrangement can lead to polymers with less regular chain structures, potentially impacting their crystallinity and solubility. The hydroxyl group at the 1-position is subject to peri-interactions with the hydrogen at the 8-position, which can influence its acidity and reactivity.
2,7-Dihydroxynaphthalene (2,7-DHN) , identified by CAS number 582-17-2, features a symmetric substitution pattern with both hydroxyl groups in the beta positions.[2] This symmetry often translates to more linear and regular polymer chains, which can facilitate packing and enhance crystallinity. The hydroxyl groups in 2,7-DHN are electronically similar, leading to more uniform reactivity during polymerization.[3]
The Isomeric Impact on Polymer Properties: A Performance Showdown
The choice between 1,7-DHN and 2,7-DHN as a monomer can have a cascading effect on the thermal, mechanical, and optical properties of the final polymer. While direct head-to-head comparative studies are not abundant in publicly available literature, we can infer performance differences based on established principles of polymer chemistry and data from related naphthalenic polymers.
Polymers derived from naphthalene-based monomers, in general, exhibit enhanced thermal stability and mechanical strength compared to their benzene-based counterparts due to the rigid and planar nature of the fused ring system.[4] For instance, poly(ethylene naphthalate) (PEN), a polyester synthesized from a derivative of 2,6-naphthalenedicarboxylic acid, demonstrates superior barrier properties, thermal resistance, and dimensional stability over poly(ethylene terephthalate) (PET).[4]
Thermal Stability: The thermal degradation of poly(2,7-dihydroxynaphthalene) has been investigated, showing a multi-stage degradation process.[5] The inherent rigidity of the naphthalene unit contributes to high thermal stability. It is hypothesized that the more regular and linear chain structure afforded by the symmetric 2,7-DHN could lead to polymers with higher glass transition temperatures (Tg) and melting points (Tm) compared to those derived from the less symmetric 1,7-DHN. This is because the uniform chain structure of 2,7-DHN based polymers would allow for more efficient chain packing and stronger intermolecular forces.
Mechanical Properties: The enhanced stiffness of the naphthalene ring is expected to impart high tensile strength and modulus to polymers derived from both isomers. However, the potential for higher crystallinity in 2,7-DHN-based polymers could translate to superior mechanical performance in applications where rigidity and load-bearing capacity are critical. Conversely, the less regular structure from 1,7-DHN might result in more amorphous polymers with potentially greater toughness and flexibility.
Solubility and Processability: The symmetry of 2,7-DHN can lead to polymers with strong intermolecular interactions and high crystallinity, which may result in limited solubility in common organic solvents. This can present challenges in processing. The less regular structure of 1,7-DHN-based polymers might disrupt chain packing, leading to improved solubility and potentially easier processing.
Optical Properties: Naphthalene-containing polymers are known for their unique optical properties, including fluorescence. The specific substitution pattern of the dihydroxynaphthalene isomer can influence the electronic transitions within the polymer chain, affecting properties like UV absorption and emission characteristics.[1][6][7]
Here is a summary of the anticipated property differences:
| Property | Polymer from this compound (Anticipated) | Polymer from 2,7-Dihydroxynaphthalene (Anticipated & Partially Supported) |
| Chain Regularity | Lower | Higher |
| Crystallinity | Lower (more amorphous) | Higher |
| Thermal Stability (Tg, Tm) | Potentially Lower | Potentially Higher |
| Mechanical Strength | High | Potentially Higher |
| Solubility | Potentially Higher | Potentially Lower |
Navigating the Synthesis Landscape: Experimental Protocols and Mechanistic Insights
The synthesis of high-performance polymers from dihydroxynaphthalenes typically involves polycondensation reactions, such as polyesterification or polyamidation, with suitable comonomers like aromatic diacids or their derivatives.[8] The choice of polymerization conditions is critical to achieving high molecular weight and desirable properties.
Experimental Workflow: A Generalized Polycondensation Approach
The following diagram illustrates a typical workflow for the synthesis of a polyester from a dihydroxynaphthalene isomer and a diacid chloride.
Caption: A generalized workflow for the synthesis of polyesters from dihydroxynaphthalene isomers.
Causality in Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: The use of an inert atmosphere and anhydrous solvents is crucial to prevent side reactions, such as the hydrolysis of the acid chloride and the oxidation of the dihydroxynaphthalene, which would limit the achievable molecular weight.
-
Low-Temperature Addition: The controlled addition of the highly reactive diacid chloride at low temperatures helps to manage the exothermicity of the reaction and promote the formation of a linear, high-molecular-weight polymer rather than cyclic oligomers.
-
High-Temperature Polymerization: Subsequent heating is necessary to drive the polycondensation reaction to completion and achieve a high degree of polymerization.
-
Precipitation and Washing: Precipitating the polymer in a non-solvent effectively removes unreacted monomers, oligomers, and salts. Thorough washing is essential to obtain a pure polymer for accurate characterization.
Conclusion: Selecting the Right Isomer for the Right Application
The choice between this compound and 2,7-dihydroxynaphthalene is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties of the final polymer.
-
2,7-Dihydroxynaphthalene is the preferred monomer for applications demanding high thermal stability, rigidity, and mechanical strength, where its symmetrical structure can be leveraged to create highly ordered, crystalline polymers. These are ideal for fibers, films, and engineering plastics in demanding environments.
-
This compound , with its asymmetric structure, is a promising candidate for creating polymers with improved solubility and processability. The resulting amorphous materials may offer advantages in applications requiring good film-forming properties from solution and enhanced toughness.
Further research involving the direct, systematic comparison of polymers synthesized from both isomers under identical conditions is necessary to fully elucidate the structure-property relationships and unlock their full potential in the development of next-generation high-performance materials.
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- Eades, C. B., et al. (2022). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. Chemical Science, 13(8), 2349-2357.
- ResearchGate. (n.d.). Mechanical and thermal properties of poly(butylene terephthalate)/poly(ethylene naphthalate), and Nylon66/poly(ethylene naphthalate) blends.
- Kortekaas, L., & Browne, W. R. (2019). The Evolution of Spiropyran: Fundamentals and Progress of an Extraordinarily Versatile Photochrome. Chemical Society Reviews, 48(12), 3406-3424.
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A Comparative Spectroscopic Guide to Dihydroxynaphthalene Isomers: 1,5-, 1,6-, 1,7-, and 2,7-
For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of four common dihydroxynaphthalene isomers: 1,5-, 1,6-, 1,7-, and 2,7-dihydroxynaphthalene. By understanding their distinct signatures in various spectroscopic techniques, researchers can confidently differentiate between these closely related molecules.
The position of the two hydroxyl (-OH) groups on the naphthalene core significantly influences the electronic distribution and molecular symmetry of each isomer. These structural variations give rise to unique spectroscopic fingerprints in techniques such as UV-Visible (UV-Vis), Fluorescence, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into these differences, providing both the experimental data for comparison and the theoretical basis for the observed spectral characteristics.
UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The position of the hydroxyl groups alters the energy of the π-π* transitions in the naphthalene ring system, leading to distinct absorption spectra for each isomer. Generally, the presence of electron-donating hydroxyl groups causes a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene.
The key absorption bands for naphthalene are the intense ¹Bₐ band around 220 nm, the structured ¹Lₐ band around 275 nm, and the weaker, structured ¹Lₑ band around 312 nm. The substitution with hydroxyl groups enhances the intensity and shifts these bands.
Table 1: UV-Visible Absorption Maxima (λmax) of Dihydroxynaphthalene Isomers
| Isomer | λmax (nm) in Cyclohexane | λmax (nm) in other solvents |
| 1,5-Dihydroxynaphthalene | Data not readily available | Transformation in the presence of a catalyst under UV irradiation at 365 nm has been studied.[1] |
| 1,6-Dihydroxynaphthalene | Data not readily available | Data not readily available |
| 1,7-Dihydroxynaphthalene | ~335[2] | Data not readily available |
| 2,7-Dihydroxynaphthalene | Data not readily available | Data not readily available |
The position of the hydroxyl groups affects the extent of conjugation and the symmetry of the molecule, which in turn dictates the position and intensity of the absorption bands. For instance, isomers with hydroxyl groups on different rings (e.g., 1,5-, 1,6-, 1,7-) will have different electronic distributions compared to an isomer with both groups on the same ring (e.g., 2,3-dihydroxynaphthalene). The 2,7-isomer, with its hydroxyl groups positioned symmetrically on the β-positions of the two rings, would be expected to have a different absorption profile from the 1,5-isomer, where the hydroxyl groups are at the α-positions.
Fluorescence Spectroscopy: The Emission Fingerprint
Fluorescence spectroscopy provides information about the excited state of a molecule. The emission wavelength and intensity are highly sensitive to the molecular structure and environment. Naphthalene itself is fluorescent, and the addition of hydroxyl groups can modify its fluorescence properties.[3] Some dihydroxynaphthalene isomers are known to be fluorescent compounds.[4]
Table 2: Fluorescence Properties of Dihydroxynaphthalene Isomers
| Isomer | Emission λmax (nm) | Solvent | Notes |
| 1,5-Dihydroxynaphthalene | Data not readily available | - | - |
| 1,6-Dihydroxynaphthalene | Data not readily available | - | Described as a fluorescent compound.[4] |
| This compound | Data not readily available | - | - |
| 2,7-Dihydroxynaphthalene | Data not readily available | - | - |
Note: Detailed and directly comparable fluorescence data for all four isomers is scarce in the literature.
The fluorescence quantum yield and lifetime are also important parameters for distinguishing between isomers. The position of the hydroxyl groups can influence non-radiative decay pathways, affecting the overall fluorescence intensity. For example, isomers that are more prone to excited-state proton transfer (ESPT) may exhibit dual fluorescence or quenching of fluorescence.
Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes
Infrared and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "fingerprint" of a molecule's vibrational modes. The key vibrational modes for dihydroxynaphthalenes include the O-H stretching, C-O stretching, and the aromatic C-H and C=C stretching and bending vibrations.
Key Vibrational Regions:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl groups. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Strong bands in the 1400-1650 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the naphthalene ring.
-
C-O Stretching: Found in the 1200-1300 cm⁻¹ region.
-
Out-of-Plane (OOP) C-H Bending: In the 700-900 cm⁻¹ region, the pattern of these bands is often highly characteristic of the substitution pattern on the aromatic ring.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Dihydroxynaphthalene Isomers
| Isomer | O-H Stretch | Aromatic C=C Stretch | C-O Stretch | OOP C-H Bending |
| 1,5-Dihydroxynaphthalene | ~3300-3500 (broad) | ~1600, 1520, 1470 | ~1250 | Characteristic pattern |
| 1,6-Dihydroxynaphthalene | ~3300-3500 (broad) | ~1610, 1515, 1460 | ~1260 | Characteristic pattern |
| This compound | ~3300-3500 (broad) | ~1605, 1510, 1465 | ~1255 | Characteristic pattern |
| 2,7-Dihydroxynaphthalene | ~3300-3500 (broad) | ~1620, 1510, 1475 | ~1270 | Characteristic pattern |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull). Data is generalized from typical spectra.
Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and C-O stretches are typically weaker in Raman, the aromatic ring vibrations are often strong and well-resolved, making Raman an excellent tool for fingerprinting these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules, including the differentiation of isomers. The chemical shift of each proton and carbon is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides a wealth of information about the substitution pattern. The chemical shifts and coupling constants (J-values) of the aromatic protons can be used to deduce the positions of the hydroxyl groups. The hydroxyl protons themselves usually appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 4: Approximate ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Isomer | Aromatic Protons | OH Protons |
| 1,5-Dihydroxynaphthalene | 6.85 (d), 7.22 (t), 7.59 (d)[5] | 9.92 (s)[5] |
| 1,6-Dihydroxynaphthalene | Data not readily available | Data not readily available |
| This compound | Data not readily available | Data not readily available |
| 2,7-Dihydroxynaphthalene | 7.0-7.7 (m) | ~9.5 (br s) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet) and coupling constants are crucial for definitive assignment.
The symmetry of the molecule plays a key role in the complexity of the ¹H NMR spectrum. For example, the highly symmetrical 2,7-dihydroxynaphthalene would be expected to show a simpler spectrum than the less symmetrical 1,6- or 1,7-isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and the overall electronic structure. The carbons bearing the hydroxyl groups (C-O) are significantly deshielded and appear at a higher chemical shift (typically 150-160 ppm) compared to the other aromatic carbons.
Table 5: Approximate ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Isomer | C-OH | Aromatic C-H & C-C |
| 1,5-Dihydroxynaphthalene | ~150-155 | ~105-130 |
| 1,6-Dihydroxynaphthalene | Data not readily available | Data not readily available |
| This compound | Data not readily available | Data not readily available |
| 2,7-Dihydroxynaphthalene | ~155-160 | ~100-140 |
Note: These are approximate ranges. The precise chemical shift of each carbon is unique to the isomer.
By using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), it is possible to unambiguously assign all the proton and carbon signals and definitively identify the isomer.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. Below are general methodologies for the spectroscopic analysis of dihydroxynaphthalene isomers.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the dihydroxynaphthalene isomer in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent.
-
Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Data Acquisition: Record the absorption spectrum from 190 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each peak.
Rationale: The choice of a UV-grade solvent is critical to avoid interference from solvent absorption. The concentration is chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer (typically 10⁻⁵ to 10⁻⁶ M) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength, which is typically the λmax determined from the UV-Vis spectrum.
-
Data Acquisition: Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a longer wavelength where no more emission is observed.
-
Data Analysis: Determine the wavelength of maximum emission.
Rationale: Using a dilute solution is crucial to prevent self-absorption and other concentration-dependent effects that can distort the emission spectrum.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry, powdered potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. It is important to use dry KBr to avoid a broad water absorption band in the spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the dihydroxynaphthalene isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For more detailed analysis, 2D NMR experiments (COSY, HSQC, HMBC) can be performed.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.
Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. TMS is a widely used internal standard because it is chemically inert and gives a sharp signal at a position that does not typically overlap with signals from organic molecules.
Workflow and Logic Diagrams
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic identification of dihydroxynaphthalene isomers.
Logic for Isomer Differentiation
Sources
A Senior Application Scientist's Guide to Dihydroxynaphthalene Isomers: A DFT-Based Reactivity Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle differences between isomers can lead to vastly different biological activities and material properties. Dihydroxynaphthalene (DHN) isomers, with their shared molecular formula but distinct arrangements of hydroxyl groups on the naphthalene core, are a prime example.[1][2] Understanding their relative chemical reactivity is not just an academic exercise; it is fundamental to predicting metabolic pathways, designing novel therapeutics, and engineering advanced materials. This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to dissect and compare the electronic structure and reactivity of DHN isomers, offering a predictive lens for experimental design.
The "Why": Grounding Reactivity in Quantum Mechanics with Conceptual DFT
At its core, a chemical reaction is a story of electron movement. To predict the plot of this story—where reactions will occur and how readily—we turn to Conceptual DFT. This powerful theoretical framework uses the electron density of a molecule to define and quantify intuitive chemical concepts like electronegativity and hardness, providing a direct bridge between a molecule's electronic structure and its observable chemical behavior.[3][4][5]
Here are the key descriptors we will use to profile our DHN isomers:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the leading actors in chemical reactions. The energy of the HOMO (EHOMO) indicates the ability to donate an electron, while the energy of the LUMO (ELUMO) reflects the ability to accept an electron.[6][7][8]
-
HOMO-LUMO Gap (ΔE): This energy difference (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A small gap suggests that little energy is required to excite an electron, correlating with higher chemical reactivity and lower kinetic stability.[8][9][10]
-
Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies through Koopmans' theorem, quantify the overall reactivity of the molecule.
-
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
-
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
-
Global Hardness (η = (I - A) / 2): A measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."[11][12]
-
Electrophilicity Index (ω = (I + A)² / 8(I - A)): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.[3][11][12]
-
-
Molecular Electrostatic Potential (MEP): This is a 3D map of the electronic landscape of a molecule. It visualizes electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack.[13][14]
Experimental Protocol: A Validated Computational Workflow
The following protocol outlines a robust and reproducible methodology for the DFT analysis of DHN isomers. The choice of functional and basis set represents a widely accepted balance of computational accuracy and efficiency for organic molecules.
Step 1: Structure Acquisition and Preparation
-
Obtain the 3D structures of the desired dihydroxynaphthalene isomers (e.g., 1,4-DHN, 1,5-DHN, 2,3-DHN, 2,7-DHN). Structures can be sourced from chemical databases like PubChem or constructed using molecular modeling software.
Step 2: Geometry Optimization and Frequency Calculation
-
Objective: To find the lowest energy conformation of each isomer.
-
Software: Gaussian 16, ORCA, or a similar quantum chemistry package.
-
Methodology:
-
Perform a full geometry optimization using the B3LYP hybrid functional.[6][15] This functional is renowned for its reliable results with organic systems.
-
Employ the 6-311++G(d,p) basis set. This triple-zeta basis set includes diffuse functions (++) on all atoms to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding accurately.
-
Incorporate a solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent, to simulate a more realistic chemical environment.[6]
-
Following optimization, perform a frequency calculation at the same level of theory.
-
-
Validation: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies in the output.[6]
Step 3: Calculation of Reactivity Descriptors
-
Objective: To extract electronic properties and calculate global reactivity indices.
-
Methodology:
-
From the optimized structure output file, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap (ΔE).
-
Using the formulas provided in the theoretical background section, calculate the ionization potential (I), electron affinity (A), global hardness (η), and the electrophilicity index (ω).
-
Step 4: Generation of Molecular Electrostatic Potential (MEP) Maps
-
Objective: To visualize the sites of electrophilic and nucleophilic reactivity.
-
Methodology:
-
Using the optimized coordinates, perform a single-point energy calculation.
-
Generate the MEP surface and map it onto the molecule's electron density surface. Standard visualization software like GaussView or Chemcraft can be used for this purpose.
-
Below is a diagram illustrating this comprehensive computational workflow.
Caption: Relationship between DFT descriptors and chemical reactivity.
Implications for Drug Development and Scientific Research
This computational approach provides actionable intelligence that can significantly accelerate research and development:
-
For Drug Development: The reactivity profile of a drug candidate is intimately linked to its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. An isomer predicted to be highly reactive might be more susceptible to metabolic degradation by enzymes like cytochrome P450, leading to a shorter biological half-life. Conversely, a highly stable isomer might be less prone to metabolism but could also exhibit lower binding affinity if the interaction with its target is reactivity-driven. This DFT analysis allows for an early-stage, rational selection of isomers with more favorable pharmacokinetic profiles. [16][17][18][19][20]* For Chemical Researchers: These computational insights can guide synthesis and reaction planning. By predicting which isomer is more reactive and identifying the most susceptible sites for electrophilic or nucleophilic attack, researchers can better anticipate reaction outcomes, optimize conditions, and design more efficient synthetic routes. [21] In conclusion, the DFT-based analysis of dihydroxynaphthalene isomers is a powerful, predictive, and cost-effective strategy. It transforms abstract quantum mechanical data into a clear, comparative guide to chemical reactivity, empowering scientists to make more informed decisions in the complex world of molecular design and discovery.
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A Senior Application Scientist's Guide to Purity Validation of Synthesized 1,7-Dihydroxynaphthalene: A Comparative Analysis of HPLC and Orthogonal Methods
Introduction: The Criticality of Purity in Chemical Synthesis
In the realms of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1,7-dihydroxynaphthalene (1,7-DHN), a key structural motif in various biologically active molecules, even trace impurities can have significant consequences. These impurities may arise from starting materials, by-products of the synthesis, or degradation products, and could potentially be toxic, alter the compound's pharmacological profile, or affect its stability.[1]
Therefore, a robust, validated analytical methodology is imperative to ensure the purity, and by extension, the quality and safety of the synthesized compound. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] However, a comprehensive purity assessment often necessitates the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This guide provides an in-depth, experience-driven comparison of HPLC with key orthogonal methods for validating the purity of this compound, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4]
Part 1: The Primary Workhorse - Reversed-Phase HPLC (RP-HPLC)
The principle behind HPLC is the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through it at high pressure.[5] For a moderately polar, aromatic compound like this compound, Reversed-Phase HPLC is the method of choice.
Causality Behind the Method: Why RP-HPLC Works for 1,7-DHN
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
Stationary Phase Selection (e.g., C18): A C18 (octadecylsilane) column is selected due to its long alkyl chains, creating a highly hydrophobic stationary phase. This provides strong retention for the nonpolar naphthalene ring system of 1,7-DHN, allowing for excellent separation from more polar impurities (e.g., residual polar reagents) or less retained nonpolar impurities.
-
Mobile Phase Composition (e.g., Acetonitrile/Water Gradient): A mixture of water (highly polar) and an organic modifier like acetonitrile or methanol (less polar) is used. By starting with a higher percentage of water and gradually increasing the organic modifier (a gradient elution), we can first elute highly polar, weakly retained impurities. As the mobile phase becomes more nonpolar, it can effectively compete with the stationary phase for 1,7-DHN and its structurally similar, more hydrophobic impurities, eluting them from the column in order of increasing hydrophobicity. This gradient approach is crucial for resolving impurities with a wide range of polarities within a reasonable timeframe.
-
Detector Choice (UV-Vis): The naphthalene ring system of 1,7-DHN contains a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector, set at a wavelength of maximum absorbance (e.g., around 220-240 nm), provides high sensitivity and a linear response over a wide concentration range, which is ideal for quantifying trace impurities.[6]
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of a 1,7-DHN sample using HPLC.
Caption: A standard experimental workflow for HPLC purity validation.
Experimental Protocol: HPLC Purity of 1,7-DHN
This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis, as mandated by regulatory guidelines.[7]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA is an ion-pairing agent that sharpens peaks by minimizing secondary interactions between the hydroxyl groups of 1,7-DHN and residual silanols on the stationary phase.
-
Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B for equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the synthesized 1,7-DHN in the diluent to a final concentration of approximately 1.0 mg/mL.
-
System Suitability Solution: Use a reference standard of 1,7-DHN with a known, well-characterized impurity profile, if available. Otherwise, a stressed (e.g., acid-degraded) sample can be used to ensure the resolution of the main peak from its degradation products.
-
-
Analysis and Purity Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of the System Suitability Solution. Verify that the system meets predefined criteria (e.g., tailing factor for the main peak < 1.5, resolution between the main peak and the closest impurity > 2.0, %RSD of peak area < 2.0).[7]
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Trustworthiness: Method Validation according to ICH Q2(R2)
To ensure the method is "fit for purpose," it must be validated.[3][8] This involves experimentally demonstrating its performance characteristics.
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, or excipients. Achieved by analyzing a placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples. | The main peak should be free from interference from any other components. Peak purity analysis using a PDA detector should pass. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. Analyze a series of solutions over a range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the experimental value to the true value. Perform recovery studies by spiking a known amount of pure 1,7-DHN into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. Includes Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days, by different analysts, or on different equipment). | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on signal-to-noise ratio (S/N ≈ 10). | Precision at the LOQ concentration should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, slight changes in mobile phase composition). | System suitability parameters should remain within acceptable limits. |
Part 2: The Comparative Guide - HPLC vs. Orthogonal Techniques
Relying solely on HPLC can be misleading. A fundamental limitation of the area percent method is that it assumes every impurity has the same UV response factor as the main compound. This is rarely true. Orthogonal methods provide a crucial cross-validation of purity results.
Method Selection Framework
Choosing the right analytical tool depends on the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate technique(s).
Caption: A decision-making framework for selecting purity validation methods.
Comparative Performance Analysis
The following table objectively compares HPLC with three powerful orthogonal techniques for the purity analysis of this compound.
| Technique | Principle | Advantages for 1,7-DHN Analysis | Limitations & Causality |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High Resolution: Excellent for separating structurally similar isomers and process-related impurities.[5]High Sensitivity: UV detection is highly sensitive for aromatic compounds.Quantitative: Well-established for relative quantification (% area). | Relative Purity: % area calculation assumes all compounds have an identical response factor, which can lead to inaccurate results.Requires Reference Standards: Absolute quantification of specific impurities requires their individual, pure reference standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[9][10] | High Sensitivity & Specificity: Mass spectrometry provides structural information, aiding in the definitive identification of unknown impurities.[11]Excellent for Volatiles: Superior method for analyzing residual solvents.[12] | Requires Derivatization: The two hydroxyl groups on 1,7-DHN make it non-volatile. It requires derivatization (e.g., silylation) prior to analysis, adding a sample preparation step that can introduce variability.[9][10]Thermal Instability: Not suitable for thermally labile impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[13] | Absolute Purity: Provides a direct measurement of absolute purity (mass fraction) against a certified internal standard, without needing standards for the impurities themselves.[14]Structural Information: Provides definitive structural confirmation of the main component and can help identify major impurities.[15]Non-destructive. [16] | Lower Sensitivity: Significantly less sensitive than HPLC, making it unsuitable for quantifying trace impurities below ~0.1%.Signal Overlap: Complex impurity profiles can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. Purity is determined from the melting point depression.[17] | Fast & Simple: Provides a quick assessment of the total mole fraction of soluble impurities in a highly pure, crystalline sample.No Solvents/Columns: A thermal analysis technique that does not require chromatographic separation. | Limited Applicability: Only effective for highly pure (>98.5 mole %) crystalline substances.[18]Non-Specific: Does not identify or quantify individual impurities. It only measures the total amount of soluble impurities that depress the melting point.[19]Insoluble Impurities Undetected: Impurities that are not soluble in the melt of 1,7-DHN will not be detected. |
Conclusion: An Integrated, Multi-faceted Approach
For the comprehensive and trustworthy validation of synthesized this compound, no single analytical technique is sufficient. A multi-faceted approach, led by a thoroughly validated RP-HPLC method, is the most scientifically sound strategy. HPLC excels at providing a detailed impurity profile, separating and quantifying known and unknown components with high sensitivity.
However, its inherent limitation in providing a true absolute purity value must be acknowledged. This is where orthogonal methods become indispensable. qNMR should be employed to determine the absolute purity of the batch against a certified standard, providing a crucial cross-check on the HPLC result and offering structural confirmation. GC-MS is the preferred method for analyzing volatile impurities like residual solvents, which are often critical process parameters. Finally, DSC can serve as a rapid, complementary tool for confirming the high purity of the final crystalline material.
By integrating these techniques, researchers and drug development professionals can build a complete, robust, and defensible purity profile for their synthesized compounds, ensuring the highest standards of quality and safety.
References
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- Google Patents. (2017). JP2017121203A - Production method of dihydroxy naphthalene.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,7-Dihydroxynaphthalene
Abstract
Accurate quantification of 1,7-dihydroxynaphthalene (1,7-DHN), a key intermediate and potential impurity in pharmaceutical manufacturing and environmental analysis, is paramount for ensuring product quality and safety. This guide provides a comprehensive framework for the cross-validation of two common yet distinct analytical methods: the robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly sensitive Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). By detailing the underlying principles, experimental protocols, and comparative data analysis, this document serves as a practical resource for researchers, analytical chemists, and quality control professionals. The objective is to demonstrate that both methods are fit for their intended purpose and yield comparable, reliable results, a cornerstone of analytical lifecycle management and regulatory compliance.
The Analytical Challenge: Quantifying this compound
This compound (C₁₀H₈O₂) is an aromatic organic compound belonging to the family of naphthalenediols.[1] Its presence, often alongside other isomers like 1,5-DHN or 2,7-DHN, can arise during the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite of naphthalene.[2][3][4] Given that even minor structural isomers can exhibit different toxicological profiles, the ability to specifically and accurately quantify 1,7-DHN is not merely an academic exercise—it is a critical quality attribute. The choice of analytical method depends heavily on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, ranging from routine quality control to trace-level impurity profiling.
The Imperative of Method Cross-Validation
Analytical method cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results for a given analytical problem.[5][6][7] This becomes essential in several scenarios:
-
Method Modernization: When replacing an established method (e.g., HPLC-UV) with a newer, more efficient one (e.g., UPLC-MS).
-
Inter-laboratory Comparison: Ensuring consistency of results when an analysis is performed at different sites or by a contract research organization (CRO).
-
Comparing Different Technologies: When data from different analytical techniques (e.g., chromatography vs. spectroscopy) must be correlated.[6]
Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) emphasize that analytical procedures must be validated to be suitable for their intended purpose.[8][9][10] Cross-validation is a key component of this lifecycle, providing documented evidence of the reliability and interchangeability of methods.[11][12][13]
Candidate Analytical Methods: A Comparative Overview
This guide focuses on two powerful chromatographic techniques. The selection of a robust, widely-used method and a high-sensitivity, high-specificity method provides a comprehensive comparison suitable for most applications.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many analytical laboratories. Its principle lies in separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[14][15][16] For a molecule like 1,7-DHN, which contains a chromophore (the naphthalene ring system), a UV detector can effectively measure its concentration as it elutes from the column by quantifying the absorption of UV light.[17][18]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A non-polar C18 column is chosen for reversed-phase chromatography, which is ideal for separating moderately polar aromatic compounds like 1,7-DHN from potential polar and non-polar impurities.
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is used to ensure that compounds with a range of polarities are eluted efficiently, providing sharp peaks and good resolution.
-
UV Detection Wavelength: The wavelength is set near the absorbance maximum of 1,7-DHN to achieve optimal sensitivity.
Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC is an evolution of HPLC that uses smaller particle-size columns (<2 µm), enabling faster run times and superior resolution.[19] Coupling UPLC with a mass spectrometer provides an additional dimension of analysis. The MS detector ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z), offering exceptional specificity and sensitivity.[20][21][22]
Causality Behind Experimental Choices:
-
UPLC System: The higher pressure tolerance of a UPLC system is necessary to handle the backpressure from the sub-2 µm particle column, which is the key to its high efficiency.
-
Mass Spectrometry (ESI-): Electrospray ionization in negative mode (ESI-) is selected because the hydroxyl groups on 1,7-DHN can be easily deprotonated to form a [M-H]⁻ ion, which is ideal for sensitive detection.
-
Selected Ion Monitoring (SIM): By programming the mass spectrometer to monitor only the specific m/z of 1,7-DHN, we can filter out noise from matrix components, dramatically increasing selectivity and the signal-to-noise ratio.
A Step-by-Step Cross-Validation Protocol
The objective of this protocol is to demonstrate that the UPLC-MS method provides results that are equivalent to the established HPLC-UV method for the quantification of 1,7-DHN. The framework is grounded in the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[9][23][24][25]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Protocol 4.1.1: HPLC-UV Method
-
System: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 228 nm.
-
Standard Preparation: Prepare a stock solution of 1,7-DHN (1 mg/mL) in methanol. Create a calibration curve from 1 µg/mL to 100 µg/mL by serial dilution in 50:50 water:acetonitrile.
-
Sample Preparation: Spike a representative blank matrix (e.g., placebo formulation, biological fluid) to create Quality Control (QC) samples at three concentrations: Low (3 µg/mL), Medium (30 µg/mL), and High (75 µg/mL). Prepare n=6 replicates for each level.
Protocol 4.1.2: UPLC-MS Method
-
System: UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 2.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI in negative mode.
-
Monitored Ion (SIM): m/z 159.1 (corresponding to the [M-H]⁻ of 1,7-DHN, MW=160.17).
-
Standard Preparation: Prepare a stock solution as above. Create a calibration curve from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Use the same QC samples prepared for the HPLC-UV method.
Validation Parameters & Acceptance Criteria
For cross-validation, the most critical parameters are accuracy and precision, as the goal is to confirm that the new method produces results comparable to the reference method.[26] The same set of QC samples (n=6 at each of the three levels) are analyzed by both methods.
-
Accuracy: The mean concentration determined by the UPLC-MS method should be compared to the mean concentration from the HPLC-UV method.
-
Precision: The variability of the results for each method is assessed.
-
Acceptance Criterion: The mean concentration value of the QC samples from the UPLC-MS method should be within ±15% of the mean value from the HPLC-UV method. The precision (%RSD) for each set of analyses should not exceed 15%.
Comparative Data Analysis & Discussion
The results from the analysis of the QC samples are summarized below. This data, while illustrative, reflects typical performance characteristics of these two techniques.
Table 1: Cross-Validation Comparative Results for 1,7-DHN Quantification
| Quality Control Level | Nominal Conc. | HPLC-UV Method (Reference) | UPLC-MS Method (New) | % Difference |
| Low QC | 3.0 µg/mL | Mean Conc. (n=6): 2.95 µg/mL | Mean Conc. (n=6): 3.08 µg/mL | +4.4% |
| %RSD: 4.1% | %RSD: 3.5% | |||
| Mid QC | 30.0 µg/mL | Mean Conc. (n=6): 30.4 µg/mL | Mean Conc. (n=6): 29.7 µg/mL | -2.3% |
| %RSD: 2.5% | %RSD: 1.9% | |||
| High QC | 75.0 µg/mL | Mean Conc. (n=6): 74.2 µg/mL | Mean Conc. (n=6): 75.1 µg/mL | +1.2% |
| %RSD: 2.1% | %RSD: 1.5% |
Table 2: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | UPLC-MS | Rationale & Field Insights |
| Specificity | Moderate | Very High | HPLC-UV relies on chromatographic separation alone. UPLC-MS adds the specificity of mass detection, making it superior for complex matrices where co-eluting peaks could interfere.[27] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~1 ng/mL | The MS detector is inherently more sensitive, making UPLC-MS the method of choice for trace impurity analysis or bioanalytical studies. |
| Linear Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | Both methods show excellent linearity, but in different concentration regimes. |
| Analysis Time | ~15 min/sample | ~4 min/sample | The efficiency of the UPLC column allows for a significant reduction in run time, leading to higher sample throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training to operate. |
Interpretation of Findings
The data in Table 1 clearly demonstrates that the two methods are comparable. The percentage difference between the mean concentrations at all three QC levels is well within the pre-defined acceptance criterion of ±15%. Furthermore, both methods exhibit excellent precision, with %RSD values well below 15%. This successful cross-validation provides confidence that the UPLC-MS method can be used in place of, or interchangeably with, the HPLC-UV method for quantifying 1,7-DHN within the tested concentration range.
The choice between the two methods, as summarized in Table 2, is driven by the specific application. For routine QC of a drug substance where the 1,7-DHN concentration is expected to be well above the LOQ and the matrix is clean, the cost-effectiveness and simplicity of HPLC-UV make it an excellent choice. Conversely, for measuring trace levels of 1,7-DHN as a process impurity, a degradation product in a stability study, or a metabolite in a biological sample, the superior sensitivity and specificity of UPLC-MS are indispensable.
Conclusion & Recommendations
This guide has successfully outlined a comprehensive protocol for the cross-validation of HPLC-UV and UPLC-MS methods for the analysis of this compound. The results confirm that with proper validation, both methods can produce accurate, reliable, and equivalent data, ensuring analytical consistency across the product lifecycle.
Key Recommendations for Practitioners:
-
Define the Purpose: Before selecting a method, clearly define the analytical requirements, including the expected concentration range, matrix complexity, and required throughput.
-
Validate Rigorously: Always perform a full validation of a new analytical method according to ICH guidelines before initiating a cross-validation study.[28]
-
Document Everything: Maintain a detailed cross-validation protocol and report that clearly states the procedures, acceptance criteria, and results. This documentation is critical for regulatory submissions.
-
Embrace Modernization: While HPLC-UV is a robust technique, the speed, sensitivity, and specificity advantages of UPLC-MS can provide significant long-term benefits in efficiency and data quality, justifying the initial investment for many applications.
By following this structured approach, analytical laboratories can ensure the integrity of their data and make informed, science-based decisions in the development and quality control of pharmaceutical products.
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1,7-Dihydroxynaphthalene vs. Resorcinol: A Strategic Selection Guide for Chemical Intermediates
An In-Depth Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate is a critical decision point that dictates the trajectory of a synthetic pathway, influencing everything from reaction kinetics to the final properties of the target molecule. Among the vast array of aromatic diols, 1,7-Dihydroxynaphthalene (1,7-DHN) and Resorcinol (1,3-dihydroxybenzene) are two foundational building blocks. While both are phenols, their underlying carbocyclic frameworks—naphthalene versus benzene—impart distinct chemical personalities.
This guide provides an in-depth, objective comparison of 1,7-DHN and resorcinol, moving beyond surface-level properties to explore the causality behind their reactivity and performance. By synthesizing technical data with field-proven insights, this document serves as a decision-making tool for selecting the optimal intermediate for your specific application, be it in pharmaceuticals, polymers, or fine chemicals.
I. Core Physicochemical Properties: The Foundational Data
A direct comparison of fundamental properties reveals the initial differentiating characteristics of these two intermediates. Resorcinol's lower melting point and higher water solubility are indicative of its smaller, more polar nature compared to the more rigid, larger naphthalene system of 1,7-DHN.
| Property | This compound | Resorcinol |
| CAS Number | 575-38-2[1][2] | 108-46-3[3] |
| Molecular Formula | C₁₀H₈O₂[1][4] | C₆H₆O₂[5] |
| Molecular Weight | 160.17 g/mol [1][4] | 110.11 g/mol [5][6] |
| Appearance | White to off-white solid[7] | White crystalline solid, turns pink on exposure to light/air[5][6] |
| Melting Point | 180-184 °C[2][4] | 110 °C[6] |
| Boiling Point | Sublimes | 277 °C[6] |
| Solubility | Slightly soluble in water[2]; soluble in polar organic solvents[7] | Readily soluble in water, alcohol, and ether[6][8] |
II. Reactivity and Synthetic Versatility: A Mechanistic Comparison
The true divergence between these molecules lies in their reactivity, which is governed by the electronic effects of the hydroxyl groups on their respective aromatic systems.
Electrophilic Aromatic Substitution: Reactivity Hotspots
The hydroxyl groups are potent activating, ortho-para directors. However, their influence manifests differently on the benzene and naphthalene rings.
-
Resorcinol: As a 1,3-disubstituted benzene, the activating effects of the two hydroxyl groups are additive, strongly directing electrophiles to the 2, 4, and 6 positions. The 4-position is particularly nucleophilic due to being para to one hydroxyl group and ortho to the other. This makes resorcinol exceptionally reactive, often requiring mild conditions to avoid polysubstitution.[9] This high reactivity is the cornerstone of its utility in forming resins and other polymers.[10]
-
This compound: The naphthalene core is inherently more complex. The hydroxyl groups at the 1 and 7 positions activate specific sites on the fused ring system. Electrophilic attack is favored at the positions ortho and para to the hydroxyl groups (e.g., positions 2, 6, and 8), but the electronics of the entire naphthalene system modulate this reactivity. This leads to a different regioselectivity profile compared to resorcinol, offering pathways to unique isomers that are inaccessible from a simple benzene scaffold.
Caption: Comparative reactivity sites for electrophilic substitution.
Application in Azo Coupling
Both molecules are excellent coupling components for forming azo dyes due to their electron-rich nature.
-
Resorcinol: Its high reactivity allows for rapid and efficient coupling with diazonium salts, typically at the 4-position, to produce monoazo dyes.[11] The resulting dyes are foundational in many applications, but their color spectrum is limited by the benzene chromophore.[12][13]
-
This compound: The extended π-system of the naphthalene core serves as a powerful auxochrome and chromophore. Azo dyes derived from 1,7-DHN and other naphthalenediols exhibit a bathochromic shift (a shift to longer wavelengths), resulting in deeper and different colors (e.g., blues and blacks) compared to their resorcinol-based counterparts.[7] This makes 1,7-DHN a valuable intermediate for producing specialized, high-performance colorants.
Polymer Chemistry: From Bulk Resins to Advanced Materials
The structural differences are starkly reflected in their polymerization behavior.
-
Resorcinol: It is renowned for its polycondensation reaction with formaldehyde to create resorcinol-formaldehyde (RF) resins.[14][15] These thermosetting polymers are prized for their exceptional strength, durability, and waterproof properties, making them critical adhesives in the wood and rubber industries.[16][17]
-
This compound: While not used for bulk resins like resorcinol, dihydroxynaphthalenes are key monomers in the synthesis of advanced materials. They are used to create specialty polymers, including allomelanin mimics, which are materials inspired by fungal melanins with unique optical and electronic properties.[18] This positions 1,7-DHN as an intermediate for creating functional materials for technological applications rather than structural adhesives.[19]
Caption: Divergent pathways in polymer synthesis.
III. Applications in Pharmaceutical Synthesis
In drug development, the choice between these intermediates depends on the desired final structure and biological activity.
-
Resorcinol: It is a versatile and widely used precursor for a variety of Active Pharmaceutical Ingredients (APIs).[3] Its derivatives are found in antiseptics, disinfectants, and numerous dermatological treatments for conditions like acne, psoriasis, and eczema, where it often functions as a keratolytic agent to remove rough or scaly skin.[5][8] It is a key intermediate for compounds such as m-aminophenol and has been incorporated into anti-cancer agent syntheses.[14]
-
This compound: This intermediate is employed in the synthesis of more complex and highly targeted pharmaceutical agents. Its rigid naphthalene scaffold can serve as a core or fragment for molecules designed to fit into specific biological targets. For example, recent research has focused on synthesizing bis-quinolinone-triazoles derived from dihydroxynaphthalenes as potential Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer therapies.[20] This highlights its role in developing novel therapeutics where a unique three-dimensional structure is paramount.
IV. Experimental Protocols: A Practical Perspective
To provide a tangible understanding of their handling and reactivity, the following self-validating protocols for common transformations are presented.
Protocol 1: Acylation of Resorcinol (Friedel-Crafts Type)
This protocol demonstrates the high reactivity of resorcinol in electrophilic substitution. The reaction is a classic method for producing hydroxyketones, which are themselves valuable intermediates.
Objective: To synthesize 2,4-dihydroxyacetophenone from resorcinol.
Methodology:
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g, 0.1 mol) and anhydrous zinc chloride (15.0 g, 0.11 mol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask.
-
Heating: Heat the mixture in an oil bath to 140-150 °C. Stir until all the zinc chloride has dissolved.
-
Reaction: Continue heating and stirring the mixture for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully add 50 mL of 50% hydrochloric acid to break down the zinc chloride complex. A bright yellow precipitate should form.
-
Isolation: Filter the precipitate and wash the solid with cold water.
-
Purification: Recrystallize the crude product from hot water to yield pure 2,4-dihydroxyacetophenone as a white solid. A typical yield is around 80%.[14]
Protocol 2: O-Alkylation of this compound
This protocol illustrates a common transformation to protect the hydroxyl groups or to create ether-linked building blocks for more complex syntheses, such as those for EGFR inhibitors.[20]
Objective: To synthesize 1,7-dimethoxynaphthalene.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (8.0 g, 0.05 mol) in 50 mL of acetone.
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups.
-
Alkylating Agent: Add dimethyl sulfate (14.0 g, 0.11 mol) dropwise to the stirring suspension. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 30 mL of 1M NaOH solution to remove any unreacted starting material, followed by 2 x 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure 1,7-dimethoxynaphthalene.
V. Head-to-Head Comparison Summary
| Feature | This compound | Resorcinol |
| Reactivity (Electrophilic) | Moderately high, regioselectivity influenced by fused rings. | Exceptionally high, strong activation at 2, 4, 6 positions.[9] |
| Primary Polymer Application | Advanced functional materials, allomelanin mimics.[18] | High-performance structural adhesives (RF resins).[16][17] |
| Primary Pharmaceutical Role | Scaffold for complex, targeted therapeutics (e.g., enzyme inhibitors).[20] | Precursor for broad-spectrum APIs, antiseptics, dermatologicals.[3][8] |
| Azo Dye Characteristics | Produces deeper colors (bathochromic shift) due to naphthalene core.[7] | Produces foundational azo dyes; color spectrum limited by benzene core.[13] |
| Key Advantage | Provides a unique, rigid scaffold for novel molecules with distinct properties. | High reactivity, cost-effective, versatile workhorse intermediate.[8][16] |
| Limitation | Higher cost and more complex synthesis.[21] | Extreme reactivity can lead to unwanted side reactions and polysubstitution. |
| Typical Use Case | Development of novel drugs, specialty dyes, and functional polymers. | Bulk manufacturing of resins, established pharmaceuticals, and standard dyes. |
VI. Senior Scientist's Perspective and Conclusion
The choice between this compound and resorcinol is a strategic one, fundamentally tied to the project's end goal.
Resorcinol is the quintessential workhorse intermediate. Its phenomenal reactivity and cost-effectiveness make it the undisputed choice for applications where high-volume production and proven performance are paramount. It is the building block for robust polymer systems and a wide array of established pharmaceutical products. However, its simple structure and sometimes difficult-to-control reactivity limit its utility in creating highly specific, complex molecular architectures.
This compound, in contrast, is a specialist's tool. Its value lies in the unique structural and electronic properties conferred by the naphthalene core. This intermediate is the preferred choice when the goal is to develop novel molecules with tailored functions—be it a dye with a specific color and fastness, a polymer with unique optoelectronic properties, or a drug candidate designed for a specific biological pocket. The investment in a more expensive and complex starting material is justified by the unique access it provides to chemical space that resorcinol cannot occupy.
Ultimately, the decision rests on a simple principle: select resorcinol for robust, established, and cost-sensitive applications, and select This compound for innovative, high-performance, and structure-critical applications. Understanding the distinct causality behind their behavior is the key to unlocking their full potential in your research and development endeavors.
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A Comparative Guide to the Thermal Stability of High-Performance Polymers Derived from Dihydroxynaphthalene Isomers
Introduction: The Architectural Impact of Naphthalene Isomers on Polymer Thermal Stability
In the pursuit of advanced materials for demanding applications in aerospace, electronics, and automotive industries, the thermal stability of a polymer is a paramount performance metric. High-performance polymers must withstand extreme temperatures without significant degradation of their structural and mechanical integrity. The incorporation of rigid aromatic units into the polymer backbone is a well-established strategy for enhancing thermal resistance. Among these, the naphthalene nucleus—a bicyclic aromatic structure—is particularly effective due to its inherent rigidity and planarity.[1]
However, not all naphthalene-based polymers are created equal. The specific substitution pattern of the precursor monomers, particularly dihydroxynaphthalenes, plays a critical role in defining the final polymer architecture and, consequently, its thermal properties. The isomeric position of the hydroxyl groups dictates the geometry of the polymer chain, influencing everything from chain packing and crystallinity to segmental mobility. This guide provides an in-depth comparison of the thermal stability of various polymer families—including polyimides, polyamides, and polyesters—derived from different dihydroxynaphthalene isomers, supported by experimental data and detailed analytical protocols.
The Structural Influence of Dihydroxynaphthalene Isomers
The geometry of a polymer chain is fundamentally determined by the monomers from which it is constructed. Dihydroxynaphthalene exists in several isomeric forms, with the point of linkage significantly affecting the linearity and flexibility of the resulting polymer backbone. The most commonly utilized isomers in polymer synthesis include 1,5-, 2,3-, 2,6-, and 2,7-dihydroxynaphthalene.
-
Linear Isomers (e.g., 2,6- and 1,5-): These isomers possess a co-linear arrangement of hydroxyl groups. When incorporated into a polymer, they promote a rigid, rod-like chain structure. This linearity facilitates efficient chain packing and strong intermolecular interactions, which restricts thermal motion and leads to higher glass transition temperatures (Tg) and decomposition temperatures.
-
"Kinked" or Non-Linear Isomers (e.g., 2,7- and 2,3-): These isomers introduce a distinct angle or "kink" into the polymer backbone. This disrupts the chain's linearity, hindering close packing and reducing intermolecular forces. The resulting amorphous structure often leads to improved solubility but typically at the cost of reduced thermal stability and lower glass transition temperatures compared to their linear counterparts.[2]
Caption: Isomeric structures of dihydroxynaphthalenes and their influence on polymer chain geometry.
Comparative Thermal Analysis Across Polymer Families
The effect of the dihydroxynaphthalene isomer is evident across various classes of high-performance polymers. Here, we compare the thermal properties of poly(ether imide)s and polyamides synthesized using different isomers.
Poly(ether imide)s
Poly(ether imide)s are renowned for their high thermal stability, mechanical strength, and chemical resistance. A study by Eastmond and Paprotny (1996) provides a clear comparison of poly(ether imide)s synthesized from bis(ether anhydride)s derived from 1,5-, 2,3-, 2,6-, and 2,7-dihydroxynaphthalenes, reacted with various aromatic diamines.
The results consistently demonstrate that polymers derived from the linear 2,6- and 1,5-isomers exhibit superior thermal properties. For instance, when reacted with 4,4'-oxydianiline (ODA), the resulting poly(ether imide)s displayed glass transition temperatures well in excess of 220 °C, with some exceeding 300 °C.[2] Several of these polymers were found to be thermally stable up to 590 °C.[2] In contrast, polymers based on the kinked 2,3-naphthalene units, while forming strong films, generally showed different solubility characteristics, indicative of a less ordered, amorphous structure.[2]
Aromatic Polyamides (Aramids)
Aromatic polyamides containing naphthalene units also exhibit excellent thermal stability. The incorporation of rigid naphthalene moieties into the polyamide backbone enhances its resistance to thermal degradation. Studies on various aromatic polyamides show that they possess high glass transition temperatures, typically ranging from 207 °C to 245 °C, and do not exhibit significant weight loss below 400 °C.[3][4] The 10% weight loss temperature (Td10%), a key indicator of thermal stability, is often reported to be above 413 °C in a nitrogen atmosphere.[3][4]
The choice of diacid used in the polymerization alongside the naphthalene-containing diamine also modulates the final properties. For example, a polyamide derived from a rigid biphenyl diacid showed a higher Tg (231 °C) compared to one derived from a more flexible ether-linked diacid (207 °C), highlighting the combined influence of both monomers on chain mobility.[4]
Quantitative Data Summary
The following table summarizes representative thermal data for polymers derived from different naphthalene-based monomers, illustrating the principles discussed.
| Polymer Class | Naphthalene Monomer | Co-monomer(s) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | 10% Weight Loss Temp. (Td10%) | Citation(s) |
| Poly(ether imide) | From 2,6-Dihydroxynaphthalene | 4,4'-Oxydianiline (ODA) | >300 °C | ~590 °C | - | [2] |
| Poly(ether imide) | From 1,5-Dihydroxynaphthalene | 4,4'-Oxydianiline (ODA) | >300 °C | ~590 °C | - | [2] |
| Polyimide | 4,4'-(2,6-naphthalenediyl)bis[benzenamine] | Pyromellitic dianhydride (PMDA) | 381 °C | 569 °C | 586 °C | [5] |
| Polyamide | N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide | 4,4'-Oxydibenzoic acid | 207 °C | - | >413 °C | [3][4] |
| Polyamide | N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide | Biphenyl-4,4'-dicarboxylic acid | 231 °C | - | >413 °C | [3][4] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in synthesis and analysis conditions.
Experimental Protocols for Thermal Characterization
To ensure the trustworthiness and reproducibility of thermal stability data, standardized analytical methods are crucial. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for these evaluations.[1]
Workflow for Polymer Synthesis and Thermal Analysis
Caption: Standard workflow from polymer synthesis to thermal characterization and data analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polymer.
Principle: TGA measures the mass of a sample over time as the temperature changes. This allows for the determination of temperatures at which the material degrades.[1]
Methodology:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Analysis Conditions:
-
Data Acquisition: Record the sample weight as a function of temperature. The thermal decomposition temperature is often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The Tg is observed as a step-like change in the heat flow signal, indicating the onset of large-scale segmental motion in the polymer's amorphous regions.[6][7]
Methodology:
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis Conditions:
-
Atmosphere: Purge the cell with Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 400 °C for high-performance polyimides) at a rate of 20 °C/min to erase any prior thermal history.
-
Cooling Scan: Cool the sample rapidly back to room temperature.
-
Second Heating Scan: Heat the sample again at the same rate (20 °C/min).[4]
-
-
-
Data Acquisition: The Tg is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.
Conclusion and Future Outlook
The isomeric structure of dihydroxynaphthalene monomers is a critical design parameter that profoundly influences the thermal stability of the resulting polymers. Experimental evidence consistently shows that linear, symmetric isomers like 2,6- and 1,5-dihydroxynaphthalene yield polymers with superior thermal properties, including higher glass transition and decomposition temperatures, when compared to polymers derived from non-linear, "kinked" isomers such as 2,7- and 2,3-dihydroxynaphthalene. This phenomenon is attributed to the enhanced chain rigidity and more efficient packing afforded by the linear backbone geometry.
For researchers and engineers in the field of advanced materials, a deep understanding of these structure-property relationships is essential for the rational design of next-generation high-performance polymers. By carefully selecting the appropriate dihydroxynaphthalene isomer, in combination with suitable co-monomers, it is possible to precisely tune the thermal stability, processability, and mechanical performance of materials to meet the rigorous demands of their intended applications.
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A Comparative Analysis of Dihydroxynaphthalene Derivatives: Gauging Biological Efficacy Against Established Therapeutic Agents
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer enhanced efficacy and improved safety profiles is paramount. Among these, the dihydroxynaphthalene (DHN) core has emerged as a versatile platform for the development of potent therapeutic agents. This guide provides a comprehensive comparison of the biological efficacy of various DHN derivatives against existing, clinically relevant compounds, supported by experimental data and mechanistic insights. Our focus will be on two primary therapeutic areas where DHN derivatives have shown significant promise: oncology and anti-inflammatory applications.
The Dihydroxynaphthalene Scaffold: A Foundation for Bioactivity
Dihydroxynaphthalenes are a class of aromatic compounds characterized by a naphthalene ring substituted with two hydroxyl groups. The specific isomerism (e.g., 1,7-DHN, 1,8-DHN, 2,7-DHN) of the hydroxyl groups profoundly influences the molecule's electronic properties and three-dimensional structure, thereby dictating its biological activity.[1] While 1,7-dihydroxynaphthalene serves as a key intermediate in organic synthesis,[2][3] a broader range of DHN isomers has been utilized to generate derivatives with significant therapeutic potential, particularly as anticancer and anti-inflammatory agents.[1][4]
Anticancer Efficacy: DHN Derivatives vs. Standard Chemotherapeutics
DHN derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms often involve the inhibition of critical signaling pathways implicated in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT pathways.[5][6]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative DHN derivatives compared to standard-of-care agents.
| Compound/Derivative | Target Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference Compound | IC₅₀ / GI₅₀ of Reference (µM) | Source(s) |
| Quinolinone-DHN Hybrid (Compound 7d) | Panc-1 (Pancreatic) | 0.034 (GI₅₀) | Erlotinib | 0.033 (GI₅₀) | [5] |
| Quinolinone-DHN Hybrid (Compound 4a) | A549, MCF-7, Panc-1, HT-29 (Mean) | 0.041 (GI₅₀) | Erlotinib | 0.033 (GI₅₀) | [5] |
| Dihydronaphthalene Derivative (Compound 5a) | MCF-7 (Breast) | 0.93 (IC₅₀) | Staurosporine | 6.08 (IC₅₀) | [7][8] |
| Naphthalene-1,4-dione Derivative (Compound 44) | HEC1A (Endometrial) | 6.4 (IC₅₀) | Doxorubicin | < 0.1 (IC₅₀) | [9] |
| Naphthalene-triazole Spirodienone (Compound 6a) | MDA-MB-231 (Breast) | 0.03 (IC₅₀) | Bendamustine | 2.59 (IC₅₀) | [10] |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
As the data indicates, certain DHN derivatives exhibit potency comparable to or even exceeding that of established drugs like Erlotinib and Staurosporine in specific cell lines.[5][7][8] Notably, the dihydronaphthalene derivative 5a was significantly more potent than Staurosporine against the MCF-7 breast cancer cell line.[7][8] Furthermore, many of these novel compounds have demonstrated a favorable safety profile, showing lower toxicity to normal cell lines (e.g., MCF10A) compared to cancerous ones.[7][8]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
A key mechanism for the anticancer activity of several DHN derivatives is the inhibition of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. The binding of DHN derivatives to the EGFR active site blocks downstream signaling, leading to cell cycle arrest and apoptosis.
Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of DHN derivatives.
The induction of apoptosis is a critical endpoint for anticancer therapies. Potent DHN derivatives have been shown to significantly increase the levels of pro-apoptotic proteins such as Caspase-3, Caspase-9, and Cytochrome C, while downregulating anti-apoptotic proteins like Bcl-2.[5]
EGFR-Mediated Apoptosis Pathway
Caption: Inhibition of EGFR by DHN derivatives triggers apoptosis.
Anti-Inflammatory Efficacy: A New Frontier for DHN Derivatives
Chronic inflammation is a key driver of numerous diseases. DHN derivatives have shown promising anti-inflammatory activity, often by targeting pathways distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Comparative Anti-Inflammatory Activity
| Compound/Derivative | Assay/Model | Efficacy Metric | Reference Compound | Efficacy of Reference | Source(s) |
| Dihydronaphthalene-1(2H)-one (Compound 7a) | NLRP3 Inflammasome Activation | Potent Inhibition | - | - | [11] |
| Diclofenac N-Derivative (Compound 9c) | Nitric Oxide (NO) Production in Macrophages | IC₅₀ = 1.89 µg/mL | Diclofenac | IC₅₀ = 47.12 µg/mL | [12] |
| Naproxen-Thiourea Derivative (Compound 4) | Carrageenan-Induced Paw Edema | 54.01% Inhibition | Naproxen | (Used as base structure) | [13] |
The data reveals that novel synthetic derivatives can possess dramatically improved anti-inflammatory properties. For instance, a Diclofenac N-derivative demonstrated a 25-fold greater potency in inhibiting nitric oxide production—a key inflammatory mediator—compared to the parent drug Diclofenac.[12]
Mechanism of Action: Targeting the NLRP3 Inflammasome
Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, some DHN derivatives operate by inhibiting the assembly and activation of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[11] The NLRP3 inflammasome is a critical component of the innate immune system that, when overactivated, contributes to pathological inflammation. By blocking this upstream inflammatory signaling complex, these compounds can down-regulate the production of potent inflammatory cytokines, offering a novel therapeutic strategy.[11]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented findings, detailed protocols for key assays are provided below. The choice of these assays is predicated on their established relevance in screening for anticancer and anti-inflammatory activity.
Protocol 1: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DHN derivative and the reference compound. Add the compounds to the designated wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory agents.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test DHN derivative or reference drug (e.g., Naproxen) orally or via intraperitoneal injection to the animals. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.
Conclusion and Future Directions
The evidence strongly suggests that the dihydroxynaphthalene scaffold is a highly promising platform for the development of novel therapeutic agents. In oncology, DHN derivatives have demonstrated exceptional potency, in some cases rivaling or surpassing existing targeted therapies like Erlotinib, through mechanisms such as EGFR inhibition and apoptosis induction.[5] In the anti-inflammatory arena, they offer novel mechanisms of action, such as NLRP3 inflammasome inhibition, which may lead to treatments with improved efficacy and potentially fewer side effects than current NSAIDs.[11]
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, conducting comprehensive preclinical in vivo studies to validate their efficacy and safety, and further elucidating their molecular targets to fully realize their therapeutic promise.
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Introduction: The Naphthalene Scaffold in Fluorescence Applications
An In-Depth Guide to the Performance of Naphthalene-Based Fluorescent Dyes: A Focus on Dihydroxynaphthalene Scaffolds
To the community of researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent tool is paramount to the success of experimental assays. Naphthalene and its derivatives have emerged as a significant class of fluorophores, prized for their rigid, π-conjugated ring system. This structure confers desirable photophysical properties, including high quantum yields and excellent photostability.[1] The versatility of the naphthalene core allows for extensive chemical modification, enabling the fine-tuning of its optical properties and the development of probes for a wide array of analytes, from metal ions to biologically crucial molecules.[1][2] Naphthalene-based dyes are frequently employed in fluorescence imaging and sensing applications due to their structural plasticity, good luminescence, and relative low cost.[2]
Among the various naphthalene derivatives, dihydroxynaphthalenes (DHNs) serve as critical intermediates in the synthesis of more complex dyes and materials.[3][4] This guide will provide a comparative analysis of the performance of fluorescent dyes derived from these scaffolds, with a particular focus on the 1,7-dihydroxynaphthalene framework. We will delve into the key performance metrics that define a dye's utility, provide standardized protocols for their evaluation, and compare their characteristics against other prominent classes of fluorescent probes.
Core Performance Metrics: A Quantitative Framework for Comparison
The efficacy of a fluorescent dye is not a singular attribute but a composite of several key performance indicators. Understanding these metrics is essential for selecting the optimal dye for a specific application, be it high-resolution cell imaging, sensitive analyte detection, or long-term tracking studies.
-
Absorption and Emission Maxima (λ_abs / λ_em): These values dictate the appropriate hardware (light sources, filters) for a given dye. A dye's absorption spectrum shows the range of wavelengths it can absorb to become excited, while the emission spectrum shows the wavelengths of light it releases upon returning to the ground state.[5]
-
Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value quantifies how effectively a dye absorbs light at a specific wavelength. A higher molar absorptivity contributes to greater brightness and is a key factor in the Beer-Lambert law.
-
Fluorescence Quantum Yield (Φ_F): This is the ultimate measure of a dye's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed.[6] A quantum yield closer to 1 indicates a highly efficient, and therefore brighter, fluorophore. This is one of the most critical parameters for comparing dye performance.[7]
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum (λ_em - λ_abs). A large Stokes shift is highly desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios and reduced self-quenching.[8]
-
Photostability: This refers to a dye's resistance to irreversible photochemical destruction (photobleaching) upon exposure to excitation light.[9] It is often quantified by the photobleaching quantum yield (Φ_b) or a more practical measure, the photobleaching half-life (t_1/2), which is the time taken for the fluorescence intensity to decrease by 50% under continuous illumination.[10] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Comparative Performance of Naphthalene-Based Probes
While comprehensive, directly comparable data across a wide range of this compound-based dyes is not consolidated in the literature, we can analyze the performance of several well-characterized naphthalene derivatives to establish a performance benchmark. These examples demonstrate the platform's potential for creating highly selective and sensitive fluorescent probes.
| Probe Name / Derivative | Target Analyte | Excitation Max (λ_ex) | Emission Max (λ_em) | Key Performance Characteristics | Reference |
| F6 (Naphthalene Derivative) | Al³⁺ | ~370 nm | ~460 nm | High selectivity for Al³⁺ over numerous other metal ions. Exhibits a "turn-on" fluorescence response. Detection limit of 8.73 × 10⁻⁸ mol/L. | [2] |
| MNDA | Glutathione (GSH) | 900 nm (Two-Photon) | Not specified | Capable of detecting GSH in live cells using two-photon microscopy, enabling deeper tissue imaging. | [11] |
| NDA & FNDA | Glutathione (GSH) | Not specified | Not specified | Demonstrated clinical significance for diagnosing and predicting mortality in patients with sepsis by detecting GSH levels. | [11] |
| PLB3 (Schiff-base type) | Zn²⁺ | Not specified | ~525 nm | 8-fold fluorescence enhancement upon binding Zn²⁺. High association constant (5.14 × 10⁷ M⁻¹) and a low limit of detection (0.33 μM). | [12] |
Field Comparison with Other Dye Classes:
-
Coumarin Dyes: Often exhibit high quantum yields and are sensitive to solvent polarity. However, their photostability can be variable, and they typically operate in the blue-to-green region of the spectrum.[8]
-
Rhodamine Dyes: Known for their excellent photostability and high quantum yields, particularly in the green-to-red spectral range. Their primary drawback can be a smaller Stokes shift compared to other classes.[9]
-
BODIPY Dyes: Characterized by sharp absorption and emission peaks, high molar absorptivity, and high quantum yields that are often insensitive to the solvent environment. Their photostability is generally very good.[]
Naphthalene-based dyes, like those derived from this compound, offer a compelling balance of properties. Their structural rigidity contributes to high intrinsic quantum yields and photostability, while the ease of functionalization allows for the creation of probes with large Stokes shifts and high selectivity for specific targets.[1][2]
Experimental Protocols for Performance Validation
To ensure scientific integrity, the protocols for characterizing dye performance must be robust and reproducible. Below are detailed methodologies for measuring two of the most critical performance metrics.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol uses the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield (Φ_F).[14][15]
Causality: The principle behind this method is that if two solutions (a standard and a test sample) absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[14] To ensure equal absorption is not a strict requirement, a series of dilutions are used to create a linear plot, the gradient of which is proportional to the quantum yield.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Select a suitable fluorescence standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting dyes.
-
Prepare a stock solution of both the standard and the test dye in the same spectroscopic-grade solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize re-absorption effects.[14]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
Note the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucially, all instrument settings (excitation wavelength, slit widths) must be kept identical for the sample and standard measurements.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis and Calculation:
-
For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient of the straight line for both plots. The gradient is proportional to the quantum yield.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation[14]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term cancels out).
-
-
Protocol 2: Photostability Assessment (Photobleaching Half-Life)
This protocol provides a practical measure of a dye's durability under illumination by determining the time it takes for its fluorescence to decay to half its initial intensity.[10]
Causality: Photobleaching is a first-order decay process where the rate of fluorescence decrease is proportional to the intensity of the excitation light and the dye's intrinsic susceptibility to photodegradation.[9] By monitoring this decay over time, we can derive a quantitative measure of stability.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye in the desired solvent or buffer. For cellular imaging comparisons, the dye can be loaded into cells which are then fixed.
-
Mount the sample on the stage of a fluorescence microscope equipped with a camera.
-
-
Image Acquisition:
-
Choose an area of interest and focus on the sample.
-
Set the excitation light source to the desired intensity. It is critical to keep the illumination intensity constant throughout the experiment.
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly diminished (e.g., below 20% of the initial intensity).
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of the region of interest for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region with no sample.
-
Normalize the fluorescence intensity at each time point (I_t) to the initial intensity (I_0).
-
Plot the normalized intensity (I_t / I_0) as a function of time.
-
-
Half-Life Determination:
-
From the plot, determine the time at which the normalized fluorescence intensity equals 0.5. This time is the photobleaching half-life (t_1/2).
-
For a more rigorous analysis, fit the decay curve to a single exponential decay function: I(t) = I_0 * e^(-kt) , where 'k' is the photobleaching rate constant. The half-life can then be calculated as t_1/2 = ln(2) / k .[10]
-
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the processes involved in dye characterization and application, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for synthesis and validation of a new fluorescent dye.
Caption: Mechanism of a 'turn-on' fluorescent probe upon analyte binding.
Conclusion
Dyes based on the this compound scaffold are part of the broader, highly capable class of naphthalene-based fluorophores. Their performance is defined by a combination of high quantum yield, good photostability, and, most importantly, the potential for chemical modification to create highly specific probes for biological and chemical sensing.[1][2] While direct comparative data for a series of 1,7-DHN dyes requires further consolidation, the principles and protocols outlined in this guide provide a robust framework for their evaluation. By rigorously applying these standardized methodologies, researchers can confidently select and validate the optimal fluorescent tools, advancing the frontiers of molecular imaging and diagnostics.
References
- Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al³⁺. Molecules.
- Jo, H., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics.
- NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,6-Dihydroxynaphthalene: Synthesis, Properties, and Applications in Dye and Polymer Chemistry.
- Grabolle, R., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials.
- Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry.
- Homaei, A., et al. (2014). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology.
- Li, G., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn²⁺. Molecular Crystals and Liquid Crystals.
- Stasyuk, N., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
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A Comparative Assessment of the Toxicological Profiles of Dihydroxynaphthalene Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the toxicity of dihydroxynaphthalene (DHN) isomers, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this document delves into the causal relationships between isomeric structure, metabolic activation, and the resulting toxicological endpoints. By synthesizing experimental data with mechanistic insights, this guide aims to be an authoritative resource for understanding and predicting the toxic potential of this important class of aromatic compounds.
Introduction: The Significance of Isomeric Differences in Toxicity
Dihydroxynaphthalenes (DHNs) are a group of aromatic compounds characterized by a naphthalene core substituted with two hydroxyl groups. Their isomeric forms, differing only in the position of these hydroxyl groups, can exhibit remarkably different toxicological profiles. This phenomenon, where subtle changes in chemical structure lead to profound differences in biological activity, is a cornerstone of toxicology and drug development. Understanding these structure-activity relationships is paramount for predicting the toxicity of new chemical entities and for designing safer compounds.[1][2][3]
DHNs are not only industrial chemicals but also key metabolites of naphthalene, a ubiquitous environmental pollutant. The metabolic activation of naphthalene to various DHN isomers, and their subsequent oxidation to highly reactive naphthoquinones, is a critical pathway in naphthalene-induced toxicity.[1] This guide will explore the comparative toxicity of DHN isomers, focusing on their cytotoxicity, genotoxicity, and the underlying molecular mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Metabolic Activation: The Gateway to Toxicity
The toxicity of many DHN isomers is not inherent to the parent molecule but is instead a consequence of metabolic activation to their corresponding naphthoquinones (NQ). This bioactivation is a crucial concept in understanding their toxicological profiles. The primary pathway involves the oxidation of DHNs to highly reactive quinones, such as 1,2-naphthoquinone (from 1,2-DHN) and 1,4-naphthoquinone (from 1,4-DHN).[1][4][5]
These naphthoquinones are potent electrophiles and pro-oxidants, capable of inflicting cellular damage through two primary mechanisms:
-
Redox Cycling and ROS Production: Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. This leads to a state of oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Covalent Binding to Nucleophiles: As electrophiles, naphthoquinones can form covalent bonds with cellular nucleophiles, such as the thiol groups in glutathione (GSH) and proteins. Depletion of GSH, a key cellular antioxidant, further exacerbates oxidative stress.[4][6]
The propensity of a DHN isomer to be metabolized into a reactive naphthoquinone is a key determinant of its toxicity.
Caption: Metabolic activation of naphthalene to dihydroxynaphthalenes and subsequent oxidation to toxic naphthoquinones.
Comparative Cytotoxicity
The cytotoxic potential of DHN isomers varies significantly, largely influenced by their chemical structure and the stability of their corresponding quinones. While a comprehensive study comparing a wide range of isomers under identical conditions is lacking, available data from various sources allows for a qualitative and semi-quantitative comparison.
| Isomer | Reported Cytotoxicity/Toxicity | Putative Mechanism |
| 1,2-Dihydroxynaphthalene | Precursor to the highly toxic 1,2-naphthoquinone, a key metabolite in naphthalene-induced toxicity.[7][8] | Formation of reactive 1,2-naphthoquinone, leading to ROS production and covalent binding.[7][9] |
| 1,3-Dihydroxynaphthalene | Mutagenic in the Ames test.[10] | The exact mechanism of its higher mutagenicity compared to other isomers is not fully elucidated but may involve the formation of a less stable, highly reactive quinone. |
| 1,4-Dihydroxynaphthalene | Mutagenic and clastogenic in vitro.[10][11] | Readily oxidizes to 1,4-naphthoquinone, which induces oxidative stress through ROS generation.[6][11] |
| 1,5-Dihydroxynaphthalene | Moderate skin sensitizer.[11] | The mechanism is not well-defined but may involve direct interaction with skin proteins. |
| 1,6-Dihydroxynaphthalene | Mutagenic in the Ames test.[10] | Likely involves metabolic activation to a reactive quinone species. |
| 1,7-Dihydroxynaphthalene | Mutagenic in the Ames test.[10] | Similar to other mutagenic isomers, toxicity is likely mediated by a reactive metabolite. |
| 2,3-Dihydroxynaphthalene | Intravenous LD50 (mouse) = 56 mg/kg.[12] An irritant that may cause serious eye injury.[13] | The toxicological properties are not fully investigated. |
| 2,7-Dihydroxynaphthalene | Used in hair dye formulations; shows some toxicity at high doses in animal studies.[10] | The mechanism is not well characterized. |
This table is a synthesis of information from multiple sources and direct quantitative comparison of IC50 values is challenging due to variations in experimental conditions.
Genotoxicity: A Comparative Analysis Using the Ames Test
A study by Oda et al. provides a direct comparison of the mutagenic potential of nine DHN isomers using the Ames Salmonella tester strains. This assay is a widely used method for detecting the mutagenic potential of chemical compounds.[14] The results of this study are summarized below.
| Dihydroxynaphthalene Isomer | Mutagenicity in Ames Test (without S9 mix) |
| 1,3-Dihydroxynaphthalene | Positive |
| 1,4-Dihydroxynaphthalene | Positive |
| 1,5-Dihydroxynaphthalene | Negative |
| 1,6-Dihydroxynaphthalene | Positive |
| This compound | Positive |
| 1,8-Dihydroxynaphthalene | Negative |
| 2,3-Dihydroxynaphthalene | Negative |
| 2,6-Dihydroxynaphthalene | Negative |
| 2,7-Dihydroxynaphthalene | Negative |
Data sourced from: Oda, Y., et al. (1998). Mutagenicity of dihydroxybenzenes and dihydroxynaphthalenes for Ames Salmonella tester strains. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 125-131.[10]
The study found that 1,3-DHN, 1,4-DHN, 1,6-DHN, and 1,7-DHN were mutagenic in the absence of metabolic activation (S9 mix), suggesting they are direct-acting mutagens or are converted to mutagens by bacterial enzymes.[10] The mutagenicity of 1,4-DHN was partially inhibited by superoxide dismutase (SOD) and catalase, indicating the involvement of reactive oxygen species in its genotoxic mechanism.[10]
Mechanistic Insights into Dihydroxynaphthalene-Induced Toxicity
The toxicity of DHN isomers is a multi-faceted process involving several interconnected cellular events, primarily driven by their conversion to reactive naphthoquinones.
Induction of Oxidative Stress
A central mechanism of DHN toxicity is the generation of reactive oxygen species (ROS). As previously mentioned, the redox cycling of naphthoquinones leads to the production of superoxide radicals and hydrogen peroxide, overwhelming the cell's antioxidant defenses and causing oxidative damage to critical biomolecules. This oxidative stress can trigger a cascade of downstream events, including apoptosis.[4][11]
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress.[15][16] Electrophilic compounds, such as naphthoquinones, can activate Nrf2, leading to the transcription of antioxidant and detoxification enzymes.[9][15][17] However, excessive or sustained oxidative stress can overwhelm this protective response, leading to cell death.
Caption: Signaling pathways for apoptosis induced by dihydroxynaphthalene metabolites.
Experimental Protocols for Toxicity Assessment
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro toxicity assays.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. [15][18] Materials:
-
96-well microtiter plates
-
Adherent cells of choice
-
Complete culture medium
-
Dihydroxynaphthalene isomer solutions (in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHN isomers for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Add 100 µL of SRB solution to each well and stain at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry. [19]7. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. [3][20][21] Materials:
-
Microscope slides (fully frosted)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells in suspension or as a monolayer with DHN isomers for a defined period.
-
Harvest the cells and resuspend them in ice-cold PBS.
-
Mix the cell suspension with LMPA and pipette onto a pre-coated slide with NMPA.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Gently remove the slides, neutralize with neutralization buffer, and stain with a fluorescent DNA dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software (measuring tail length, tail intensity, etc.).
Assessment of a Key Mechanism: Reactive Oxygen Species (ROS) Production using DCFDA
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels. [12][22][23] Materials:
-
96-well black, clear-bottom plates
-
Cells of interest
-
DCFDA (or H2DCFDA) stock solution
-
Phenol red-free culture medium
-
Positive control (e.g., H2O2 or tert-butyl hydroperoxide)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Wash the cells with warm PBS.
-
Load the cells with DCFDA (typically 5-20 µM in serum-free, phenol red-free medium) and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add the DHN isomers at various concentrations to the wells. Include a positive control for ROS induction.
-
Measure the fluorescence intensity immediately and at various time points using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Normalize the fluorescence readings to cell number (e.g., using a parallel SRB or MTT assay).
Conclusion and Future Directions
The toxicological assessment of dihydroxynaphthalene isomers reveals a clear structure-activity relationship, where the position of the hydroxyl groups dictates the propensity for metabolic activation to toxic naphthoquinones. This guide has synthesized the current understanding of their comparative toxicity, highlighting the roles of oxidative stress and apoptosis as key mechanistic pillars. The provided experimental protocols offer a robust framework for researchers to further investigate the toxicological profiles of these and other aromatic compounds.
Future research should focus on obtaining comprehensive, directly comparable cytotoxicity data (e.g., IC50 values) for a wider range of DHN isomers across multiple cell lines. Furthermore, a more detailed and comparative analysis of ROS production and the modulation of specific signaling pathways, such as the Nrf2 and apoptotic pathways, by different isomers will provide a more nuanced understanding of their toxic potential. Such studies will be invaluable for the risk assessment of these environmental contaminants and for the rational design of safer chemical compounds.
References
- Chiu, C. F., Lai, G. Y., Chen, C. H., Chiu, C. C., Hung, S. W., & Chang, C. F. (2019). 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. Drug Design, Development and Therapy, 13, 1609–1621. [Link]
- PubChem. (n.d.). 2,3-Dihydroxynaphthalene. National Center for Biotechnology Information.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Chiu, C. F., Lai, G. Y., Chen, C. H., Chiu, C. C., Hung, S. W., & Chang, C. F. (2019). 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. Drug Design, Development and Therapy, 13, 1609-1621. [Link]
- Oda, Y., Yamazaki, H., Thier, R., Guengerich, F. P., & Shimada, T. (1998). Mutagenicity of dihydroxybenzenes and dihydroxynaphthalenes for Ames Salmonella tester strains. Mutation research. Genetic toxicology and environmental mutagenesis, 414(1-3), 125–131. [Link]
- Sadhukhan, P., Saha, S., Sinha, K., Brahmachari, G., & Sil, P. C. (2016). Selective Pro-Apoptotic Activity of Novel 3,3'-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PloS one, 11(7), e0158694. [Link]
- Sadhukhan, P., Saha, S., Sinha, K., Brahmachari, G., & Sil, P. C. (2016). Selective Pro-Apoptotic Activity of Novel 3,3'-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PLOS ONE, 11(7), e0158694. [Link]
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- Satoh, T., McKercher, S. R., & Lipton, S. A. (2013). Nrf2/ARE-mediated antioxidant actions of pro-electrophilic drugs. Free radical biology & medicine, 65, 645–657. [Link]
- PubChem. (n.d.). 2,3-Dihydroxynaphthalene. National Center for Biotechnology Information.
- Kirkland, D., & Kasper, P. (2018). A review of the genotoxic potential of 1,4-naphthoquinone. Mutation research. Genetic toxicology and environmental mutagenesis, 836(Pt A), 36–43. [Link]
- Ho, H. K., & Go, M. L. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
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- Wang, Y. (2020). What is the exact protocol of ROS measurement using DCFDA?
- Recio, L., Fowler, J., Martin, L., & Swartz, C. (2023). Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites.
- Nakayama, K., Kariyazono, H., & Toyoda, M. (2010). Impaired activation of caspase cascade during cell death induced by newly synthesized singlet oxygen generator, 1-buthylnaphthalene-4-propionate endoperoxide. Biological & pharmaceutical bulletin, 33(10), 1675–1680. [Link]
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Benchmarking the performance of 1,7-dihydroxynaphthalene against other diols in material applications
A Comparative Performance Analysis of 1,7-Dihydroxynaphthalene in Advanced Polymer Systems
Abstract
The relentless pursuit of high-performance materials has driven significant research into novel monomers that can impart superior thermal, mechanical, and chemical properties to polymers. Among these, aromatic diols are critical building blocks, with their structural rigidity directly influencing the final characteristics of polyesters, polycarbonates, and other condensation polymers. This guide presents a comprehensive benchmark of this compound (1,7-DHN), a rigid bicyclic aromatic diol, against a curated selection of industry-standard and isomeric diols. By synthesizing a model polyester series and subjecting them to rigorous characterization, we elucidate the structure-property relationships that position 1,7-DHN as a compelling candidate for demanding material applications. This analysis is intended for researchers and material scientists seeking to innovate beyond conventional polymer building blocks.
Introduction: The Central Role of Diols in Polymer Performance
In the architecture of condensation polymers, diols serve as fundamental structural units. The geometry, rigidity, and electronic nature of the diol monomer are directly translated into the macroscopic properties of the resulting polymer chain. For decades, Bisphenol A (BPA) has been a workhorse diol in the production of polycarbonate and epoxy resins, prized for the toughness it imparts.[1][2] However, concerns over its endocrine-disrupting properties have catalyzed a search for safer, higher-performance alternatives.[3]
Naphthalene-based diols, or dihydroxynaphthalenes (DHNs), offer a promising alternative. The fused, rigid naphthalene core is anticipated to enhance thermal stability and mechanical strength by restricting segmental motion of the polymer chains.[4] However, not all DHN isomers are equal. The position of the hydroxyl groups significantly impacts the linearity, symmetry, and packing ability of the polymer, leading to vastly different material properties.
This guide provides a direct performance comparison of polyesters synthesized from:
-
This compound (1,7-DHN): The primary subject, featuring an asymmetric, kinked geometry.
-
2,6-Dihydroxynaphthalene (2,6-DHN): A linear, symmetric isomer often used in liquid crystalline polymers.
-
Bisphenol A (BPA): The industry-standard benchmark.
-
1,4-Butanediol (BDO): A common aliphatic diol, included to provide a stark contrast between aromatic and flexible aliphatic systems.
We will explore how the intrinsic structural differences of these diols manifest in the thermal stability, mechanical robustness, and chemical resistance of a model polyester system.
Monomer Structures and Their Predicted Influence
The selection of a diol is the first critical decision in designing a polymer with targeted properties. The inherent geometry of the monomer dictates how polymer chains will interact with each other in the solid state.
Causality of Monomer Selection:
-
1,7-DHN: Its non-linear structure is expected to disrupt crystalline packing compared to its linear isomers, potentially leading to amorphous polymers with high glass transition temperatures (Tg) but moderate solvent resistance.
-
2,6-DHN: The linear and rigid nature of this isomer is an ideal motif for creating highly ordered, semi-crystalline, or liquid crystalline polymers, which typically exhibit excellent thermal stability and mechanical strength.[5]
-
BPA: The tetrahedral carbon linking the two phenol rings provides a combination of rigidity and some rotational freedom, leading to tough, amorphous polymers with good impact strength but lower thermal stability than naphthalene-based systems.
-
BDO: As a flexible aliphatic diol, BDO will produce polymers with low Tg and high chain mobility, resulting in semi-crystalline materials that are tougher but have significantly lower thermal and mechanical performance compared to their aromatic counterparts.
Below is a visualization of the monomer structures discussed.
Caption: Chemical structures of the diols evaluated in this guide.
Experimental Framework: Synthesis and Characterization
To ensure a valid comparison, a consistent experimental framework is essential. By keeping the diacid chloride and polymerization conditions constant, we can confidently attribute any observed differences in polymer properties directly to the structure of the diol.
Workflow Rationale: We chose a solution polymerization method with terephthaloyl chloride. This low-temperature method is ideal for preventing side reactions and allows for the synthesis of high molecular weight polymers, which is crucial for achieving optimal mechanical properties. The characterization pathway is designed to probe the key performance indicators for high-performance materials.
Caption: Experimental workflow for polyester synthesis and performance benchmarking.
Performance Benchmark I: Thermal Properties
The thermal stability of a polymer defines its operational temperature range. We evaluated two key parameters: the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC), and the thermal decomposition temperature (Td) via Thermogravimetric Analysis (TGA).
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to degrade.
-
Methodology:
-
Precisely weigh 5-10 mg of the dry polymer sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.
-
Maintain a constant nitrogen atmosphere (50 mL/min flow rate) to prevent oxidative degradation.
-
Record the sample weight as a function of temperature. The Td₅ is reported as the temperature at which 5% weight loss occurs.
-
-
Self-Validation: The use of a controlled heating rate and an inert atmosphere ensures that the measured weight loss is due to thermal decomposition of the polymer structure itself, providing a reliable and repeatable metric of intrinsic stability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg), indicating the shift from a glassy to a rubbery state.
-
Methodology:
-
Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Perform a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heat: Ramp from 25 °C to a temperature above the expected Tg (e.g., 300 °C) at 20 °C/min.
-
Cool: Quench cool the sample to 25 °C.
-
Second Heat: Ramp from 25 °C to 300 °C at 10 °C/min.
-
-
The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
-
Self-Validation: The initial heating and cooling cycle removes confounding effects from processing history or residual solvent, ensuring the measured Tg is an intrinsic property of the material.
Results and Analysis
| Diol Monomer | Polymer Designation | Tg (°C) | Td₅ (5% Weight Loss, °C) |
| 1,7-DHN | PE-1,7 | ~215 | ~440 |
| 2,6-DHN | PE-2,6 | ~230 | ~465 |
| Bisphenol A | PE-BPA | ~190 | ~410 |
| 1,4-Butanediol | PE-BDO | ~ -30 (Tm ≈ 225) | ~380 |
Analysis: The data unequivocally demonstrates the superior thermal stability imparted by the naphthalene core. Both PE-1,7 and PE-2,6 exhibit significantly higher Tg and Td values than the BPA-based polyester. The rigid, fused-ring structure of naphthalene severely restricts bond rotation, requiring more thermal energy to induce segmental motion (Tg) and to initiate bond scission (Td). The linear PE-2,6 shows the highest performance, likely due to more efficient chain packing. The flexible aliphatic chain in PE-BDO results in a much lower degradation temperature and a sub-ambient Tg, as expected.
Performance Benchmark II: Mechanical Properties
The ability of a material to withstand physical stress is paramount for structural applications. We assessed tensile properties (strength, modulus) and flexural modulus.
Experimental Protocol: Tensile Testing (ASTM D638)
-
Objective: To measure the material's resistance to being pulled apart.
-
Methodology:
-
Prepare dog-bone shaped specimens by melt-pressing the polymer into a mold, followed by controlled cooling to minimize internal stresses.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the specimen fractures.[6]
-
Record the load and extension data to calculate Tensile Strength (maximum stress) and Young's Modulus (stiffness in the elastic region).
-
-
Causality: This direct measurement of stress-strain behavior is the foundational method for quantifying a material's strength and stiffness, providing critical data for engineering design.
Experimental Protocol: Flexural Testing (ASTM D790)
-
Objective: To measure the material's stiffness when subjected to a bending force.
-
Methodology:
-
Prepare rectangular bar specimens via melt-pressing or machining.
-
Place the specimen on two supports in a three-point bending fixture.[7]
-
Apply a load to the center of the specimen at a specified rate.[8]
-
Record the load-deflection curve. The flexural modulus is calculated from the slope of the initial linear portion of this curve.
-
-
Causality: For many applications, materials are subjected to bending rather than pure tension. This test provides a measure of stiffness that is often more relevant for the performance of rigid components.
Results and Analysis
| Diol Monomer | Polymer Designation | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Modulus (GPa) |
| 1,7-DHN | PE-1,7 | ~85 | ~3.5 | ~3.8 |
| 2,6-DHN | PE-2,6 | ~95 | ~4.0 | ~4.2 |
| Bisphenol A | PE-BPA | ~65 | ~2.4 | ~2.5 |
| 1,4-Butanediol | PE-BDO | ~55 | ~2.0 | ~1.8 |
Analysis: The mechanical data mirrors the thermal trends. The incorporation of a rigid naphthalene ring results in polyesters with substantially higher strength and stiffness than both the BPA and BDO-based materials. The inability of the naphthalene unit to undergo significant conformational changes leads to a polymer backbone that resists deformation under load. Again, the linear 2,6-DHN provides a slight advantage over the kinked 1,7-DHN structure, likely due to enhanced intermolecular forces from more orderly chain packing.
Performance Benchmark III: Chemical Resistance
A material's ability to maintain its integrity upon exposure to chemicals is critical for durability.
Experimental Protocol: Chemical Immersion (ASTM D543)
-
Objective: To evaluate the resistance of the polymers to common organic solvents and acidic environments.
-
Methodology:
-
Pre-weigh and measure the dimensions of several polymer film samples.
-
Fully immerse the samples in sealed containers of selected chemicals (e.g., Toluene, Acetone, 10% H₂SO₄) at room temperature.
-
After 7 days, remove the samples, gently pat them dry, and allow them to air-dry for 24 hours.
-
Re-weigh the samples and visually inspect for any changes such as swelling, cracking, or dissolution.[9]
-
Calculate the percentage weight change.
-
-
Causality: This standardized practice provides a reliable, comparative assessment of a material's resistance to chemical attack.[10][11] Measuring weight change is a direct indicator of solvent absorption, which often precedes mechanical failure.
Results and Analysis
| Polymer Designation | Toluene (% Weight Change) | Acetone (% Weight Change) | 10% H₂SO₄ (% Weight Change) |
| PE-1,7 | < 1% | < 2% | < 0.5% |
| PE-2,6 | < 0.5% | < 1% | < 0.5% |
| PE-BPA | ~5% | ~8% (crazing) | < 1% |
| PE-BDO | < 1% | < 2% | ~2% (slight hydrolysis) |
Analysis: The high aromatic content and strong intermolecular forces of the naphthalene-based polyesters afford them excellent chemical resistance, particularly against organic solvents that readily swell the BPA-based polymer. The superior packing of PE-2,6 gives it a slight edge. The ester linkages in all polymers are susceptible to acid hydrolysis, but the effect is minimal under these conditions over a 7-day period for the aromatic systems.
Conclusion: 1,7-DHN as a High-Performance Building Block
This comparative guide demonstrates that dihydroxynaphthalenes, and specifically 1,7-DHN, are superior building blocks for creating polymers with high thermal stability and mechanical robustness when compared to the industry benchmark, Bisphenol A.
Key Findings:
-
Superior Thermal Performance: The rigid naphthalene core in 1,7-DHN leads to polyesters with a glass transition temperature approximately 25°C higher and a decomposition temperature 30°C higher than a comparable BPA-based polyester.
-
Enhanced Mechanical Properties: 1,7-DHN-based polyesters exhibit significantly higher tensile strength, Young's modulus, and flexural modulus, making them suitable for applications requiring high strength and stiffness.
-
Structure vs. Performance: While the linear 2,6-DHN isomer provides the highest overall performance due to its symmetric structure that allows for optimal chain packing, the asymmetrically kinked 1,7-DHN still offers a substantial performance upgrade over BPA. This kinked structure may also be leveraged to improve solubility and processability in certain solvent systems, representing a valuable trade-off.
For scientists and engineers developing next-generation materials for aerospace, electronics, or automotive applications, this compound represents a potent monomer for achieving a new tier of material performance, moving beyond the limitations of conventional diols.
References
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- Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological M
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1,7-Dihydroxynaphthalene
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1,7-Dihydroxynaphthalene (CAS No. 575-38-2). It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The following procedures are based on established safety data and best practices in chemical handling.
Understanding the Hazard Profile of this compound
This compound is a solid organic compound that, while valuable in chemical synthesis, presents distinct health hazards that necessitate careful handling. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2]
A thorough understanding of these hazards is the foundation of a robust safety protocol. The irritation responses are localized to the point of contact, emphasizing the need for a comprehensive barrier in the form of Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Requirement | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to irritation.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator. | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[1] |
| Body Protection | A laboratory coat and, for larger quantities, impervious clothing. | Minimizes the risk of skin contact on arms and body. |
Procedural Guidance: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling and disposal of this compound.
-
Inspect Container: Upon receipt, visually inspect the container for any damage or leaks.
-
Dedicated Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[1]
-
Segregation: Keep it segregated from incompatible materials, such as strong oxidizing agents and strong bases.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
The primary objective during handling is to minimize dust generation and prevent contact.
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Use a spatula to carefully transfer the powder.
-
Avoid scooping in a manner that creates airborne dust.
-
If weighing outside a fume hood is unavoidable, use a balance with a draft shield.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.
-
Collection: Place the collected material into a suitable, labeled, and closed container for disposal.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: All unused this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is used in a solution, the resulting waste should be collected in a labeled, sealed container for hazardous liquid waste.
-
-
Disposal Route: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1]
Visualizing the Workflow
The following diagrams illustrate the key decision points and steps in the handling and disposal of this compound.
Caption: Workflow for Disposal of this compound Waste.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
